(+)-1-(9-Fluorenyl)ethyl chloroformate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910337 | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107474-79-3, 154479-90-0 | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): An In-Depth Technical Guide for Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Science
In the realm of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—is a fundamental concept with profound implications, particularly in pharmacology and drug development. Enantiomers, the pairs of chiral molecules, can exhibit remarkably different physiological effects. This necessitates robust analytical methods to separate and quantify them. (+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as FLEC, has emerged as a premier chiral derivatizing agent, enabling the determination of enantiomeric composition with high sensitivity and reliability.[1][2] This guide provides a comprehensive technical overview of FLEC, from its core chemical principles to its practical applications in the laboratory.
Core Principles of FLEC Derivatization
FLEC is an enantiomerically pure compound used to convert a mixture of enantiomers into diastereomers.[1] This transformation is the cornerstone of its utility. While enantiomers possess identical physical properties, making them difficult to separate using standard chromatographic techniques, diastereomers have distinct physical and chemical characteristics.[2][3][4] This difference allows for their separation and quantification using conventional achiral stationary phases in high-performance liquid chromatography (HPLC).[1][5]
Chemical Properties of FLEC
| Property | Value |
| Chemical Name | This compound |
| Synonym | (+)-FLEC |
| CAS Number | 107474-79-3 |
| Molecular Formula | C16H13ClO2 |
| Molecular Weight | 272.73 g/mol [6][7] |
| Appearance | Clear, colorless liquid[6][8] |
| Storage Temperature | 2-8°C[6][7] |
Mechanism of Action
FLEC reacts with primary and secondary amines, as well as alcohols, to form stable diastereomeric carbamates or carbonates, respectively.[3][9][10] The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the chloroformate group in FLEC. This results in the displacement of the chloride ion and the formation of a covalent bond.
Caption: Derivatization of a chiral analyte with (+)-FLEC.
The fluorenyl group in FLEC is a strong chromophore and fluorophore, imparting excellent detection characteristics to the resulting diastereomers, which can be analyzed using UV or fluorescence detectors with high sensitivity.[8][9][11]
Practical Application: Enantiomeric Analysis of Amino Acids
The determination of amino acid enantiomers is a critical application of FLEC, particularly in fields like peptide synthesis, food science, and biomarker discovery.[12][13][14] The following protocol outlines a typical workflow for the derivatization and HPLC analysis of amino acids using FLEC.
Experimental Protocol: FLEC Derivatization of Amino Acids
Materials:
-
This compound (FLEC) solution (e.g., 18 mM in acetone)[7][8][15]
-
Amino acid standard or sample solution
-
Acetonitrile
-
Deionized water
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the amino acid sample in a suitable buffer, such as 5 mM sodium tetraborate (pH 9.2).[9]
-
Derivatization Reaction:
-
Sample Dilution: Dry the reaction mixture and reconstitute it in 50 µL of an acetonitrile/water mixture (1:1, v/v). Dilute the sample with water before injection to prevent peak broadening.[9]
-
HPLC Analysis:
-
Inject the diluted sample onto a reversed-phase HPLC column.
-
Employ a gradient elution system, typically with a mobile phase consisting of an aqueous buffer (e.g., sodium citrate or phosphate) and an organic modifier like acetonitrile.[16]
-
Set the fluorescence detector to an excitation wavelength of 260 nm and an emission wavelength of 315 nm for optimal detection of the FLEC-derivatized amino acids.[18]
-
Data Analysis and Interpretation
The resulting chromatogram will show two distinct peaks corresponding to the two diastereomers formed. The elution order of the D- and L-amino acid derivatives depends on the enantiomer of FLEC used. When (+)-FLEC is used, the L-isomers of many amino acids tend to migrate faster than the corresponding D-isomers.[16] The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Caption: Workflow for chiral analysis using FLEC.
Advanced Applications and Considerations
The utility of FLEC extends beyond amino acid analysis. It is a valuable tool in various sectors of the pharmaceutical industry and research.
Pharmaceutical Analysis
In drug development, ensuring the enantiomeric purity of a chiral therapeutic agent is a regulatory requirement.[19] FLEC-based methods provide a reliable means to quantify the enantiomeric composition of drug substances and their chiral intermediates.[19]
Metabolomics
FLEC is increasingly employed in metabolomics to study the stereochemistry of endogenous molecules.[20] This is crucial for understanding biochemical pathways and identifying potential biomarkers for diseases.
Synthesis and Cost-Effectiveness
While commercially available, FLEC can be expensive, which has historically limited its widespread use to analytical laboratories.[13] However, more efficient synthesis methods have been developed, making it a more accessible reagent for broader research applications, including its use as a chiral protecting group in peptide synthesis.[13][21] The synthesis generally involves the chiral reduction of 9-acetylfluorene to produce the precursor alcohol, followed by reaction with phosgene or a phosgene equivalent like triphosgene.[11][22]
Conclusion: A Powerful Tool for Stereochemical Analysis
This compound (FLEC) stands out as a highly effective and versatile chiral derivatizing agent. Its ability to convert enantiomers into readily separable diastereomers, combined with the high sensitivity afforded by its fluorescent tag, makes it an indispensable tool for researchers, scientists, and drug development professionals. The robust and reproducible methods developed around FLEC continue to advance our understanding and control of chirality in a multitude of scientific disciplines.
References
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Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191–1195. [Link]
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Grokipedia. Chiral derivatizing agent. [Link]
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Wikipedia. Chiral derivatizing agent. [Link]
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Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. pubs.acs.org. [Link]
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G. A. U. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-32. [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022-11-03). [Link]
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Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571-2573. [Link]
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Lee, T. T., & Yeung, E. S. (1995). Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate. Electrophoresis, 16(4), 504–509. [Link]
-
Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571–2573. [Link]
-
Einarsson, S., & Hansson, G. (1991). Automated Determination of Amino Acid Enantiomers Using Derivatization With 1-(9-Fluorenyl)Ethyl Chloroformateand Reversed-Phase Liquid Chromatography. In High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press. [Link]
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You, L., Berman, J. S., & Anslyn, E. V. (2011). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. PubMed Central, 133(42), 16736–16739. [Link]
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Moldovan, R., Bodoki, E., & Fillet, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central, 11(7), 967. [Link]
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Prior, M. F., de Jong, G. J., & Somsen, G. W. (2018). Enantioselective micellar electrokinetic chromatography of dl-amino acids using (+)-1-(9-fluorenyl)-ethyl chloroformate derivatization and UV-induced fluorescence detection. PubMed Central, 29(12), 1999–2007. [Link]
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ResearchGate. (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis | Request PDF. (2025-08-06). [Link]
-
ResearchGate. Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. [Link]
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ResearchGate. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformat. (2018-05-16). [Link]
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Moldovan, R., Bodoki, E., Servais, A. C., & Fillet, M. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1–17. [Link]
-
ResearchGate. Derivatization reaction of d/l-amino acids with FLEC. [Link]
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ResearchGate. The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). [Link]
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Al-Amin, M., & Awad, M. K. (2020). N-Dealkylation of Amines. PubMed Central, 25(19), 4365. [Link]
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Agilent. Analysis of Extractables & Leachables in Pharmaceutical Products. [Link]
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Nieto, I. C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central, 13(20), 7731-7735. [Link]
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Kuroi, M., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
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Semantic Scholar. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
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Ashenhurst, J. (2017-02-24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
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(+)-1-(9-Fluorenyl)ethyl chloroformate properties and structure
An In-Depth Technical Guide to (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) for Chiral Separations
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (FLEC). We will delve into its core properties, the mechanistic principles behind its application as a chiral derivatizing agent, and provide field-proven protocols for its successful implementation in demanding analytical workflows.
Introduction: The Challenge of Chirality and the FLEC Solution
In the pharmaceutical and life sciences, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify enantiomers is paramount for drug safety, efficacy, and regulatory compliance.
Direct separation of enantiomers can be challenging. A widely adopted and robust strategy is chiral derivatization, where the enantiomeric mixture is reacted with a single, pure enantiomer of a derivatizing agent. This process converts the difficult-to-separate enantiomers into diastereomers. Diastereomers, unlike enantiomers, have different physicochemical properties and can be readily separated using standard achiral chromatographic techniques.
This compound, commonly known as (+)-FLEC, is a premier chiral derivatizing agent that has been successfully employed for over three decades.[1] It is particularly effective for the analysis of primary and secondary amines, including amino acids, beta-blockers, and other chiral pharmaceuticals.[1][2][3] The key advantages of FLEC lie in its ability to react rapidly under mild conditions and the presence of the fluorenyl moiety, a potent fluorophore, which imparts high sensitivity for fluorescence-based detection methods.[4]
Core Properties and Molecular Structure
A thorough understanding of the physicochemical properties of (+)-FLEC is essential for its proper handling, storage, and application.
Chemical Structure
The structure of (+)-FLEC features a chloroformate reactive group attached to a chiral ethyl linker, which in turn is bonded to a bulky, planar fluorenyl group. This specific stereoconfiguration and the presence of the highly fluorescent fluorenyl ring are central to its function.
-
InChI Key: SFRVOKMRHPQYGE-UHFFFAOYSA-N
-
SMILES String: ClC(=O)OC(C1c2c(cccc2)c3c1cccc3)C
Physicochemical Data
The following table summarizes the key physical and chemical properties of (+)-FLEC. Note that it is typically supplied as a solution in a solvent like acetone.
| Property | Value | Source(s) |
| Molecular Weight | 272.73 g/mol | [4][6][7][8] |
| Form | Typically a clear, colorless liquid solution | [4][5] |
| Melting Point | 94°C (for the solid compound) | [5] |
| Storage Temperature | 2-8°C | [5][9] |
| Vapor Pressure | 180 mmHg (20 °C) | [5][10] |
| Vapor Density | 2 (vs air) | [5][10] |
| Density | ~1.266 g/cm³ (solid); ~0.79 g/mL at 25 °C (for 18mM acetone solution) | [5] |
Principle of Chiral Derivatization with (+)-FLEC
The utility of (+)-FLEC is rooted in its reaction with nucleophilic groups, primarily primary and secondary amines, to form stable carbamate derivatives. The process transforms a pair of enantiomers into a pair of diastereomers, which can then be resolved using standard reversed-phase high-performance liquid chromatography (RP-HPLC).
The Derivatization Reaction
The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine analyte attacks the electrophilic carbonyl carbon of the chloroformate group on (+)-FLEC. The chloride ion is displaced as a leaving group, resulting in the formation of a stable carbamate linkage.
Let's consider a racemic mixture of a chiral amine (containing R-amine and S-amine). When this mixture is reacted with enantiomerically pure (+)-FLEC, two distinct diastereomeric products are formed:
-
(R)-amine + (+)-FLEC → (R,+) Diastereomer
-
(S)-amine + (+)-FLEC → (S,+) Diastereomer
These (R,+) and (S,+) diastereomers possess different spatial arrangements and, therefore, different physical properties, allowing for their chromatographic separation.
Field-Proven Experimental Protocol: Amino Acid Analysis
This protocol provides a robust, self-validating methodology for the derivatization of amino acids using (+)-FLEC prior to RP-HPLC analysis. The causality behind each step is explained to ensure technical understanding and successful execution.
Reagent and Sample Preparation
-
(+)-FLEC Reagent (12-18 mM): Prepare fresh daily by dissolving the required amount of (+)-FLEC in a suitable solvent like acetone or acetonitrile (ACN).[11]
-
Causality: FLEC is susceptible to hydrolysis. Fresh preparation ensures maximum reactivity and prevents the formation of interfering byproducts. Acetone and ACN are chosen for their miscibility with aqueous buffers and their volatility.
-
-
Borate Buffer (e.g., 26 mM Sodium Tetraborate, pH 9.2): Dissolve sodium tetraborate in Milli-Q water and adjust the pH to 9.2 using NaOH or HCl.
-
Causality: The derivatization reaction requires a basic pH to ensure the amine group of the analyte is deprotonated and thus sufficiently nucleophilic to attack the FLEC reagent. A pH of 9.2 provides a good balance between reaction rate and FLEC stability.
-
-
Analyte Solution (e.g., 90 µg/mL): Prepare the amino acid standard or sample in the borate buffer.[11]
-
Causality: Dissolving the analyte directly in the reaction buffer ensures consistent pH and concentration at the start of the reaction.
-
Step-by-Step Derivatization Procedure
-
Mixing: In a microcentrifuge tube or autosampler vial, mix 50 µL of the analyte solution with 50 µL of the freshly prepared (+)-FLEC reagent.[11]
-
Reaction: Vortex the mixture briefly and allow it to react at room temperature for a specified time, typically 10-15 minutes.[11]
-
Causality: This duration is generally sufficient for the reaction to proceed to completion for most amino acids. The optimal reaction time may need to be determined empirically for novel analytes.
-
-
Quenching (Optional but Recommended): To stop the reaction and consume excess FLEC, add a small amount (e.g., 10-20 µL) of a primary amine solution, such as 1 M glycine or ethanolamine.
-
Causality: Quenching prevents the derivatization of other nucleophiles in the sample matrix and consumes the excess, highly reactive FLEC, which could otherwise degrade or produce artifacts during analysis.
-
-
Dilution & Analysis: Dilute the final reaction mixture with a suitable solvent (e.g., 1:1 with water:ACN) before injection into the HPLC system.[11]
-
Causality: Dilution ensures the sample is in a solvent compatible with the mobile phase, preventing peak distortion, and brings the concentration into the linear range of the detector.
-
Analytical Methodologies and Data Interpretation
Following derivatization, the diastereomers are separated, typically by RP-HPLC with fluorescence detection (FLD) or mass spectrometry (MS).
-
Chromatographic System: A standard C18 column is often sufficient for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (acetonitrile or methanol) is commonly used.
-
Detection:
-
Fluorescence (FLD): This is the most common method. The fluorenyl group provides a strong fluorescence signal, typically with an excitation wavelength (λex) around 260 nm and an emission wavelength (λem) around 315 nm. This allows for highly sensitive and selective detection.
-
Mass Spectrometry (MS): LC-MS/MS can be used for confirmation and for analyzing complex matrices.[11] ESI in positive mode is effective, often detecting the protonated or sodiated adducts of the FLEC-derivatives.[11]
-
The output is a chromatogram showing two separate peaks corresponding to the two diastereomers. The enantiomeric ratio or enantiomeric excess (%ee) can be calculated from the peak areas (A1 and A2) of the two diastereomers:
%ee = |(A1 - A2) / (A1 + A2)| * 100
Applications in Research and Drug Development
The robustness of FLEC derivatization has led to its widespread use in numerous applications:
-
Pharmaceutical Analysis: Used to determine the enantiomeric purity of chiral drugs like beta-blockers (atenolol, propranolol) and their metabolites in biological fluids.
-
Amino Acid Analysis: Widely applied for determining the enantiomeric composition of amino acids in various matrices, which is crucial in food science, geochemistry, and metabolomics.[2][11]
-
Environmental Science: Employed for the enantioselective analysis of chiral pesticides and pollutants, such as glufosinate, to study their environmental fate and toxicity.[3]
Safety and Handling
(+)-FLEC and its solutions are hazardous materials and must be handled with appropriate care in a laboratory setting.
-
Hazards: The solution is highly flammable (H225). It can cause serious eye damage (H318) and may cause drowsiness or dizziness (H336).[5] Repeated exposure may cause skin dryness or cracking (EUH066).
-
Handling:
-
Storage: Store the reagent tightly sealed in a cool, dry place, typically between 2-8°C, protected from light.[5][9][13]
Conclusion
This compound is a powerful and versatile tool for the chiral separation and analysis of a wide range of compounds containing primary and secondary amine groups. Its reliable reactivity, coupled with the high sensitivity afforded by the fluorenyl tag, ensures its continued relevance in pharmaceutical quality control, metabolomics, and environmental analysis. By understanding the principles of the derivatization reaction and adhering to validated protocols, researchers can confidently and accurately resolve the critical challenge of enantiomeric analysis.
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Moldovan, R. C., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1-17. [Link]
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Che-Pettersson, C., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with this compound. Analytical Chemistry, 91(5), 3445-3452. [Link]
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Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-5. [Link]
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This compound 18mM acetone, for chiral derivatization 107474-79-3. MilliporeSigma. [Link]
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This compound solution Manufacturer in Mumbai, Maharashtra. IndiaMART. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of (+)-FLEC in Chiral Derivatization
Executive Summary
In the landscape of pharmaceutical development and chiral analysis, the resolution of enantiomers remains a critical challenge. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. The "indirect" approach to chiral separation, which involves converting enantiomers into diastereomers, offers a robust and versatile solution. This guide provides a comprehensive technical overview of (+)-1-(9-fluorenyl)ethyl chloroformate, universally known as (+)-FLEC, a premier chiral derivatizing agent (CDA). We will explore its core mechanism of action, the analytical advantages it confers, and field-proven protocols for its application, empowering researchers and drug development professionals to leverage this powerful tool for high-sensitivity, high-resolution chiral separations.
The Imperative of Chiral Separation: Indirect vs. Direct Methods
The stereochemical character of a drug molecule is a fundamental determinant of its biological activity. Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, making their separation and quantification a cornerstone of pharmaceutical analysis.[1][2] Methodologies for chiral separation are broadly categorized into two strategies:
-
Direct Methods: Employ a chiral environment, most commonly a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), to induce differential interactions with the enantiomers, leading to their separation. While powerful, this approach often requires extensive screening of expensive CSPs for each new analyte.
-
Indirect Methods: Involve a pre-column derivatization step where the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent.[3] This reaction transforms the enantiomers into diastereomers. Because diastereomers possess different physicochemical properties, they can be readily separated using conventional, cost-effective achiral chromatography.[4][5][6]
The indirect method, when executed with a high-quality CDA like (+)-FLEC, offers significant advantages in terms of methodological simplicity, sensitivity, and broad applicability.
Anatomy of the (+)-FLEC Reagent
This compound is a meticulously designed molecule where each component serves a distinct and vital purpose in the derivatization and subsequent analysis.[7]
-
The Chiral Center: The ethyl group attached to the fluorenyl ring contains a stereocenter, making the reagent itself chiral. It is the single, defined stereochemistry of (+)-FLEC that is fundamental to the formation of distinct diastereomers.
-
The Reactive Moiety (Chloroformate): The chloroformate group is a highly reactive electrophile. It readily undergoes a nucleophilic acyl substitution reaction with primary and secondary amines, as well as other nucleophiles like thiols, to form stable carbamate or thiocarbamate linkages.[8]
-
The Fluorophore (9-Fluorenyl Group): The large, aromatic fluorenyl system is a potent fluorophore. This intrinsic property is key to the analytical power of FLEC, as it imparts strong ultraviolet (UV) absorbance and, more importantly, intense fluorescence to the derivatives, enabling highly sensitive detection.[9][10]
The Core Mechanism: Covalent Conversion to Diastereomers
The fundamental principle of the (+)-FLEC method is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair.[11]
Consider a racemic analyte containing a primary amine, composed of (R)-Amine and (S)-Amine. When this mixture reacts with an optically pure solution of (+)-FLEC, which we can designate as (S)-FLEC for this example, two distinct products are formed:
-
(R)-Amine + (S)-FLEC → (R,S)-Diastereomer
-
(S)-Amine + (S)-FLEC → (S,S)-Diastereomer
The resulting products, (R,S) and (S,S), are diastereomers. Unlike the original enantiomers, they are not mirror images and thus have different physical properties, including melting points, boiling points, solubilities, and, crucially for our purposes, different affinities for a stationary phase in chromatography. This difference in interaction allows for their separation on a standard achiral column.[4][12]
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the FLEC chloroformate. The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of a stable carbamate bond. This reaction is rapid and typically proceeds to completion at room temperature under mild basic conditions, which serve to deprotonate the amine and neutralize the HCl byproduct.[8][13]
Caption: Reaction of enantiomers with (+)-FLEC to form separable diastereomers.
Key Analytical Advantages of the FLEC Method
The use of (+)-FLEC is not merely a means to an end; it introduces several profound analytical benefits that make it a superior choice for many applications.
-
Exceptional Sensitivity: The fluorenyl group is a powerful fluorophore. Derivatization with FLEC allows for fluorescence detection (FLD), which is orders of magnitude more sensitive than standard UV detection.[10] This enables the accurate quantification of enantiomeric impurities at very low levels, a common requirement in pharmaceutical quality control.
-
Methodological Versatility: The protocol is compatible with a wide array of separation techniques, including standard reversed-phase HPLC, capillary electrophoresis (CE), and even ion mobility spectrometry (IMS).[8][11][13]
-
Use of Achiral Columns: A major practical and economic advantage is the ability to use standard, robust, and inexpensive achiral stationary phases (e.g., C18) for separation.[5][14] This eliminates the need for costly chiral columns and the often complex mobile phases they require.
-
High Derivative Stability: The carbamate bond formed during derivatization is highly stable.[9] This stability ensures that the derivatives do not degrade during sample workup or analysis, leading to reproducible and reliable results. This is particularly advantageous for automated analyses using an autosampler.
Field-Proven Protocol for Chiral Derivatization & Analysis
The following protocols are provided as a robust starting point. As with any analytical method, optimization for specific analytes and matrices is essential for achieving the best performance.
Experimental Workflow
The overall process is a straightforward sequence of sample preparation, derivatization, and chromatographic analysis.
Caption: A typical experimental workflow for chiral analysis using (+)-FLEC.
Step-by-Step Derivatization Protocol
This protocol is adapted for the derivatization of amino acids but can be modified for other primary and secondary amines.[9][13]
-
Buffer Preparation: Prepare a 20-50 mM sodium borate buffer and adjust the pH to 9.2.
-
Analyte Solution: Accurately prepare a solution of the chiral analyte (e.g., 100 µg/mL) in the borate buffer.
-
Reagent Solution: Prepare a fresh solution of (+)-FLEC in a water-miscible organic solvent like acetone or acetonitrile (e.g., 12-18 mM).[13]
-
Derivatization: In a clean vial, mix equal volumes of the analyte solution and the (+)-FLEC solution (e.g., 50 µL of each). Ensure the molar ratio of FLEC to the analyte is at least 10:1 to drive the reaction to completion.[8]
-
Reaction: Vortex the mixture briefly and allow it to react at room temperature for a minimum of 10 minutes.[13]
-
Dilution: Dilute the resulting solution with the initial mobile phase (e.g., 1:1 with a 50:50 acetonitrile/water mixture) to ensure compatibility with the HPLC system.[9]
-
Analysis: The sample is now ready for injection into the HPLC system.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Buffer System | Sodium Borate, pH 9.0-9.5 | Maintains basic pH to ensure the amine is deprotonated and nucleophilic, and to neutralize HCl byproduct.[10][13] |
| Reagent Solvent | Acetone or Acetonitrile | FLEC is stable in these solvents, and they are miscible with the aqueous reaction buffer. |
| Analyte:FLEC Molar Ratio | 1:10 or greater | A significant excess of FLEC ensures the derivatization reaction is quantitative, which is critical for accurate results.[8] |
| Reaction Time | 10 - 30 minutes | The reaction is rapid, but allowing sufficient time ensures completion, especially for less reactive or sterically hindered amines.[13] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently without heating, which simplifies the procedure and avoids potential degradation.[9] |
HPLC Analysis of FLEC-Derivatized Diastereomers
The separation of the newly formed diastereomers can be achieved on a standard reversed-phase column.
| Parameter | Recommended Condition | Rationale / Field Insight |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and resolution for the FLEC derivatives.[15] |
| Mobile Phase A | Water with 0.1% Acetic or Formic Acid | Acidification sharpens peaks and ensures consistent ionization state. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the hydrophobic derivatives. |
| Gradient | Start at ~30-40% B, ramp to 70-80% B | A gradient is typically required to resolve the diastereomers and elute them in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection (FLD) | Excitation: 260 nm, Emission: 315 nm | These wavelengths provide the optimal signal-to-noise ratio for the fluorenyl fluorophore.[15] |
| Column Temperature | 25 - 40°C | Controlling column temperature enhances the reproducibility of retention times. |
For many amino acids derivatized with (+)-FLEC, the L-enantiomer derivative typically elutes before the D-enantiomer derivative, although this elution order should be confirmed with standards for each specific analyte.[10]
Conclusion
The (+)-FLEC derivatization method represents a cornerstone of indirect chiral analysis. Its mechanism, based on the covalent conversion of enantiomers into readily separable diastereomers, is both elegant and highly effective. The key advantages of this technique—namely, exceptional sensitivity via fluorescence detection, high stability of the derivatives, and the ability to use cost-effective achiral separation hardware—ensure its continued relevance and widespread application in pharmaceutical research, quality control, and metabolomics. By understanding the core principles and applying the robust protocols outlined in this guide, scientists can confidently and accurately resolve the most challenging chiral separations.
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Prior, E., Van Eeck, A., & Somsen, G. W. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 39(22), 2845-2852. [Link]
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Servais, A. C., & Fillet, M. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1523, 1-15. [Link]
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Péter, A., & Ilisz, I. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 618. [Link]
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Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]
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Chan, K. C., Muschik, G. M., & Issaq, H. J. (1995). Enantioselective micellar electrokinetic chromatography of dl-amino acids using (+)-1-(9-fluorenyl)-ethyl chloroformate derivatization and UV-induced fluorescence detection. Electrophoresis, 16(1), 504-508. [Link]
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Chan, K. C., Muschik, G. M., & Issaq, H. J. (1994). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. Journal of Chromatography A, 678(1), 125-131. [Link]
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ResearchGate. (n.d.). Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. Retrieved from [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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Clifton, L. A., et al. (2020). Detergent-Triggered Membrane Remodelling Monitored via Intramembrane Fluorescence Dequenching. Langmuir, 36(51), 15514-15523. [Link]
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Bikas, N., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(22), 5535. [Link]
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Li, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. [Link]
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Synthesis and chemical properties of (+)-FLEC
An In-depth Technical Guide to the Synthesis and Chemical Properties of (+)-1-(9-Fluorenyl)ethyl Chloroformate [(+)-FLEC]
Abstract
This compound, commonly known as (+)-FLEC, is a preeminent chiral derivatizing agent indispensable for the enantioselective analysis of primary and secondary amines, particularly amino acids.[1][2] Its utility is anchored in its ability to rapidly form diastereomeric carbamates, which can be resolved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The inherent fluorescence of the fluorenyl moiety allows for highly sensitive detection, making (+)-FLEC a critical tool in pharmaceutical quality control, metabolomics, and environmental analysis.[3][4] This guide provides a comprehensive overview of the enantioselective synthesis of (+)-FLEC, its physicochemical properties, and detailed protocols for its application in chiral separations.
Introduction: The Significance of (+)-FLEC in Chiral Analysis
The stereochemistry of molecules is a cornerstone of pharmacology and biochemistry, as enantiomers of a chiral compound can exhibit markedly different physiological activities. Consequently, the ability to separate and quantify enantiomers is of paramount importance. Indirect chiral separation, which involves the derivatization of a racemic analyte with a chiral agent to form diastereomers, is a robust and widely adopted strategy.[5]
(+)-FLEC has emerged as a gold-standard reagent for this purpose for three key reasons:
-
Efficient Diastereomer Formation: It reacts rapidly and quantitatively with primary and secondary amines under mild conditions to form stable diastereomeric carbamates.[6][7] These diastereomers possess distinct physicochemical properties, enabling their separation on achiral stationary phases.
-
High-Sensitivity Detection: The 9-fluorenyl group is a potent fluorophore, imparting high fluorescence to the resulting derivatives.[3] This allows for detection at nanomolar concentrations, a significant advantage over less sensitive chromophoric tags.[4]
-
Versatility: (+)-FLEC is applicable to a wide array of chiral molecules containing primary or secondary amine functional groups, including natural and unusual amino acids, pharmaceuticals, and other bioactive compounds.[1][8]
Enantioselective Synthesis of (+)-FLEC
The efficacy of (+)-FLEC as a chiral derivatizing agent is contingent upon its own enantiomeric purity. An efficient synthesis is therefore critical.[8] The most common and effective route involves a two-step process: the asymmetric reduction of a prochiral ketone to form the key chiral alcohol intermediate, followed by its conversion to the final chloroformate product.[7]
Step 1: Asymmetric Synthesis of (+)-1-(9-Fluorenyl)ethanol
The critical step is the creation of the chiral center via the enantioselective reduction of 9-acetylfluorene. Asymmetric transfer hydrogenation is a field-proven method for achieving high enantiomeric excess (ee).
-
Causality of Experimental Choice: This method is chosen over other reduction techniques (e.g., sodium borohydride) because the use of a chiral catalyst and a hydrogen donor creates a chiral environment for the reaction. This environment energetically favors the formation of one enantiomer of the alcohol over the other, leading to a product with high optical purity.
Step 2: Conversion to this compound
The enantiomerically pure alcohol is then reacted with a phosgenating agent, such as triphosgene, to yield the highly reactive chloroformate.
-
Causality of Experimental Choice: Triphosgene is a safer, solid alternative to gaseous phosgene. The reaction proceeds via nucleophilic attack of the alcohol onto the carbonyl carbon of the phosgene equivalent, followed by the elimination of HCl, to generate the desired chloroformate functional group, which is essential for the subsequent derivatization of amines.
Synthesis Workflow Diagram
Caption: Enantioselective synthesis pathway for (+)-FLEC.
Experimental Protocol: Synthesis of (+)-FLEC
Materials:
-
9-Acetylfluorene
-
Chiral Ruthenium Catalyst (e.g., (S,S)-Ts-DPEN RuCl)
-
Isopropanol (anhydrous)
-
Potassium hydroxide
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Synthesis of (+)-1-(9-Fluorenyl)ethanol
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 9-acetylfluorene and the chiral ruthenium catalyst (approx. 0.5 mol%) in anhydrous isopropanol.
-
Add a small amount of potassium hydroxide (approx. 2 mol%).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (+)-1-(9-fluorenyl)ethanol as a white solid. Verify enantiomeric excess (>99%) via chiral HPLC.
Step 2: Synthesis of (+)-FLEC
-
Caution: Triphosgene is toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a three-neck flask under an inert atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous toluene and cool to 0°C in an ice bath.
-
In a separate flask, dissolve (+)-1-(9-fluorenyl)ethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous toluene.
-
Add the alcohol/pyridine solution dropwise to the cold triphosgene solution over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.
-
Filter the mixture to remove pyridinium hydrochloride salt.
-
The resulting toluene solution contains (+)-FLEC and can be used directly for derivatization or carefully concentrated in vacuo at low temperature. Due to its reactivity, (+)-FLEC is often prepared and used in solution without isolation.[2]
Chemical Properties and Characterization
The chemical identity and properties of (+)-FLEC are well-defined, ensuring its reliable performance in analytical applications.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃ClO₂ | [3] |
| Molecular Weight | 272.73 g/mol | [3] |
| Appearance | Typically supplied as a solution in acetone | [2] |
| Linear Formula | C₁₆H₁₃ClO₂ | |
| CAS Number | 107474-79-3 | |
| Storage Temperature | 2-8°C | [2] |
| Optical Purity | Enantiomeric Ratio: ≥99.0:1.0 (typical) | [2] |
Spectroscopic Properties
While specific spectra require experimental acquisition, the expected characteristic signals are as follows:
-
FT-IR Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the chloroformate group will be present around 1775 cm⁻¹. Additional bands will include C-O stretching and the distinctive peaks of the aromatic fluorenyl system.
-
¹H NMR Spectroscopy: The spectrum will show complex multiplets in the aromatic region (δ 7.2-7.9 ppm) corresponding to the 8 protons of the fluorenyl ring. A quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃) will be present in the aliphatic region.
-
¹³C NMR Spectroscopy: The spectrum will feature a signal for the carbonyl carbon of the chloroformate around 150 ppm, multiple signals in the aromatic region (120-145 ppm), and signals for the methine and methyl carbons.
Mechanism of Action: Derivatization of Amines
The derivatization reaction is a classic nucleophilic acyl substitution.[9] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group. The resulting product is a highly fluorescent and stable carbamate derivative.
Derivatization Reaction Mechanism
Caption: Mechanism of amine derivatization with (+)-FLEC.
Application Protocol: Chiral Analysis of Amino Acids by HPLC
This protocol provides a validated workflow for the derivatization of amino acid enantiomers and their subsequent analysis.
Materials:
-
(+)-FLEC solution (18 mM in acetone)
-
Amino acid standard solution or sample hydrolysate
-
Borate buffer (0.1 M, pH 8.5)
-
HPLC system with a fluorescence detector (Excitation: ~260 nm, Emission: ~315 nm)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Sodium Acetate, pH 4.2
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: To 100 µL of the amino acid sample in an Eppendorf tube, add 100 µL of borate buffer.
-
Derivatization: Add 200 µL of the (+)-FLEC solution. Vortex the mixture vigorously for 1 minute.
-
Reaction: Let the reaction proceed at room temperature for 5 minutes. The reaction is typically rapid.[7]
-
Quenching (Optional): The reaction can be quenched by adding a primary amine scavenger like 1-aminoadamantane if necessary, though it is often not required due to the rapid consumption of FLEC.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture directly into the HPLC system.
-
Chromatographic Separation: Perform a gradient elution. For example:
-
Start with 30% Mobile Phase B.
-
Linearly increase to 70% Mobile Phase B over 25 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: The separated diastereomers will appear as distinct peaks. The L-amino acid derivatives typically elute before the D-amino acid derivatives when using (+)-FLEC, although this should be confirmed with standards.[4] Quantify the enantiomers based on the peak area from the fluorescence chromatogram.
Trustworthiness and Validation
-
Stability and Storage: (+)-FLEC is reactive, particularly towards moisture. It should be stored at 2-8°C in a tightly sealed container.[2] Solutions in anhydrous acetone are relatively stable under these conditions. For best results, use freshly prepared solutions.
-
Self-Validation: The protocol's validity is confirmed by running a racemic standard (e.g., D,L-Alanine). The resulting chromatogram should show two well-resolved peaks of nearly equal area, confirming the efficacy of the derivatization and separation method. The high optical purity of the reagent (≥99%) ensures that peak area ratios accurately reflect the enantiomeric composition of the analyte.[2]
Conclusion
(+)-FLEC is a powerful and reliable chiral derivatizing agent that has become an essential component of the analytical chemist's toolkit. Its straightforward synthesis, rapid reaction kinetics, and the highly fluorescent nature of its derivatives provide a robust platform for the sensitive and accurate quantification of enantiomers. By understanding the principles behind its synthesis and application, researchers can confidently deploy (+)-FLEC to tackle complex challenges in chiral analysis across a spectrum of scientific disciplines.
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An In-Depth Technical Guide to the Fluorescence Characteristics of (+)-FLEC Derivatives
Introduction: The Nexus of Chirality and Fluorescence in Modern Analysis
In the landscape of pharmaceutical development and biomedical research, the stereochemical nature of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to separate and accurately quantify these enantiomers is a critical requirement.
Many biologically significant molecules, such as amino acids and amines, lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection challenging.[1] This necessitates a process known as derivatization, where the analyte is reacted with a labeling agent to attach a detectable moiety. When the goal is to separate enantiomers, a chiral derivatizing agent is employed.
Enter (+)-1-(9-fluorenyl)ethyl chloroformate, universally known as (+)-FLEC. For over three decades, FLEC has been a cornerstone reagent for the chiral separation of primary and secondary amines, most notably amino acids.[2][3] It is a chiral derivatizing agent that reacts with enantiomeric analytes to form diastereomers.[2] These diastereomeric derivatives, having different physicochemical properties, can then be separated using standard, achiral reversed-phase HPLC columns.
What makes (+)-FLEC particularly powerful is its inherent fluorescent tag—the fluorenyl group. This guide provides an in-depth exploration of the fluorescence characteristics of (+)-FLEC derivatives, offering researchers, scientists, and drug development professionals the technical insights and field-proven methodologies required to leverage this powerful analytical tool effectively. We will delve into the mechanism of action, the core fluorescence properties, factors influencing signal intensity, and a detailed protocol for its successful application.
The Derivatization Reaction: Creating Fluorescent Diastereomers
The efficacy of (+)-FLEC lies in its swift and specific reaction with the nucleophilic amine groups of analytes. The chloroformate group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with primary and secondary amines at room temperature.[1]
The reaction proceeds as follows: the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the FLEC molecule. This is followed by the departure of the chloride ion and a proton, resulting in the formation of a stable carbamate linkage.
Because (+)-FLEC is an enantiomerically pure reagent, its reaction with a racemic mixture of an analyte (containing both R and S enantiomers) yields a pair of diastereomers: (+)-FLEC-(R)-analyte and (+)-FLEC-(S)-analyte. These diastereomers possess distinct three-dimensional arrangements and can be resolved chromatographically.
Figure 1: General workflow of the derivatization of a racemic analyte with (+)-FLEC to form separable, fluorescent diastereomers.
The reaction is typically carried out in an aqueous buffer, such as borate buffer, at a slightly alkaline pH (8-9). This ensures that the primary or secondary amine of the analyte is deprotonated and thus sufficiently nucleophilic to attack the FLEC reagent. The derivatization is rapid, often reaching completion within minutes at room temperature, and yields are typically high, in the range of 93-97%.[1]
Core Fluorescence Properties of FLEC Derivatives
The fluorescence of FLEC derivatives originates from the fluorenyl moiety, a polycyclic aromatic hydrocarbon with an extensive system of π-conjugated double bonds.[4] This structure is highly efficient at absorbing and emitting light.
Excitation and Emission Spectra
The fluorescence process involves the absorption of a photon at a specific wavelength (excitation), which promotes an electron to a higher energy state. After a brief period, the electron returns to its ground state, releasing the absorbed energy as a photon of a longer wavelength (emission).[5][6]
For (+)-FLEC derivatives of amino acids and other amines, the characteristic spectral properties are:
-
Excitation Maximum (λex): Typically around 260-266 nm .[7][8]
-
Emission Maximum (λem): Typically around 310-315 nm .[7]
It is crucial to note that while these are the most commonly cited maxima, the optimal wavelengths can vary slightly depending on the specific analyte derivative and the solvent system used in the analysis. The difference between the excitation and emission maxima is known as the Stokes Shift, which for FLEC derivatives is approximately 50-55 nm.[6] A sufficiently large Stokes Shift is advantageous as it simplifies the optical setup required to separate the emitted fluorescence from the excitation light, leading to lower background noise and improved sensitivity.
Quantum Yield and Molar Absorptivity
The intensity of fluorescence is not solely dependent on the excitation and emission wavelengths but is also a function of two intrinsic molecular properties: molar absorptivity (or extinction coefficient) and fluorescence quantum yield.
-
Molar Absorptivity (ε): This is a measure of how strongly the molecule absorbs light at a given wavelength. Molecules with high molar absorptivity are more efficient at capturing excitation photons.
-
Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed.[9][10] It represents the efficiency of the fluorescence process. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon.[9] Substances with quantum yields of 0.10 are still considered quite fluorescent.[9]
While specific quantum yield values for every FLEC derivative are not extensively published in a single source, the fluorenyl system is known to be a strong fluorophore. The high molar absorptivity of the fluorene ring at the excitation wavelength, combined with a favorable quantum yield, results in derivatives that are highly fluorescent, enabling detection at very low concentrations (picomole levels).[7]
| Derivative | Excitation (λex) | Emission (λem) | Application Context |
| FLEC-Proline | 260 nm | 315 nm | Chiral analysis of secondary amino acids[7] |
| FLEC-Amino Acids (General) | 266 nm | 305 nm | Simultaneous analysis of primary & secondary amino acids[8] |
| FLEC-Glufosinate | Not Specified | Not Specified | Enantioselective analysis of herbicides |
| FLEC-Propranolol | Not Specified | Not Specified | Analysis of beta-blocker enantiomers in blood[11] |
Table 1: Representative Excitation and Emission Wavelengths for Various (+)-FLEC Derivatives.
Factors Influencing Fluorescence Intensity
To achieve robust and reproducible quantitative results, it is imperative to understand and control the variables that can affect the fluorescence signal.
-
pH: The pH of the medium can significantly impact fluorescence. For FLEC derivatives, maintaining the pH of the mobile phase within a stable range is critical, as pH fluctuations can alter the ionic state of residual functional groups on the derivative or the stationary phase, affecting both chromatographic retention and fluorescence intensity.[4]
-
Solvent Polarity: The polarity of the solvent (the mobile phase in HPLC) can influence the fluorescence quantum yield. Changes in the solvent environment can alter the energy levels of the excited state and affect the rates of non-radiative decay processes, thereby changing emission intensity. Consistent mobile phase composition is key.
-
Temperature: Increasing temperature generally leads to a decrease in fluorescence intensity.[12][13] This is because higher temperatures increase the probability of non-radiative de-excitation pathways (e.g., collisional quenching, internal conversion) as molecules have more kinetic energy.[10] Therefore, maintaining a constant and controlled column temperature is essential for precise quantification.
-
Presence of Quenching Agents: Quenching is any process that decreases the fluorescence intensity.[13] Dissolved oxygen is a known quencher of fluorescence for many aromatic compounds.[12][13] Degassing the mobile phase is a standard and highly recommended practice in HPLC-fluorescence methods to prevent quenching and ensure a stable baseline. Other impurities in the sample matrix or solvents can also act as quenchers.
-
Concentration: At low concentrations, fluorescence intensity is typically directly proportional to the analyte concentration.[12] However, at very high concentrations, this linearity can be lost due to inner filter effects, where the analyte molecules in the light path absorb so much of the excitation or emission light that the signal reaching the detector is attenuated. This is a key reason for ensuring that samples and standards are analyzed within the validated linear range of the method.
Experimental Protocol: Chiral Amino Acid Analysis using (+)-FLEC and HPLC-FLD
This section provides a representative, field-proven methodology for the derivatization and analysis of amino acids.
Materials and Reagents
-
This compound [(+)-FLEC] solution (e.g., 18 mM in acetone)[14]
-
Amino Acid Standard solution
-
Boric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
Step-by-Step Derivatization Protocol
-
Prepare Borate Buffer (0.1 M, pH 8.5): Dissolve an appropriate amount of boric acid in water, and adjust the pH to 8.5 using a sodium hydroxide solution.
-
Sample Preparation: Prepare the amino acid standard or sample solution in 0.1 M HCl.
-
Reaction Setup: In a microcentrifuge tube or autosampler vial, combine:
-
100 µL of Borate Buffer (0.1 M, pH 8.5)
-
50 µL of Amino Acid Standard/Sample
-
-
Initiate Derivatization: Add 100 µL of the (+)-FLEC solution.
-
Incubate: Vortex the mixture immediately for 30-60 seconds and allow it to react at room temperature for 15-20 minutes. The reaction vial should be protected from light.
-
Quench the Reaction: Add 50 µL of a primary amine solution (e.g., 0.1 M glycine or tris(hydroxymethyl)aminomethane) to react with the excess FLEC reagent. Vortex for 30 seconds. This step is crucial to prevent the excess, highly fluorescent FLEC reagent from interfering with the chromatogram.
-
Dilution & Injection: Dilute the final mixture with the initial mobile phase (e.g., 1:1 v/v) and inject it into the HPLC system.
Figure 2: A typical experimental workflow for the analysis of chiral compounds using (+)-FLEC derivatization followed by HPLC-FLD.
HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetate or phosphate buffer (e.g., 20 mM, pH 7.2)
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Gradient: A time-programmed gradient from a lower to a higher percentage of organic modifier (Mobile Phase B) is typically used to resolve all diastereomers effectively.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Fluorescence Detector:
-
Excitation: 266 nm
-
Emission: 315 nm
-
Conclusion
(+)-FLEC continues to be an indispensable tool in the analytical chemist's arsenal for chiral separations. Its utility is rooted in a reliable and rapid derivatization reaction that produces stable, separable diastereomers. The true power of the technique, however, lies in the inherent, strong fluorescence of the fluorenyl tag. By understanding the fundamental fluorescence characteristics—the excitation and emission maxima, quantum yield, and the environmental factors that influence signal intensity—researchers can develop and validate highly sensitive and robust methods for the quantification of enantiomers. The protocols and insights provided in this guide serve as a comprehensive resource for professionals seeking to master the application of (+)-FLEC derivatives in their analytical workflows, ensuring accuracy and integrity in their stereospecific analyses.
References
-
Prior, A. et al. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. PMC - PubMed Central. Available at: [Link]
-
Moldovan, R. C. et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. Available at: [Link]
-
MDPI. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available at: [Link]
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Wikipedia. (n.d.). Quantum yield. Available at: [Link]
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Chemistry LibreTexts. (2023). Quantum Yield of Fluorescence. Available at: [Link]
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-
YouTube. (2020). Fluorimetry Theory factors affecting fluorescence quenching. Available at: [Link]
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(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): A Comprehensive Guide to Safe Handling and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Manual
(+)-1-(9-Fluorenyl)ethyl chloroformate, or FLEC, is a cornerstone reagent for chiral separations, particularly for resolving enantiomers of amino acids, amines, and other chiral molecules in pharmaceutical and biological matrices.[1][2] Its power lies in its ability to rapidly form highly fluorescent diastereomers, enabling sensitive and accurate quantification via reversed-phase HPLC.[3] However, the very reactivity that makes FLEC an invaluable analytical tool also necessitates a profound respect for its hazardous properties. This guide moves beyond a simple recitation of safety data sheet (SDS) points. It is designed to provide you, the research professional, with the causal understanding required to build a self-validating system of safety and experimental success. We will explore not just what to do, but why you are doing it, grounding every recommendation in the chemical principles that govern FLEC's behavior.
The Chemical Profile: Understanding FLEC's Reactivity and Hazards
FLEC is most commonly supplied as a solution in acetone, a highly flammable solvent that dictates many of the reagent's physical hazards. The core of FLEC's chemical personality, however, is the chloroformate functional group (-OCOCl). This group is an activated acyl derivative, making it an excellent electrophile, but also highly susceptible to nucleophilic attack—most notably by water and the analytes it is designed to target.
Inherent Chemical Risks
-
Moisture Sensitivity: This is the paramount chemical hazard. Chloroformates react exothermically with water and moisture, including humidity in the air, to decompose into the corresponding alcohol (1-(9-Fluorenyl)ethanol), hydrochloric acid (HCl), and carbon dioxide.[4][5] The generation of corrosive HCl gas is a significant inhalation hazard.
-
Reactivity with Nucleophiles: While desirable for derivatization, this reactivity extends to other common laboratory chemicals. FLEC will react vigorously with alcohols, strong bases, and primary/secondary amines.[5][6] Uncontrolled mixing can lead to rapid gas evolution and pressure buildup.
Health Hazard Assessment
The primary health risks associated with FLEC solutions stem from both the acetone solvent and the chloroformate moiety itself. Chloroformates as a class are severe irritants and lachrymators (tear-inducing agents).[7][8]
-
Inhalation: Vapors can cause severe respiratory tract irritation.[9] A critical and often overlooked danger with chloroformates is the potential for delayed-onset pulmonary edema (fluid accumulation in the lungs), where symptoms may not manifest for several hours after exposure.[7][10][11] The acetone solvent also contributes to dizziness and drowsiness.[9]
-
Eye Contact: FLEC is classified as causing serious eye damage. The chloroformate group can cause severe burns and irreversible damage to corneal tissue.[8] Immediate and prolonged irrigation is critical.
-
Skin Contact: The reagent can cause skin irritation and burns.[8][9] It is considered harmful if absorbed through the skin.[8][9]
-
Ingestion: FLEC is harmful if swallowed and can cause chemical burns to the gastrointestinal tract.[8][9]
The following table summarizes the key hazard information derived from globally harmonized system (GHS) classifications.
| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Physical | 🔥 | Danger | H225: Highly flammable liquid and vapor. |
| Health | ❗, corrosive symbol possible | Danger | H318/H319: Causes serious eye damage/irritation. H336: May cause drowsiness or dizziness. H315/H316: Causes skin irritation/mild skin irritation.[9] EUH066: Repeated exposure may cause skin dryness or cracking. |
Note: Classifications can vary slightly by supplier and concentration. Always consult the specific SDS for the product in use.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₃ClO₂ | [12][13] |
| Molecular Weight | 272.73 g/mol | [12][13] |
| Form | Typically a solution in acetone | |
| Storage Temperature | 2-8°C | |
| Flash Point (of solution) | -17 °C (1.4 °F) |
The Safety Protocol: A System of Proactive Control
A robust safety protocol is not a checklist but a dynamic system of engineering controls, personal protective equipment (PPE), and emergency preparedness.
Engineering Controls: Your First Line of Defense
The principle here is containment. You must isolate the chemical from your breathing zone and provide immediate access to emergency decontamination.
-
Chemical Fume Hood: All handling of FLEC, from aliquoting to performing the derivatization reaction, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable.
-
Ventilation: The fume hood provides necessary local exhaust ventilation to prevent vapor accumulation.[9]
-
Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[5][8] Verify their functionality before beginning work.
Personal Protective Equipment (PPE): The Last Barrier
Your PPE is chosen to protect against the specific hazards of FLEC: chemical splashes, vapor inhalation, and skin contact.
-
Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. Due to the severe eye hazard, wearing a full-face shield over the goggles is strongly recommended.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used but check the manufacturer's compatibility chart for breakthrough time, especially considering the acetone solvent. Double-gloving can provide additional protection.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure it is laundered professionally and not taken home.
-
Respiratory Protection: If there is any risk of the fume hood failing or for emergency response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[9]
Storage and Handling: Preserving Integrity, Ensuring Safety
Proper storage and handling are critical for both user safety and reagent efficacy.
-
Storage: Store FLEC solutions at 2-8°C in a refrigerator designated for chemicals. The container must be kept tightly sealed to prevent the ingress of moisture, which degrades the reagent.[8][9]
-
Handling: Before use, allow the vial to warm to room temperature while still sealed. This prevents atmospheric moisture from condensing inside the cold vial upon opening. Handle under an inert atmosphere (e.g., nitrogen or argon) for long-term stability if the reagent will be used over multiple experiments.
-
Incompatibilities: Segregate FLEC from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[5][6]
-
Ignition Sources: FLEC solutions in acetone are highly flammable. Prohibit all ignition sources—sparks, open flames, hot plates—from the handling area.[5][9] Use only non-sparking tools and ensure equipment is properly grounded.[5]
Emergency Response: A Calm, Practiced Reaction
In an emergency, a pre-planned and understood response is crucial.
-
Spill Response:
-
Evacuate: Alert personnel and evacuate the immediate spill area.[9]
-
Isolate: Remove all ignition sources.[5]
-
Contain (if safe): For small spills, cover with a dry, inert, non-combustible absorbent material like sand or vermiculite. Do NOT use water.[4][5]
-
Collect: Use non-sparking tools to collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
-
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention and inform medical personnel that exposure to a chloroformate has occurred, noting the risk of delayed pulmonary edema.[4][7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[5][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[9][10] Remove contact lenses if possible. This must be done immediately. Seek urgent medical attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[6]
-
Application Protocol: Chiral Derivatization of a Primary Amine for HPLC-FLD Analysis
This protocol provides a self-validating workflow for using FLEC. The causality behind each step is explained to foster a deeper understanding.
Principle of Derivatization
The reaction involves the nucleophilic attack of the lone pair of electrons from the amine on the electrophilic carbonyl carbon of the FLEC molecule. This results in the displacement of the chloride leaving group, forming a stable carbamate linkage and creating a diastereomeric derivative with two chiral centers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.
Caption: Reaction scheme for the derivatization of a chiral amine with FLEC.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 100 mM borate buffer and adjust the pH to 9.0 with sodium hydroxide. Causality: A basic pH is required to ensure the amine analyte is in its deprotonated, nucleophilic free base form (R-NH₂), which is necessary for the reaction to proceed efficiently.[14]
-
Allow the vial of (+)-FLEC solution (typically 18 mM in acetone) to equilibrate to room temperature before opening.
-
-
Sample Preparation:
-
Dissolve the amine sample in the borate buffer to a known concentration (e.g., 1 mg/mL).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the amine sample solution.
-
Add 200 µL of the (+)-FLEC solution. The excess of FLEC ensures the reaction goes to completion, which is critical to avoid kinetic resolution that could lead to inaccurate enantiomeric ratio determination.[15]
-
Vortex the mixture immediately for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes. Most FLEC derivatizations are rapid.[3]
-
-
Reaction Quench & Extraction:
-
To quench the reaction and remove excess FLEC, add 100 µL of a primary amine solution like 1 M glycine or ethanolamine. Causality: This consumes any remaining FLEC, preventing it from derivatizing other components or degrading.
-
Add 500 µL of an extraction solvent such as hexane or ethyl acetate.
-
Vortex vigorously for 1 minute to extract the newly formed, less polar diastereomers into the organic phase.
-
Centrifuge for 5 minutes to achieve phase separation.
-
-
Analysis:
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the HPLC mobile phase.
-
Inject into the HPLC system equipped with a fluorescence detector (Excitation ~260 nm, Emission ~315 nm).
-
Caption: Experimental workflow for FLEC derivatization of amine samples.
Conclusion
This compound is a powerful but hazardous reagent. Its effective use in a research or drug development setting is predicated on a thorough understanding of its chemical nature. By integrating the principles of reactivity, hazard control, and emergency preparedness into every stage of handling and application, scientists can leverage the full analytical potential of FLEC while ensuring a safe and self-validating laboratory environment. Always place safety as the primary endpoint of any experimental design.
References
-
Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191–1195. [Link]
-
Moldovan, R. C., Bodoki, E., Servais, A. C., & Fillet, M. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1–17. [Link]
-
European Commission. Chloroformates (R-OCOCl) C 1 - Chemical Emergency Medical Guidelines. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: ETHYL CHLOROFORMATE. [Link]
-
Pharmaffiliates. This compound solution (18 mM in acetone). [Link]
-
Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571–2574. [Link]
-
ResearchGate. (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis | Request PDF. [Link]
-
MilliporeSigma. This compound 18mM acetone, for chiral derivatization (Alternative). [Link]
-
ResearchGate. The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). [Link]
-
CORE. GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. [Link]
-
Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19. [Link]
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A Technical Guide to (+)-1-(9-Fluorenyl)ethyl Chloroformate [(+)-FLEC]: A Chiral Derivatizing Reagent for Enantioselective Analysis
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as (+)-FLEC. As a pivotal chiral derivatizing agent (CDA), (+)-FLEC is instrumental in the enantioselective analysis of a wide array of chiral compounds, particularly amino acids and amines. This guide delves into the core principles of (+)-FLEC, its commercial availability, a detailed derivatization protocol, and its application in modern analytical workflows.
Introduction to Chiral Derivatization and the Role of (+)-FLEC
In the realm of pharmaceutical development and life sciences, the stereochemistry of a molecule is paramount, as enantiomers can exhibit markedly different pharmacological and toxicological profiles. The analysis and separation of enantiomers are therefore critical. While chiral chromatography offers a direct approach, an alternative and widely adopted strategy is chiral derivatization.[1][2] This indirect method involves reacting the enantiomeric mixture with an enantiomerically pure reagent, the CDA, to form diastereomers.[2][3] These resulting diastereomeric pairs possess distinct physicochemical properties, allowing for their separation on conventional achiral stationary phases.[1][3]
(+)-FLEC is a highly effective CDA that reacts with primary and secondary amines, as well as alcohols, to form stable, highly fluorescent diastereomeric derivatives.[4][5] The fluorenyl moiety within the FLEC molecule provides a strong chromophore and fluorophore, enabling highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or UV detection.[4][6] The derivatization with (+)-FLEC allows for the determination of enantiomeric purity and the quantification of individual enantiomers in complex matrices.[7]
Commercial Availability of (+)-FLEC Reagent
(+)-FLEC is readily available from several reputable chemical suppliers. It is typically supplied as a solution in acetone, with a common concentration of 18 mM. When selecting a supplier, researchers should consider factors such as purity, concentration accuracy, and the availability of technical support and documentation.
Below is a comparative table of prominent commercial suppliers of (+)-FLEC reagent:
| Supplier | Product Name | Catalog Number (Example) | Formulation |
| MilliporeSigma (Sigma-Aldrich) | This compound solution | Aldrich-335975 | ≥18 mM in acetone |
| Fisher Scientific | This compound Solution, (18 mM in Acetone), MilliporeSigma™ Supelco™ | 11-101-7960 | 18 mM in Acetone[7] |
| Santa Cruz Biotechnology, Inc. | This compound solution | sc-211133 | 18 mM in acetone[8] |
Note: Product numbers and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.
The Chemistry of (+)-FLEC Derivatization
The derivatization reaction with (+)-FLEC is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary or secondary amine (or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the chloroformate group in (+)-FLEC. This results in the displacement of the chloride leaving group and the formation of a stable carbamate (from amines) or carbonate (from alcohols) linkage.
The reaction is typically carried out in a buffered alkaline solution, such as a borate buffer, to ensure the amine is in its deprotonated, nucleophilic state.[9]
Below is a diagram illustrating the general workflow for chiral derivatization using (+)-FLEC.
Caption: General workflow for the chiral derivatization and analysis of analytes using (+)-FLEC.
Detailed Experimental Protocol for (+)-FLEC Derivatization of Amino Acids
This protocol provides a robust starting point for the derivatization of amino acids. Optimization may be required depending on the specific amino acid and the sample matrix.
Materials:
-
(+)-FLEC reagent solution (18 mM in acetone)
-
Amino acid standard or sample solution
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials for reaction and HPLC analysis
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of the racemic amino acid in water or a suitable buffer.
-
For biological samples, perform necessary extraction and clean-up steps to isolate the amino acids. A solid-phase extraction (SPE) may be beneficial.[9]
-
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the amino acid sample/standard with 100 µL of the borate buffer.
-
Add 200 µL of the (+)-FLEC reagent solution. An excess of the FLEC reagent is crucial to drive the reaction to completion.[9]
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for a specified time, typically ranging from 10 to 60 minutes. A 10-minute reaction time has been shown to yield over 97% derivatization for some amino acids.[9]
-
-
Reaction Quenching (Optional but Recommended):
-
To consume the excess (+)-FLEC reagent, which can interfere with the chromatography, a quenching agent can be added. A primary amine that does not interfere with the analysis, such as hydroxyproline, can be used.[4]
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Employ a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
-
Set the fluorescence detector to an excitation wavelength of approximately 260 nm and an emission wavelength of around 315 nm. These values may require optimization.
-
The following diagram illustrates the chemical reaction between (+)-FLEC and a generic primary amine (R-NH2).
Caption: Reaction of (+)-FLEC with a chiral amine to form a diastereomeric carbamate derivative.
Conclusion and Future Perspectives
(+)-FLEC remains a cornerstone reagent for the indirect chiral separation of a multitude of compounds.[10] Its reliability, the high fluorescence of its derivatives, and its commercial availability make it an invaluable tool for researchers in academia and industry. The derivatization protocol is straightforward and can be adapted to various analytical platforms, including LC-MS for enhanced selectivity and sensitivity.[11][12] As the demand for enantioselective analysis continues to grow, particularly in metabolomics and pharmaceutical quality control, the utility of robust chiral derivatizing agents like (+)-FLEC is set to expand further.
References
-
Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical chemistry, 59(8), 1191-1195. Available from: [Link]
-
Moldovan, R. C., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1-17. Available from: [Link]
-
Zurita, J., et al. (2019). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 11(3), 432-439. Available from: [Link]
-
Prior, P. L., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4286. Available from: [Link]
-
Chan, E. C., et al. (1995). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. Journal of liquid chromatography, 18(18), 3697-3713. Available from: [Link]
-
Wikipedia. Chiral derivatizing agent. Available from: [Link]
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Introduction: The Challenge of Chirality and the FLEC Solution
An In-Depth Technical Guide to (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) CAS Number: 107474-79-3
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the realms of pharmaceutical development, metabolomics, and biochemistry, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical task but a critical necessity for safety and efficacy.
This guide provides an in-depth exploration of this compound, commonly known as (+)-FLEC, a highly effective chiral derivatizing agent (CDA). For over three decades, FLEC has been a cornerstone reagent for the indirect enantiomeric separation of a wide array of chiral compounds, particularly primary and secondary amines, amino acids, and alcohols.[1][2] Unlike direct separation methods that rely on expensive and sometimes specific chiral stationary phases, the FLEC methodology converts a pair of enantiomers into a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on standard, achiral reversed-phase high-performance liquid chromatography (HPLC) columns.[3]
The core utility of (+)-FLEC lies in its robust reactivity, the high fluorescence of its derivatives—enabling sensitive detection—and the excellent chromatographic resolution it typically affords.[4][5] This document will delve into the mechanistic underpinnings of FLEC derivatization, provide field-tested protocols, and discuss the nuances of method validation to ensure the generation of reliable, high-quality data.
Core Properties of (+)-FLEC
A foundational understanding begins with the reagent's fundamental properties. (+)-FLEC is valued for its specific optical rotation and reactivity, which are central to its function.
| Property | Value | Source(s) |
| CAS Number | 107474-79-3 | [5][6][7][8] |
| Molecular Formula | C₁₆H₁₃ClO₂ | [6][8][9] |
| Molecular Weight | 272.73 g/mol | [6][8][9] |
| Appearance | Typically supplied as a solution in acetone (e.g., 18 mM) | [9] |
| Synonyms | (+)-FLEC, (S)-(+)-1-(9-Fluorenyl)ethyl chloroformate | [6] |
| Functional Group | Chloroformate | [9] |
| Storage Temperature | 2-8°C | [9][10] |
Mechanism of Action: From Enantiomers to Separable Diastereomers
The efficacy of (+)-FLEC hinges on a straightforward yet powerful chemical reaction. The reagent's chloroformate group is highly reactive towards nucleophiles, such as the primary or secondary amine groups found in amino acids or the hydroxyl groups in alcohols.
The process can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) of the chiral analyte attacks the electrophilic carbonyl carbon of the (+)-FLEC chloroformate group.
-
Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, leading to the elimination of a chloride ion (Cl⁻) and the formation of a stable carbamate (from amines) or carbonate (from alcohols) linkage.
Crucially, because the (+)-FLEC reagent is enantiomerically pure, reacting it with a racemic mixture of an analyte (containing both R and S enantiomers) produces two distinct diastereomers: (+)-FLEC-(R)-Analyte and (+)-FLEC-(S)-Analyte. These diastereomers have different spatial arrangements and, therefore, different physical properties, which allows for their separation using standard chromatographic techniques.[3]
Experimental Protocols: A Practical Guide
The success of any FLEC-based analysis is contingent upon a meticulously executed derivatization protocol. The following section provides a robust, field-proven methodology for the derivatization of amino acids, which can be adapted for other primary and secondary amines.
Core Principle: Causality in Experimental Design
Every step in this protocol is designed to maximize reaction efficiency and minimize potential analytical errors, such as racemization or incomplete derivatization.
-
Basic pH: The reaction is performed under basic conditions (typically pH 8-9.5 using a borate buffer).[11][12] This is critical because it deprotonates the amine group of the analyte (R-NH₃⁺ → R-NH₂), making it a much stronger nucleophile and thus accelerating the reaction with FLEC.
-
Reagent Excess: A molar excess of (+)-FLEC is used to ensure the reaction proceeds to completion for all analyte molecules, a cornerstone of accurate quantification.[11]
-
Quenching: After the primary reaction, any excess, highly reactive FLEC must be neutralized or "quenched." This is essential to prevent the derivatization of other components that might be added later (e.g., an internal standard) and to stop the slow hydrolysis of FLEC, which can alter the final sample matrix. A primary amine like hydroxylamine or a simple amino acid like L-proline is often used for this purpose.[4]
Workflow for Chiral Analysis using (+)-FLEC
The entire analytical process, from sample preparation to data acquisition, follows a logical sequence designed for accuracy and reproducibility.
Step-by-Step Protocol: Derivatization of Amino Acids in Solution
This protocol is a standard starting point and should be optimized and validated for specific applications.[13][14]
-
Reagent Preparation:
-
Sample Solution: Prepare a standard or unknown sample containing the amino acid(s) of interest at a known concentration (e.g., 50 µM) in a suitable diluent (e.g., 0.1 M HCl).
-
Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.2 with sodium hydroxide.
-
FLEC Solution: Use a commercially available solution of (+)-FLEC, typically 18 mM in acetone.[15]
-
Quenching Solution: Prepare a solution of a primary amine that is not an analyte of interest, such as 100 mM L-hydroxyproline, in water.
-
-
Derivatization Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample solution.
-
Add 100 µL of the 0.1 M borate buffer (pH 9.2). Vortex briefly to mix.
-
Add 100 µL of the (+)-FLEC solution.
-
Immediately cap the tube and vortex vigorously for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for at least 4 minutes.[2]
-
Add 50 µL of the quenching solution to consume any unreacted (+)-FLEC. Vortex again.
-
Allow the quenching reaction to proceed for 1-2 minutes.
-
The sample is now ready for dilution (if necessary) and injection into the analytical system. A typical dilution is 1:10 with the initial mobile phase.
-
Analytical Separation & Detection
The fluorescent fluorenyl group incorporated by FLEC provides a powerful tool for detection.[12] The excitation maximum is around 260 nm, with a strong emission maximum at approximately 315 nm, allowing for highly sensitive and selective fluorescence detection (FLD) with detection limits often reaching the nanomolar level.[12][16] The derivatives are also amenable to mass spectrometry (MS) for definitive identification.[9][16]
Typical Chromatographic Conditions
Separation is most commonly achieved on C8 or C18 reversed-phase columns. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.
| Parameter | Typical Conditions | Rationale / Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides excellent retention and resolution for the relatively nonpolar FLEC derivatives. |
| Mobile Phase A | 25 mM Sodium Phosphate or Acetate Buffer, pH ~4.5 | The pH can be adjusted to optimize the separation of acidic or basic amino acid derivatives.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and better resolution. |
| Gradient | Start at ~30% B, ramp to ~70% B over 20-30 min | A gradient is typically required to elute all amino acid derivatives with good peak shape.[4] |
| Flow Rate | 0.8 - 1.5 mL/min | Standard for a 4.6 mm ID column.[4] |
| Detection | Fluorescence (Ex: 260 nm, Em: 315 nm) | Offers high sensitivity and selectivity for the FLEC tag.[16] |
| Elution Order | For (+)-FLEC, L-amino acid derivatives typically elute before D-amino acid derivatives.[12] | This order is reversed if (-)-FLEC is used.[12] |
Trustworthiness: Building a Self-Validating System
A protocol is only as reliable as its validation. For FLEC derivatization, this means ensuring the reaction is complete and free from confounding side reactions.
-
Assessing Reaction Completion: To validate the method, analyze a series of standards where the molar ratio of FLEC to the analyte is varied (e.g., 1:1, 5:1, 10:1). The peak area of the derivatized analyte should plateau once a sufficient excess of FLEC is used, indicating the reaction has gone to completion.[11]
-
Checking for Racemization: The derivatization conditions (room temperature, short reaction time) are designed to be mild to prevent racemization of the analyte's chiral center.[2] To confirm this, derivatize an enantiomerically pure standard (e.g., >99.5% L-Alanine). The resulting chromatogram should show only one major peak, with the area of the opposite enantiomer's peak being consistent with the stated purity of the standard.
-
Stability of Derivatives: FLEC derivatives are known to be highly stable.[4] Once formed and the excess reagent is quenched, the derivatized sample can typically be stored in an autosampler at 4°C for 24-48 hours without significant degradation. This should be confirmed during method validation by re-injecting a sample over time.
Synthesis and Stability of the Reagent
While most laboratories will purchase (+)-FLEC, understanding its origin provides valuable context. An efficient synthesis has been developed to produce high enantiomeric purity (>99%) FLEC, which is critical for accurate chiral analysis.[17][18][19] Issues with side-product formation in earlier synthetic routes have been addressed, ensuring the reliability of the commercially available reagent.[2]
For laboratory use, proper storage is crucial. The reagent is typically supplied in an acetone solution and is sensitive to moisture due to the reactivity of the chloroformate group. It should be stored tightly sealed at the recommended 2-8°C to prevent hydrolysis and maintain its reactivity over its shelf life.[9][20]
Conclusion
This compound (FLEC) remains a powerful and versatile tool in the analytical chemist's arsenal for chiral separations. Its reliable reaction mechanism, the formation of highly fluorescent and stable diastereomers, and its compatibility with standard reversed-phase HPLC systems make it an accessible and robust method for researchers across various scientific disciplines. By understanding the chemical principles behind the derivatization and adhering to validated, systematic protocols, scientists can confidently employ (+)-FLEC to unravel the complexities of chirality in their samples, from assessing the enantiomeric purity of drug candidates to exploring the roles of D-amino acids in biological systems.
References
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- Moldovan, R. C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
- Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571–2573.
- Chan, K. C., Janini, G. M., Muschik, G. M., & Issaq, H. J. (1996). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)
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- (+)-1-(9-FLUORENYL)
- (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. (2013). Sigma-Aldrich.
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- (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis | Request PDF. (2025).
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- Derivatization reaction of d/l-amino acids with FLEC. (n.d.).
- (-)-1-(9-Fluorenyl)ethyl chloroformate 18mM acetone, for chiral derivatization 154479-90-0. (n.d.). MilliporeSigma.
- CAS Number 107474-79-3 | (+)-1-(9-Fluorenyl)
- Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. PubMed.
- Lee, W. (2021).
- Li, Y. M., et al. (n.d.).
- 1-(9-Fluorenyl)
- (-)-1-(9-Fluorenyl)
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- Chiral alcohol separ
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- Derivatiz
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Introduction to Chiral Derivatizing Agents: A Guide to Enantiomeric Resolution and Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate, identify, and quantify enantiomers is a cornerstone of modern analytical chemistry. This guide provides an in-depth exploration of indirect chiral analysis through the use of Chiral Derivatizing Agents (CDAs). We will delve into the fundamental principles of how CDAs convert indistinguishable enantiomers into separable diastereomers, survey the major classes of reagents available, and provide practical guidance on their application in chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Chirality Challenge: Why Enantiomers Demand Special Attention
Chirality is a fundamental property of many biologically active molecules.[1] In a symmetrical, achiral environment, enantiomers possess identical physical properties, such as boiling point, melting point, and solubility.[2] This identity makes their separation and quantification impossible using standard, achiral analytical techniques like conventional High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy.[2][3]
The imperative for enantioselective analysis is driven by the fact that biological systems—replete with their own chiral molecules like amino acids and sugars—are highly stereoselective environments.[1] One enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or, in the worst cases, responsible for severe adverse effects, as exemplified by the tragic case of thalidomide. Therefore, regulatory bodies worldwide mandate the stereochemical characterization of chiral drug substances.[4]
The Principle of Chiral Derivatization: Creating Distinction from Identity
The core strategy of using a Chiral Derivatizing Agent (CDA) is elegantly simple: if you cannot distinguish between two enantiomers, transform them into something you can. This "indirect" method involves covalently reacting a racemic or scalemic mixture of a chiral analyte with a single, pure enantiomer of a CDA.[5][6]
This reaction converts the pair of enantiomers into a pair of diastereomers.[2][6] Unlike enantiomers, diastereomers have different physical and chemical properties and are therefore readily separated and quantified using standard achiral analytical methods.[3][5]
The fundamental transformation can be visualized as follows:
-
(R)-Analyte + (S')-CDA → (R,S')-Diastereomer
-
(S)-Analyte + (S')-CDA → (S,S')-Diastereomer
The resulting diastereomers, (R,S') and (S,S'), will exhibit different retention times in chromatography and distinct signals in NMR spectroscopy, allowing for their resolution and quantification.[2][3]
Caption: Workflow of Chiral Derivatization for Enantiomeric Analysis.
Key Requirements for a Chiral Derivatizing Agent
The success of this technique hinges on the quality and reactivity of the CDA. As a senior scientist, the choice of reagent is paramount and must be guided by several stringent criteria to ensure the integrity of the analysis:
-
High Enantiomeric Purity: The CDA itself must be enantiomerically pure (or have a precisely known enantiomeric excess).[3][7] Any impurity in the CDA will lead to the formation of additional diastereomers, complicating the analysis and leading to an inaccurate determination of the analyte's enantiomeric ratio.[6]
-
Complete Reaction: The derivatization reaction should proceed to completion for both enantiomers of the analyte.[3][8] If one enantiomer reacts faster than the other (a phenomenon known as kinetic resolution), the resulting ratio of diastereomers will not accurately reflect the initial ratio of enantiomers.[3][8] Using a slight excess of the CDA can help drive the reaction to completion.
-
No Racemization: The reaction conditions must be mild enough to prevent racemization of either the CDA or the analyte.[3][6] The formation of amides and esters, the most common derivatives, generally proceeds without racemization at the analyte's chiral center.
Classes of Chiral Derivatizing Agents & Applications
CDAs are designed to target specific functional groups. The choice of agent is therefore dictated by the structure of the analyte.
| CDA Class | Target Functional Group | Well-Known Examples | Resulting Derivative | Primary Application |
| Chiral Acids / Acid Chlorides | Alcohols, Amines, Thiols | α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) | Esters, Amides | NMR, GC, HPLC |
| Chiral Isocyanates | Alcohols, Amines | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Carbamates, Thioureas | HPLC |
| Chiral Chloroformates | Alcohols, Amines | (1R)-Menthyl chloroformate | Carbamates | GC, HPLC |
| Chiral Amines | Carboxylic Acids | (S)-(-)-α-Methylbenzylamine | Amides | HPLC |
| Specialty Reagents | Amines, Amino Acids | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) | Dinitrophenyl (DNP) derivatives | HPLC |
Spotlight on Key Reagents:
-
Mosher's Acid (MTPA): Perhaps the most famous CDA, MTPA is widely used in NMR spectroscopy to determine not only enantiomeric excess but also the absolute configuration of alcohols and amines.[2][9][10] Its trifluoromethyl group provides a clean, strong signal in ¹⁹F NMR, which is often simpler to analyze than proton spectra.[2]
-
Marfey's Reagent (FDAA): This reagent is the gold standard for the chiral analysis of amino acids by HPLC.[5][11][12][13] It reacts with the primary amino group of amino acids to form highly stable diastereomeric derivatives that possess a strong chromophore, enabling sensitive UV detection.[2][11]
Application in Key Analytical Techniques
A. High-Performance Liquid Chromatography (HPLC)
The indirect chiral separation by HPLC is a powerful and widely used technique.[14][15] After derivatization, the diastereomers are separated on a standard (achiral) stationary phase, typically a C18 reversed-phase column.[16] The differing three-dimensional structures of the diastereomers cause them to interact differently with the stationary phase, resulting in different retention times and, thus, separation.[6]
Causality in HPLC Separation: The choice of CDA can significantly enhance method sensitivity. Marfey's reagent, for instance, introduces a dinitrophenyl group, a strong chromophore, allowing for the detection of amino acids at low concentrations by UV-Vis detectors.[11] This is a key advantage when dealing with trace-level analysis.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for determining enantiomeric purity and absolute configuration, and CDAs are central to this application.[17][18] By reacting an enantiomeric mixture with a CDA like Mosher's acid, the resulting diastereomers will have distinct NMR spectra.[18] Protons (or other nuclei like ¹⁹F or ³¹P) near the chiral center of the original analyte will now reside in slightly different magnetic environments in each diastereomer, leading to separate, quantifiable signals.[19]
The enantiomeric excess (% ee) can be calculated directly by integrating the corresponding signals: % ee = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100
Experimental Protocol: Mosher's Ester Analysis of a Chiral Alcohol
This protocol provides a self-validating system for determining the enantiomeric purity and assigning the absolute configuration of a chiral secondary alcohol using both (R)- and (S)-Mosher's acid chloride. Running both reactions is critical; it confirms that observed chemical shift differences are due to the analyte's chirality and not impurities.
Caption: Reaction of a Chiral Alcohol with Mosher's Acid Chloride.
Objective: To prepare the (R)- and (S)-MTPA esters of a chiral alcohol for analysis by ¹H NMR.
Materials:
-
Chiral alcohol (approx. 5 mg, ~0.02 mmol)
-
(R)-(-)-Mosher's acid chloride (~1.2 equivalents)
-
(S)-(+)-Mosher's acid chloride (~1.2 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine) as a catalyst/base
-
Two clean, dry NMR tubes
Step-by-Step Methodology:
-
Preparation of (R)-MTPA Ester: a. In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃. b. Add a small amount of anhydrous pyridine (approx. 5-10 µL), which acts as a nucleophilic catalyst and scavenges the HCl byproduct. c. Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the solution.[9] d. Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes but can be monitored by NMR.
-
Preparation of (S)-MTPA Ester: a. In a second NMR tube, repeat step 1 precisely, but use (S)-Mosher's acid chloride instead.
-
NMR Analysis: a. Acquire a ¹H NMR spectrum for each of the two reaction mixtures. b. Identify a well-resolved proton signal close to the chiral center of the alcohol. c. For each diastereomer in the spectrum, integrate the corresponding signal. Calculate the enantiomeric excess using the formula provided above. d. To assign absolute configuration, compare the chemical shifts of protons on either side of the stereocenter between the (R)-MTPA and (S)-MTPA ester spectra. The Mosher's model predicts which protons will be shielded or deshielded based on the conformation of the ester, allowing for configurational assignment.[20]
Advantages and Disadvantages of Chiral Derivatization
While powerful, the indirect method is not without trade-offs. The decision to use a CDA should be made with a clear understanding of its benefits and limitations compared to direct methods (i.e., using chiral stationary phases).
| Advantages | Disadvantages |
| Use of Standard Equipment: Allows for chiral analysis on conventional, less expensive achiral HPLC columns and standard NMR probes.[21] | Additional Sample Preparation: The derivatization step adds time and complexity to the workflow.[7] |
| Predictable Elution Order: The elution order of the diastereomers is often predictable, simplifying method development.[21] | Potential for Side Reactions: The derivatization reaction may produce by-products that can interfere with the analysis.[7] |
| Enhanced Sensitivity: Many CDAs contain chromophores or fluorophores, which can significantly improve detection limits.[21][22] | Requirement for Pure CDA: The CDA must be of high enantiomeric purity to ensure accurate results.[3][6] |
| Improved Chromatography: Derivatization can improve the chromatographic properties (e.g., peak shape) of the analyte.[21] | Risk of Kinetic Resolution or Racemization: Improper reaction conditions can lead to inaccurate quantification.[3][7] |
| Robust and Transferable: Methods are often robust and easily transferable between labs equipped with standard instrumentation. | Analyte Must Have a Reactive Group: The method is only applicable to analytes possessing a suitable functional group for derivatization.[6] |
Conclusion
Chiral derivatizing agents represent a foundational and indispensable tool in the field of stereochemical analysis. By converting enantiomers into diastereomers, they unlock the ability to perform separations and quantifications using routine, achiral analytical instrumentation. From the robust HPLC analysis of amino acids with Marfey's reagent to the elegant determination of absolute configuration by NMR with Mosher's acid, CDAs provide versatile and reliable solutions to complex analytical challenges. For the drug development professional, a thorough understanding of the principles, applications, and inherent limitations of these reagents is essential for ensuring the stereochemical integrity, safety, and efficacy of next-generation therapeutics.
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Title: Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent) Source: Springer Nature Experiments URL: [Link]
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Title: Marfey's reagent for chiral amino acid analysis: a review Source: PubMed URL: [Link]
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Title: Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy Source: PubMed URL: [Link]
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Title: 14.3: Chiral Chromatography Source: Chemistry LibreTexts URL: [Link]
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Title: Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review Source: PubMed URL: [Link]
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Title: Chiral derivatizing agent Source: Wikipedia URL: [Link]
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Title: Chiral derivatizing agent Source: Grokipedia URL: [Link]
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Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]
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Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: PMC - NIH URL: [Link]
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Title: Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Source: Journal of Chemical Education - ACS Publications URL: [Link]
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Title: Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems Source: PubMed URL: [Link]
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Title: Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems Source: ResearchGate URL: [Link]
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Title: LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers Source: PubMed Central URL: [Link]
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Title: Mosher's acid Source: Wikipedia URL: [Link]
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Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: PMC - NIH URL: [Link]
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Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: UNIPI URL: [Link]
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Title: Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review Source: ResearchGate URL: [Link]
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Title: Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups Source: PubMed URL: [Link]
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Title: Mosher's Acid Source: The Retort URL: [Link]
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Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
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Title: Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity Source: ACS Publications URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Chiral Separation of Primary and Secondary Amines with (+)-FLEC
This guide provides a comprehensive overview and detailed protocols for the chiral separation of primary and secondary amines using the chiral derivatizing agent (+)-1-(9-fluorenyl)ethyl chloroformate, commonly known as (+)-FLEC. Developed for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles and provides actionable methodologies for achieving robust and sensitive enantiomeric separations. The chirality of pharmaceutical agents is a critical factor, significantly influencing their efficacy and interaction with biological systems, making reliable chiral separation techniques indispensable.[1][2]
The Principle of Chiral Derivatization with (+)-FLEC
Chiral derivatization is a powerful strategy for the separation of enantiomers.[3] This technique involves reacting the enantiomeric analytes with a chiral derivatizing agent (CDA) to form diastereomers. These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral stationary phase using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).[3][4]
(+)-FLEC is a highly effective CDA for primary and secondary amines.[5][6] Its fluorenyl moiety provides a strong chromophore and fluorophore, enabling highly sensitive detection by UV or fluorescence detectors.[7][8][9] The reaction of (+)-FLEC with a racemic amine (a mixture of R and S enantiomers) yields two diastereomers: (+)-FLEC-(R)-amine and (+)-FLEC-(S)-amine. These diastereomers can then be resolved chromatographically.
The key advantages of using (+)-FLEC include:
-
Rapid Reaction Kinetics: The derivatization reaction is typically fast, often completing within minutes at room temperature.[10][11]
-
High Sensitivity: The fluorenyl group allows for low limits of detection, often in the nanomolar range, especially with fluorescence detection.[7][8]
-
Stable Derivatives: The resulting diastereomeric derivatives are generally stable, allowing for reproducible analysis.[8]
-
Broad Applicability: It is effective for a wide range of primary and secondary amines, including amino acids.[12][13][14][15][16]
Reaction Mechanism
The derivatization reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate group in (+)-FLEC. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable carbamate linkage between the FLEC molecule and the amine. The reaction is typically carried out in a basic buffer, such as borate buffer, to neutralize the hydrochloric acid produced during the reaction and to ensure the amine is in its more nucleophilic free base form.
Caption: Reaction of (+)-FLEC with a racemic amine to form two separable diastereomers.
Detailed Derivatization Protocol
This protocol provides a generalized procedure for the derivatization of primary and secondary amines with (+)-FLEC. Optimization of reaction parameters may be necessary for specific analytes.
Materials and Reagents
-
This compound [(+)-FLEC] solution (e.g., 18 mM in acetone)[17]
-
Amine standard or sample solution
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.5)
-
Quenching reagent (e.g., 1 M glycine or ethanolamine solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials for reaction and autosampler
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Dissolve the amine standard or sample in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be required to remove interferences.[5]
-
-
Derivatization Reaction:
-
In a reaction vial, add an appropriate volume of the amine solution.
-
Add an equal volume of borate buffer. The basic pH ensures the amine is deprotonated and thus more nucleophilic.
-
Add an excess of the (+)-FLEC solution. A molar ratio of FLEC to amine of at least 10:1 is recommended to ensure complete derivatization.[5]
-
Vortex the mixture immediately and allow it to react at room temperature. Reaction times are typically short, ranging from 2 to 10 minutes.[5][10]
-
-
Quenching the Reaction:
-
After the desired reaction time, add a small volume of the quenching reagent to react with the excess (+)-FLEC. This prevents the formation of interfering peaks from the hydrolysis of FLEC.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC or UPLC analysis.
-
Inject the derivatized sample into the chromatograph.
-
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Application Notes and Protocols for Pre-column Derivatization with (+)-FLEC for LC-Fluorescence Detection
Introduction: The Strategic Advantage of Chiral Derivatization in LC-Fluorescence
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise quantification of chiral molecules is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent enantioselective analysis of chiral drug substances and metabolites. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) stands as a cornerstone technique for this purpose, offering exceptional sensitivity and selectivity.[1][2]
However, many biologically significant molecules, such as amino acids and amines, lack a native fluorophore, rendering them invisible to fluorescence detection. Pre-column derivatization addresses this limitation by covalently attaching a fluorescent tag to the analyte molecule before its introduction into the HPLC system.[3][4] When the analyte is chiral and lacks a chromophore, a chiral derivatizing agent (CDA) serves a dual purpose: it introduces a highly fluorescent moiety and creates a pair of diastereomers from the initial enantiomers. These diastereomers, possessing distinct physicochemical properties, can then be separated on a standard, achiral reversed-phase HPLC column.[5]
(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as (+)-FLEC, has emerged as a premier chiral derivatizing agent for these applications.[5][6] It reacts rapidly and specifically with primary and secondary amines under mild conditions to form stable, highly fluorescent carbamate derivatives.[7][8] The inherent chirality of the (+)-FLEC reagent ensures the formation of diastereomers from enantiomeric analytes, enabling their baseline separation and sensitive quantification. This application note provides a comprehensive guide to the principles, protocols, and best practices for employing (+)-FLEC in LC-fluorescence workflows.
Part 1: The Chemistry of (+)-FLEC Derivatization
The Reagent: this compound
(+)-FLEC is a highly fluorescent compound characterized by the rigid, planar fluorenyl group, which is responsible for its intense fluorescence.[6] The key reactive feature is the chloroformate group (-OCOCl), which readily undergoes nucleophilic substitution with primary and secondary amines.
Key Properties of (+)-FLEC:
-
Molecular Weight: 272.73 g/mol [9]
-
Appearance: Typically supplied as a solution in an organic solvent like acetone or acetonitrile.[7]
-
Storage: Recommended storage at 2-8°C to maintain stability.[9]
The Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization of an amine with (+)-FLEC proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate group. This is followed by the expulsion of a chloride ion as a leaving group. The reaction is typically conducted in a basic medium. The base, often a borate buffer, serves two critical roles: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[11]
The resulting product is a highly fluorescent and stable N-substituted carbamate diastereomer. For a racemic mixture of an amine (R- and S-enantiomers), derivatization with (+)-FLEC yields two diastereomers: (+)-FLEC-(R)-amine and (+)-FLEC-(S)-amine. These diastereomers can now be resolved using standard reversed-phase chromatography.
Part 2: Experimental Protocols and Method Development
This section provides a detailed, field-proven protocol for the derivatization of primary and secondary amines with (+)-FLEC, followed by guidance on method development and optimization for LC-fluorescence analysis.
General Derivatization Protocol
This protocol is a robust starting point and can be adapted for various sample matrices. Optimization is crucial and is discussed in the subsequent section.
Materials:
-
(+)-FLEC solution (e.g., 18 mM in acetone)[7]
-
Borate Buffer (e.g., 0.1 M Sodium Tetraborate, pH 9.2)[7]
-
Analyte Standard or Sample Solution
-
Quenching Reagent (optional, e.g., 1 M HCl)[8]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes or HPLC vials
Step-by-Step Procedure:
-
pH Adjustment: In a microcentrifuge tube, combine 50 µL of the analyte solution with 50 µL of 0.1 M borate buffer (pH 9.2). Vortex briefly.
-
Causality Explainer: An alkaline pH (typically 8.5-10.0) is essential to ensure the amine is in its deprotonated, nucleophilic state, which is necessary for the reaction to proceed efficiently.[7][11] Borate buffer is commonly used as it provides stable pH control in this range and does not interfere with the reaction.[11]
-
-
Reagent Addition: Add 50 µL of the 18 mM (+)-FLEC solution to the buffered analyte solution.
-
Causality Explainer: A molar excess of the derivatizing reagent is used to drive the reaction to completion and ensure that all analyte molecules are derivatized.[8] A typical molar ratio of FLEC to analyte can range from 10:1 to 50:1, depending on the analyte concentration and sample complexity.[8]
-
-
Reaction Incubation: Immediately cap the vial and vortex vigorously for 1-2 minutes at room temperature.[7]
-
Causality Explainer: The reaction between FLEC and most primary/secondary amines is very rapid at ambient temperature.[7] Vigorous mixing ensures homogeneity and maximizes the interaction between reactants. While some protocols suggest longer incubation times, 1-2 minutes is often sufficient for quantitative derivatization.[8]
-
-
Reaction Quenching (Optional but Recommended): To stop the reaction and prevent the derivatization of other matrix components or hydrolysis of excess FLEC, the reaction can be quenched by adding a small volume of acid (e.g., 10 µL of 1 M HCl) to lower the pH.[8]
-
Causality Explainer: Acidification protonates any remaining unreacted amines, rendering them non-nucleophilic, and also promotes the hydrolysis of the highly reactive excess FLEC reagent into non-interfering byproducts.
-
-
Sample Dilution & Injection: Dilute the final reaction mixture with the initial mobile phase (e.g., ACN/water, 1:1 v/v) to an appropriate concentration for HPLC analysis.[7] Inject the sample into the LC system.
Workflow Visualization
The following diagram illustrates the logical flow of the pre-column derivatization process.
Caption: Workflow for (+)-FLEC pre-column derivatization.
LC-Fluorescence Method Development
Chromatographic Separation:
-
Column: A standard reversed-phase column (e.g., C18, 100-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) is typically sufficient for separating the resulting diastereomers. The increased hydrophobicity of the FLEC-derivatives ensures good retention on C18 phases.
-
Mobile Phase: A gradient elution is generally required for separating multiple analytes or for complex matrices.
-
Eluent A: Aqueous buffer (e.g., 20 mM phosphate or acetate buffer, pH adjusted to 3.0-6.0).
-
Eluent B: Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better peak shape and resolution.
-
-
Gradient Program: A typical gradient might start at 20-30% B, ramping up to 80-90% B over 15-30 minutes. The specific gradient must be optimized to achieve baseline resolution of the diastereomeric peaks.
Fluorescence Detection:
-
Excitation Wavelength (λex): The fluorenyl moiety of the FLEC derivative has a strong absorbance maximum around 260 nm .[12]
-
Emission Wavelength (λem): The fluorescence emission maximum is typically observed around 315 nm .[12]
-
Detector Settings: Ensure the detector gain (PMT voltage) is optimized to maximize signal-to-noise without saturating the detector for the highest concentration standards.
Method Validation Logic
A robust analytical method requires thorough validation. The following diagram outlines the key stages and parameters for validating a FLEC-based LC-FLD method according to ICH guidelines.
Caption: Logical flow for analytical method validation.
Part 3: Performance and Applications
The use of (+)-FLEC for pre-column derivatization provides excellent analytical performance, making it suitable for trace-level quantification in complex matrices.
Quantitative Performance Data
The following table summarizes typical performance characteristics achieved for the analysis of amino acids and biogenic amines using FLEC derivatization with LC-fluorescence or LC-MS/MS detection.
| Analyte Class | Matrix | Detection Method | Typical LOQ | Linearity (r²) | Reference |
| Amino Acids | Standard Solution | CE-Fluorescence | µM range | Not Reported | [7] |
| Amino Acids | Biological Fluids | LC-MS | >95% deriv. yield | Not Reported | [8] |
| BMAA Enantiomers | Cycad Seed | LC-MS/MS | 0.3 µg/g | >0.99 | [13][14] |
| Alkyl Amines | Aerosols | HPLC-FLD (OPA) | 0.9 - 7.2 ng | ≥0.99 | [15][16] |
| Amino Acids | Standard Solution | HPLC-FLD (OPA/FMOC) | 0.13 - 0.37 pM | ≥0.99 | [15][16] |
Note: Data for OPA/FMOC is included for comparison of sensitivity in amino acid analysis.
Key Applications
-
Pharmaceutical Stability Testing: Assessing the chiral purity of drug substances and identifying the formation of unwanted enantiomeric impurities during storage or manufacturing.
-
Metabolism and Pharmacokinetic Studies: Quantifying the enantiomers of a drug and its metabolites in biological matrices like plasma and urine to understand stereoselective absorption, distribution, metabolism, and excretion (ADME).[17][18]
-
Biomedical Research: Analyzing D- and L-amino acids in biological samples, as the presence of D-amino acids can be a biomarker for certain diseases or aging processes.[8]
-
Food and Environmental Analysis: Detecting and quantifying chiral pollutants or contaminants, such as the neurotoxin β-methylamino-L-alanine (BMAA) in environmental samples.[13][14]
Conclusion
Pre-column derivatization with this compound is a powerful, sensitive, and reliable strategy for the chiral analysis of primary and secondary amines by LC-fluorescence. The rapid reaction kinetics, formation of stable and highly fluorescent diastereomers, and compatibility with standard reversed-phase HPLC equipment make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying chemistry and systematically optimizing the derivatization and chromatographic conditions, analysts can develop and validate robust methods for the accurate quantification of enantiomers in a wide array of complex matrices.
References
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Prior, A., Van den Rym, A., Sanchez, A., & Marina, M. L. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 39(22), 2843-2850. [Link]
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Moldovan, C. E., & Aboul-Enein, H. Y. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 617. [Link]
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Einarsson, S., & Hansson, G. (1991). Automated Determination of Amino Acid Enantiomers Using Derivatization With 1-(9-Fluorenyl)Ethyl Chloroformateand Reversed-Phase Liquid Chromatography. In High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press. [Link]
-
Zurita, J., Zguna, N., Andrýs, R., Strzelczak, A., Jiang, L., Thorsen, G., & Ilag, L. L. (2019). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 11(3), 432-440. [Link]
-
Einarsson, S., Folestad, S., Josefsson, B., & Lagerkvist, S. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]
-
Moldovan, C. E., Duyne, C., & Fillet, M. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1523, 1-22. [Link]
-
Yokoyama, Y., & Abe, A. (2017). Simultaneous determination of primary and secondary D- and L-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Journal of Chromatography B, 1061-1062, 385-392. [Link]
-
Song, X., Xu, H., Song, M., Yu, J., Ma, Q., & Yao, X. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 249-258. [Link]
-
Barroso, C. G., & Guillén, D. A. (2014). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. Journal of Separation Science, 37(1-2), 139-146. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Rabel, S. R., & Stobaugh, J. F. (1993). Applications of capillary electrophoresis in pharmaceutical analysis. Pharmaceutical research, 10(2), 171-186. [Link]
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Aboul-Enein, H. Y. (2002). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
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Ihedioha, J. N., & Abba, C. C. (2016). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and related compounds. African Journal of Pure and Applied Chemistry, 10(7), 83-96. [Link]
-
Park, J. H., Lee, S. H., & Kim, J. H. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 25(21), 5035. [Link]
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- 5. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 107474-79-3 [chemicalbook.com]
- 7. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Imperative of Chirality in Metabolomics
An Application Guide and Protocol for the Chiral Analysis of Metabolites Using (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)
In the intricate landscape of the metabolome, chirality—the "handedness" of a molecule—is a fundamental property that dictates biological function. While life is largely homochiral (e.g., L-amino acids and D-sugars), the presence, absence, or altered ratios of specific enantiomers can serve as critical indicators of physiological state, disease pathogenesis, and metabolic dysregulation.[1][2][3] Chiral metabolomics, the enantioselective measurement of metabolites, has thus emerged as a vital field for discovering novel biomarkers for a range of conditions, including neurological disorders, kidney disease, and cancer.[1][4][5]
Many small polar metabolites, such as amino acids, lack the structural properties required for direct separation and sensitive detection on common analytical platforms like reversed-phase liquid chromatography-mass spectrometry (LC-MS). To overcome this, an indirect analytical approach involving chemical derivatization with a chiral derivatizing agent (CDA) is employed.[5][6] This application note provides a detailed technical guide and protocol for the use of this compound, commonly known as (+)-FLEC, a premier CDA for the robust and sensitive analysis of chiral amines, amino acids, and other nucleophilic metabolites.
(+)-FLEC converts a pair of enantiomers into two distinct diastereomers. These diastereomers possess different physicochemical properties, allowing them to be separated on standard, achiral LC columns and subsequently detected with high sensitivity by mass spectrometry.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable method for chiral metabolite quantification in complex biological matrices.
Principle of the Method: Diastereomer Formation with (+)-FLEC
The efficacy of (+)-FLEC as a chiral derivatizing agent lies in its rapid and specific reaction with primary and secondary amine groups under mild, basic conditions. The chloroformate moiety of (+)-FLEC is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with the deprotonated amine of the target metabolite.
The Reaction Mechanism:
-
Deprotonation: In a basic environment (typically a borate buffer, pH ~9.0), the primary or secondary amine group of the chiral metabolite (e.g., an amino acid) is deprotonated, making it a potent nucleophile.
-
Nucleophilic Attack: The nucleophilic amine attacks the electrophilic carbonyl carbon of the (+)-FLEC molecule.
-
Diastereomer Formation: The chloride ion is eliminated, forming a stable carbamate linkage between the FLEC molecule and the metabolite. Since (+)-FLEC is a single, pure enantiomer, reacting it with a racemic mixture of a metabolite (containing both L- and D-forms) produces two distinct diastereomers: (+)-FLEC-L-metabolite and (+)-FLEC-D-metabolite.
These newly formed diastereomers can now be resolved using standard reversed-phase chromatography. Furthermore, the large, nonpolar fluorenyl group significantly increases the hydrophobicity of the derivatives, leading to enhanced retention on C18 columns and improved ionization efficiency in the mass spectrometer's electrospray source.[8][9]
Caption: Reaction mechanism of (+)-FLEC with a chiral analyte.
Materials and Reagents
-
This compound ((+)-FLEC), >99% purity (chiral)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
Formic Acid (FA), LC-MS Grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydroxylamine Hydrochloride (optional, for quenching)
-
Internal Standards (IS): Appropriate stable isotope-labeled enantiomers (e.g., L-Alanine-¹³C₃,¹⁵N)
-
Biological Matrix (e.g., Human Plasma, Urine, Tissue Homogenate)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and LC-MS vials
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step workflow for the chiral analysis of amino acids in human plasma.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
The primary goal of this step is to quench metabolic activity and remove high-abundance proteins that interfere with analysis.[10][11]
-
Thawing: Thaw frozen plasma samples on ice or at 4°C to minimize degradation.[12] Avoid repeated freeze-thaw cycles.[12]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard stock solution to the plasma sample. Vortex briefly.
-
Rationale: The internal standard is added early to account for variability in sample extraction, derivatization efficiency, and instrument response.
-
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Rationale: A 4:1 ratio of ACN to plasma is effective for precipitating the majority of proteins.[11] Cold solvent enhances the precipitation process.
-
-
Vortexing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[11]
-
Supernatant Collection: Carefully collect the supernatant (~450 µL) and transfer it to a new 1.5 mL tube without disturbing the protein pellet.
-
Evaporation: Dry the supernatant completely using a centrifugal vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Rationale: The sample must be completely dry and reconstituted in the aqueous derivatization buffer for the FLEC reaction to proceed efficiently.
-
Protocol 2: (+)-FLEC Derivatization
This procedure converts the extracted chiral metabolites into diastereomers. The reaction is rapid and should be performed consistently for all samples.[7][13]
-
Reagent Preparation:
-
Borate Buffer (200 mM, pH 9.2): Dissolve boric acid in LC-MS grade water and adjust the pH to 9.2 with 5 M NaOH.
-
(+)-FLEC Solution (18 mM): Prepare fresh by dissolving (+)-FLEC in acetone or acetonitrile.
-
Note: FLEC is sensitive to moisture. Prepare this solution immediately before use and keep the vial tightly capped.
-
-
-
Reconstitution: Reconstitute the dried sample extract from Protocol 1 in 50 µL of the 200 mM Borate Buffer (pH 9.2). Vortex for 30 seconds to ensure all analytes are dissolved.
-
Derivatization Reaction: Add 50 µL of the 18 mM (+)-FLEC solution to the reconstituted sample.
-
Incubation: Vortex the mixture immediately for 1 minute and let it react at room temperature for 5 minutes.
-
Rationale: A short reaction time is often sufficient for primary amines.[13] However, reaction time and temperature may need to be optimized depending on the target analytes.
-
-
Quenching (Optional but Recommended): Add 20 µL of 50 mM hydroxylamine to quench the reaction by consuming excess FLEC. Let it stand for 1 minute.
-
Rationale: Quenching prevents the derivatization of other sample components and reduces potential interference from FLEC hydrolysis byproducts during LC-MS analysis.
-
-
Acidification & Dilution: Add 880 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). This brings the total volume to 1 mL, stops the reaction, and ensures compatibility with the reversed-phase column.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an LC-MS vial for analysis.
Protocol 3: LC-MS/MS Analysis
This protocol outlines typical conditions for separating and detecting the FLEC-derivatized diastereomers.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | See Table 2 below |
Table 1: Recommended LC-MS Parameters.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 12.0 | 80 |
| 14.0 | 95 |
| 16.0 | 95 |
| 16.1 | 20 |
| 20.0 | 20 |
Table 2: Example LC Gradient Profile. Rationale: This gradient provides a robust separation for a wide range of FLEC-derivatized amino acids. The elution order of the diastereomers depends on the analyte; for many amino acids, the (+)-FLEC-L-amino acid derivative elutes before the (+)-FLEC-D-amino acid derivative on a C18 column.[14]
| MS Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Typical Mass Spectrometer Settings.
Workflow Visualization
The entire process from sample collection to data analysis is summarized in the following workflow diagram.
Caption: End-to-end workflow for chiral metabolomics using (+)-FLEC.
Method Validation and Trustworthiness
To ensure the reliability of results, the following validation steps are crucial:
-
Derivatization Efficiency: Assess the reaction yield by comparing the peak area of a derivatized standard to an underivatized standard (if detectable) or by ensuring no residual underivatized analyte remains. A derivatization efficiency of >95% is desirable.[7]
-
Optical Purity of Reagent: Verify the chiral purity of the (+)-FLEC reagent. The presence of (-)-FLEC will lead to the formation of interfering diastereomers and an overestimation of the minor enantiomer in the sample.
-
Linearity and Sensitivity: Establish calibration curves for each enantiomer using a series of known concentrations to determine the linear dynamic range and the limit of quantification (LOQ).
-
Matrix Effects: Evaluate the impact of the biological matrix on ionization efficiency by comparing the response of standards in solvent versus post-extraction spiked matrix.
-
Accuracy and Precision: Determine intraday and interday accuracy and precision by analyzing quality control (QC) samples at multiple concentrations. Precision within 15% RSD is generally acceptable.[15]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Peak Intensity | Incomplete derivatization; Poor extraction recovery; Ion suppression. | Optimize reaction time/temp; Check FLEC reagent quality; Check extraction solvent; Dilute sample to mitigate matrix effects. |
| Poor Peak Shape | Sample solvent mismatch; Column degradation. | Ensure final sample solvent is similar to initial mobile phase; Use a new column or flush the existing one. |
| Poor Resolution | Suboptimal LC gradient; Wrong column choice. | Optimize gradient slope; Increase column length or decrease particle size; Ensure column temperature is stable. |
| High Background Noise | Contaminated reagents; Excess FLEC reagent. | Use high-purity, LC-MS grade reagents; Implement the quenching step (Protocol 2, Step 5); Divert flow from MS during FLEC elution. |
Conclusion
The use of (+)-FLEC for chiral derivatization is a powerful and validated strategy for advancing metabolomics research. It enables the accurate quantification of enantiomeric metabolites in complex biological systems using standard analytical instrumentation. By converting the analytical challenge of separating enantiomers into a straightforward chromatographic separation of diastereomers, this method provides the sensitivity and specificity required to uncover the subtle but significant roles of chirality in health and disease.
References
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- Advances in Chiral Metabolomic Profiling and Biomarker Discovery. PubMed.
- Advances in Chiral Metabolomic Profiling and Biomarker Discovery.
- Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatiz
- Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. PMC - NIH.
- Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography-Mass Spectrometry Analysis upon Chiral Derivatiz
- Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. PMC - PubMed Central.
- Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
- (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. PubMed.
- (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis | Request PDF.
- (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. Sigma-Aldrich.
- Serum/Plasma Sample Collection and Preparation in Metabolomics.
- Metabolomics Sample Prepar
- (No Source Found)
- (No Source Found)
- Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)
- (No Source Found)
- New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. NIH.
- (No Source Found)
- Chiral analysis of β-Methylamino-L-alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS.
- (No Source Found)
- (No Source Found)
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE.
- Derivatization methods for LC-MS analysis of endogenous compounds. PubMed.
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- 2. researchgate.net [researchgate.net]
- 3. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography-Mass Spectrometry Analysis upon Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Primary and Secondary Amines by LC-MS/MS Following FLEC Derivatization
Introduction: Overcoming the Analytical Challenges of Polar Amines
Primary and secondary amines, a class of compounds including amino acids, biogenic amines, and pharmaceuticals, are notoriously challenging to analyze using reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS). Their high polarity leads to poor retention on conventional C18 columns, and their modest ionization efficiency can limit sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations. By tagging the amine functional group, we can increase the hydrophobicity of the analyte, thereby improving chromatographic retention and peak shape. Furthermore, the derivatizing agent can introduce a readily ionizable moiety, significantly enhancing the MS signal.[1]
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a highly effective chiral derivatizing agent for primary and secondary amines.[2][3] It reacts rapidly at room temperature under basic conditions to form stable, fluorescent diastereomers.[2] This not only improves chromatographic behavior and MS sensitivity but also enables the chiral separation of enantiomers on a standard achiral reversed-phase column.[2] This application note provides a comprehensive guide to the LC-MS/MS analysis of FLEC-derivatized compounds, offering a detailed protocol, method development guidelines, and key mechanistic insights.
The FLEC Derivatization Reaction: Mechanism and Rationale
FLEC reacts with the nucleophilic amine group in a straightforward substitution reaction. The chloroformate group is an excellent leaving group, facilitating the formation of a stable carbamate linkage between the fluorenyl moiety and the amine analyte. The reaction is typically carried out in a borate buffer to maintain a basic pH (around 9.0-9.5), which is essential for ensuring the amine is deprotonated and thus maximally nucleophilic.[2] An excess of the FLEC reagent is used to drive the reaction to completion.[2]
The key advantages of using FLEC for LC-MS/MS analysis are:
-
Enhanced Hydrophobicity: The bulky, non-polar fluorenyl group dramatically increases the hydrophobicity of the derivatized analyte, leading to excellent retention on reversed-phase columns.
-
Improved Ionization: While the fluorenyl group itself is not a charged moiety, the overall increase in molecular size and surface area of the derivative can lead to more efficient ionization in the electrospray source.
-
Characteristic Fragmentation: FLEC derivatives exhibit a predictable fragmentation pattern in MS/MS, typically yielding a prominent product ion corresponding to the fluorenyl group. This allows for the development of sensitive and specific Multiple Reaction Monitoring (MRM) methods.
-
Chiral Separation: As a chiral reagent, FLEC reacts with enantiomeric amines to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral LC column, enabling the quantification of individual enantiomers.[2]
Caption: FLEC derivatization reaction scheme.
Experimental Protocol: FLEC Derivatization of Primary and Secondary Amines
This protocol provides a robust starting point for the derivatization of amines in various sample matrices. Optimization may be required depending on the specific analyte and sample complexity.
Materials:
-
This compound (FLEC) solution: 18 mM in acetone. Store at 2-8°C.[2]
-
Borate Buffer: 100 mM sodium tetraborate, pH 9.2.
-
Quenching Solution: 1 M hydroxylamine in water.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic Acid (FA), MS grade.
-
Sample containing primary or secondary amines.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Transfer the supernatant to a clean tube.
-
Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of borate buffer.
-
-
Derivatization Reaction:
-
To the reconstituted sample, add 50 µL of the 18 mM FLEC solution in acetone.[2] This provides a significant molar excess of the reagent for most applications.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes. For some analytes, a longer reaction time (up to 60 minutes) may be beneficial.[2]
-
-
Quenching the Reaction:
-
To consume the excess FLEC reagent, add 20 µL of the 1 M hydroxylamine solution.
-
Vortex for 10 seconds and let it stand for 5 minutes.
-
-
Final Sample Preparation for LC-MS/MS:
-
Acidify the sample by adding 10 µL of 1% formic acid in water. This ensures the analytes are in a suitable protonated state for positive ion mode ESI.
-
Centrifuge the sample at high speed for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an LC vial for analysis.
-
Caption: FLEC derivatization workflow for biological samples.
LC-MS/MS Method Development
Liquid Chromatography:
The increased hydrophobicity of FLEC derivatives makes them ideal for reversed-phase chromatography.
-
Column: A high-quality C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation efficiency.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 20-30%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the derivatized analytes, followed by a wash and re-equilibration step. The exact gradient profile will need to be optimized based on the specific analytes of interest.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.4 mL/min is a good starting point.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) will ensure reproducible retention times.
Mass Spectrometry:
FLEC derivatives ionize well in positive electrospray ionization (ESI) mode. The key to a sensitive and selective method is the use of Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The precursor ion will be the protonated molecule, [M+H]⁺, where M is the molecular weight of the FLEC-derivatized analyte.
-
Product Ion: A common and abundant product ion for FLEC derivatives results from the cleavage of the carbamate bond, yielding the fluorenylmethyl cation at m/z 179 . This ion can often be used as a universal product ion for screening FLEC-derivatized compounds. For quantitative methods, it is always recommended to identify at least two product ions for each analyte to ensure specificity. Other product ions may be specific to the analyte itself.
-
Collision Energy (CE): The collision energy will need to be optimized for each MRM transition to achieve the maximum signal intensity. A good starting point for the transition to m/z 179 is a CE of 20-30 eV.
-
Dwell Time: A dwell time of 20-50 ms per transition is typically sufficient.
Table 1: Calculated Precursor Ions and Primary Product Ion for Selected FLEC-Derivatized Amino Acids
| Amino Acid | Molecular Formula | Molecular Weight | [M+H]⁺ of FLEC Derivative | Primary Product Ion (m/z) |
| Glycine | C₂H₅NO₂ | 75.07 | 330.13 | 179 |
| Alanine | C₃H₇NO₂ | 89.09 | 344.15 | 179 |
| Valine | C₅H₁₁NO₂ | 117.15 | 372.18 | 179 |
| Leucine | C₆H₁₃NO₂ | 131.17 | 386.20 | 179 |
| Isoleucine | C₆H₁₃NO₂ | 131.17 | 386.20 | 179 |
| Proline | C₅H₉NO₂ | 115.13 | 370.16 | 179 |
| Phenylalanine | C₉H₁₁NO₂ | 165.19 | 420.20 | 179 |
| Tyrosine* | C₉H₁₁NO₃ | 181.19 | 630.25 | 179 |
| Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 459.21 | 179 |
Note: Tyrosine has a phenolic hydroxyl group that can also be derivatized by FLEC, resulting in a di-substituted product.
Trustworthiness and Self-Validation
To ensure the reliability of the analytical method, the following steps should be incorporated:
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is highly recommended for the most accurate quantification. If these are not available, a structurally similar compound that is not present in the sample can be used.
-
Calibration Curve: A calibration curve should be prepared in the same matrix as the samples (e.g., stripped plasma) to account for matrix effects. A linear range appropriate for the expected analyte concentrations should be established.
-
Quality Control Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method.
-
Specificity: The chromatographic separation of diastereomers for chiral analysis should be confirmed. Additionally, the monitoring of at least two MRM transitions for each analyte provides a high degree of specificity.
Conclusion
Derivatization with FLEC is a robust and effective strategy for the LC-MS/MS analysis of primary and secondary amines. This approach significantly improves chromatographic retention, enhances sensitivity, and allows for the chiral separation of enantiomers. The detailed protocol and method development guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique for a wide range of applications.
References
- Higashi, T. & Ishige, T. (2019). Derivatization of amino acids for LC-MS and GC-MS analysis.
-
Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Journal of Chromatography B, 879(17-18), 1345-1352. [Link]
-
Moldovan, C. E., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1523, 1-19. [Link]
-
Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 25(1), 1-16. [Link]
-
Shimadzu Corporation. (2016). Direct Determination of Plasma Free Amino Acids by Combined MRM-SIM Method on LC/MS/MS. [Link]
-
Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. [Link]
-
Zurita, J., et al. (2019). Chiral analysis of β-Methylamino-L-alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 11(3), 432-439. [Link]
-
Prior, E., et al. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 39(22), 2848-2855. [Link]
- Yokoyama, Y., et al. (2017). Simultaneous determination of primary and secondary d- and l-amino acids by derivatization with o-phthalaldehyde/N-acetyl-l-cysteine and 1-(9-fluorenyl)ethyl chloroformate followed by high-performance liquid chromatography.
- Hori, Y., et al. (2003). Enantioselective analysis of glufosinate using precolumn derivatization with this compound and reversed-phase liquid chromatography.
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Adegoke, O. A. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Pure and Applied Chemistry, 6(14), 129-140. [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]
- Llorente, M., et al. (2003). Separation of the Enantiomers of Primary and Secondary Amphetamines by Liquid Chromatography after Derivatization with (−)-1-(9-Fluorenyl)ethyl Chloroformate.
- Krstulović, A. M. (1989). Derivatization in high-performance liquid chromatography: an overview of the approach and the applications to the analysis of biologically important compounds.
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-FLEC Derivatization Reactions
Welcome to the technical support center for (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and answer frequently asked questions related to the use of (+)-FLEC for the chiral separation and analysis of primary and secondary amines, particularly amino acids. Our goal is to empower you with the knowledge to optimize your derivatization reactions for robust and reproducible results.
Introduction to (+)-FLEC Derivatization
This compound is a chiral derivatizing agent widely used in analytical chemistry to form diastereomers from enantiomeric compounds containing primary or secondary amine groups.[1][2][3] This process allows for the separation of these diastereomers using standard achiral reversed-phase liquid chromatography (RP-LC).[3][4] The resulting derivatives are highly fluorescent, enabling sensitive detection by fluorescence detectors or mass spectrometry.[5][6]
The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate derivative and hydrochloric acid. The reaction is typically carried out in a basic buffer to neutralize the HCl produced and to ensure the amine is in its more reactive, unprotonated form.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your (+)-FLEC derivatization experiments. Each problem is followed by potential causes and actionable solutions, grounded in the chemistry of the reaction.
Problem 1: Low or No Derivatization Yield
You observe very small or no product peaks in your chromatogram, while the unreacted analyte peak remains large.
| Potential Cause | Explanation | Solution |
| Incorrect pH of Reaction Mixture | The derivatization reaction is highly pH-dependent. The amine analyte must be in its deprotonated, nucleophilic state to react with FLEC. A pH that is too low will protonate the amine, rendering it unreactive. | Ensure the reaction buffer pH is in the optimal range, typically between 8.0 and 9.5. A borate buffer is commonly used to maintain a stable basic pH.[5][7] Verify the pH of your final reaction mixture. |
| Degraded (+)-FLEC Reagent | (+)-FLEC is sensitive to moisture and can hydrolyze over time, leading to a loss of reactivity. The chloroformate group reacts with water to form an unstable carbonic acid which then decomposes. | Use fresh, high-quality (+)-FLEC reagent. Store the reagent under anhydrous conditions, preferably in a desiccator at 2-8°C. Prepare fresh solutions of the reagent in an anhydrous solvent like acetone or acetonitrile for each experiment.[8] |
| Insufficient Molar Excess of (+)-FLEC | The derivatization is a bimolecular reaction. To drive the reaction to completion, a significant molar excess of the derivatizing agent is required.[1] | A molar ratio of analyte to FLEC between 1:10 and 1:100 is often recommended to ensure a quantitative reaction.[1] If you are working with complex matrices, a higher excess may be necessary to compensate for reactions with other nucleophiles. |
| Presence of Competing Nucleophiles | Other primary or secondary amines in your sample matrix will also react with (+)-FLEC, consuming the reagent and reducing the yield of your target analyte's derivative. | If possible, perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization. |
| Insufficient Reaction Time | While the reaction is generally fast, it may not be instantaneous, especially with sterically hindered amines or at lower temperatures. | Allow the reaction to proceed for a sufficient amount of time. Reaction times can vary from a few minutes to over an hour.[9] A typical starting point is 10-20 minutes at room temperature. You may need to optimize this for your specific analyte. |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
The peaks for your derivatized analytes are broad or show significant tailing, leading to poor resolution and inaccurate quantification.
| Potential Cause | Explanation | Solution |
| Injection of High Organic Content Sample | Injecting a sample with a significantly higher organic solvent concentration than the initial mobile phase can cause peak distortion and broadening. This is a common issue as FLEC is typically dissolved in acetone or acetonitrile. | Dilute the derivatized sample with water or the initial mobile phase before injection.[5] This will reduce the organic strength of the injected sample and improve peak shape. |
| Column Overload | Injecting too much of the derivatized sample can lead to broad, tailing peaks. This is particularly relevant for the unreacted FLEC peak. | Reduce the injection volume or dilute the sample further. Ensure that the amount of analyte on-column is within the linear range of the column's capacity. |
| Secondary Interactions with the Stationary Phase | The FLEC derivatives are hydrophobic.[1] Residual silanol groups on the silica-based stationary phase can interact with the derivatives, causing peak tailing. | Use a well-end-capped C18 column. Ensure the mobile phase pH is appropriate to minimize silanol interactions (typically between pH 3 and 7). Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can also help to block active sites on the stationary phase. |
| Inappropriate Mobile Phase Composition | The mobile phase composition, including the organic modifier and buffer, is critical for good peak shape. | Optimize the gradient profile and the organic modifier (e.g., acetonitrile or methanol). Ensure the buffer concentration is sufficient to maintain a stable pH throughout the analysis. |
Problem 3: Inconsistent or Non-Reproducible Results
You are observing significant variability in peak areas or retention times between injections or batches.
| Potential Cause | Explanation | Solution |
| Inconsistent Derivatization Conditions | Small variations in reaction time, temperature, pH, or reagent concentration can lead to variability in the derivatization yield. | Automate the derivatization procedure if possible.[10] If performing manually, use precise pipetting techniques and ensure consistent timing and temperature for each sample. Prepare a master mix of the buffer and FLEC solution to add to all samples. |
| Derivative Instability | While FLEC derivatives are generally stable, they may degrade over time, especially if exposed to light or extreme pH. | Analyze the samples as soon as possible after derivatization. Store derivatized samples in a cool, dark place (e.g., an autosampler at 4°C) if immediate analysis is not possible. |
| Fluctuations in HPLC System Performance | Issues with the pump, injector, or column can lead to inconsistent results. | Perform regular maintenance on your HPLC system. Equilibrate the column thoroughly before each run. Use a system suitability test to ensure the performance of the system before analyzing samples. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of (+)-FLEC with an amino acid?
A1: The derivatization of an amino acid with (+)-FLEC is a nucleophilic acyl substitution reaction. The unprotonated amino group of the amino acid acts as a nucleophile and attacks the carbonyl carbon of the chloroformate group on (+)-FLEC. This results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a stable, fluorescent carbamate derivative. The reaction is stereospecific, meaning the chirality of the amino acid and (+)-FLEC are retained, forming a diastereomer.
Caption: Reaction mechanism of (+)-FLEC with an amino acid.
Q2: How should I prepare and store my (+)-FLEC reagent?
A2: (+)-FLEC is typically supplied as a solid or in a solution with acetone.[8] It is crucial to protect it from moisture to prevent hydrolysis. Store the solid reagent in a desiccator at 2-8°C. When preparing solutions, use a dry, anhydrous solvent such as acetone or acetonitrile. It is recommended to prepare fresh solutions for each set of experiments to ensure maximum reactivity.
Q3: Can I use (+)-FLEC to derivatize secondary amines like proline?
A3: Yes, (+)-FLEC reacts with both primary and secondary amines.[1][9] Therefore, it is suitable for the derivatization of secondary amino acids like proline and hydroxyproline.
Q4: Why am I seeing a large peak at the beginning of my chromatogram?
A4: This is likely the unreacted (+)-FLEC reagent and its hydrolysis by-product, 1-(9-fluorenyl)ethanol. Due to the necessary molar excess of the reagent, a large peak for the unreacted FLEC is common. To manage this, you can optimize the derivatization to use the minimum necessary excess of FLEC. Additionally, ensuring proper sample dilution before injection can prevent this peak from being excessively large and overloading the detector.[5]
Q5: What are the optimal excitation and emission wavelengths for detecting FLEC derivatives?
A5: The FLEC derivatives have a strong fluorescence. The typical excitation wavelength is around 260-265 nm, and the emission wavelength is around 310-315 nm.[9] However, it is always best to determine the optimal wavelengths using a fluorescence spectrophotometer with your specific derivatives and solvent system.
Experimental Protocols
Standard Protocol for (+)-FLEC Derivatization of Amino Acids
This protocol provides a general starting point. Optimization may be required for specific applications.
Materials:
-
Standard solution of amino acids
-
(+)-FLEC solution (e.g., 18 mM in acetone)[8]
-
Borate buffer (e.g., 5 mM sodium tetraborate, pH 9.2)[5]
-
Anhydrous acetone or acetonitrile
-
HPLC-grade water
Procedure:
-
In a microcentrifuge tube, add 50 µL of your amino acid standard or sample.
-
Add 50 µL of the borate buffer (5 mM, pH 9.2).
-
Add 50 µL of the 18 mM (+)-FLEC solution in acetone.[5]
-
Vortex the mixture for 1-2 minutes.
-
Allow the reaction to proceed at room temperature for 10-20 minutes.
-
To stop the reaction and prevent hydrolysis of the derivatives, some protocols suggest acidification. However, for direct injection, dilution is often sufficient.
-
Dilute the reaction mixture 1:10 with water or the initial mobile phase.[5]
-
Inject an appropriate volume (e.g., 5-20 µL) into the LC system.
Caption: Standard (+)-FLEC derivatization workflow.
References
-
Prior, A. et al. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. PMC. Available at: [Link]
-
Moldovan, C. E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. Available at: [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry. Available at: [Link]
-
Yokoyama, Y., et al. (2017). Simultaneous determination of primary and secondary D- and L-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. ResearchGate. Available at: [Link]
-
Einarsson, S., & Hansson, G. (1991). Automated Determination of Amino Acid Enantiomers Using Derivatization With 1-(9-Fluorenyl)Ethyl Chloroformateand Reversed-Phase Liquid Chromatography. Taylor & Francis Group. Available at: [Link]
-
Moldovan, C. E., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. PubMed. Available at: [Link]
-
Zurita, J., et al. (2018). Chiral analysis of β-Methylamino-L-alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. ResearchGate. Available at: [Link]
-
Chan, J., et al. (1995). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. PubMed. Available at: [Link]
-
Pawlowska, M., et al. (1993). Separation of the Enantiomers of Primary and Secondary Amphetamines by Liquid Chromatography after Derivatization with (−)-1-(9-Fluorenyl)ethyl Chloroformate. ResearchGate. Available at: [Link]
Sources
- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Solution, (18 mM in Acetone), For chiral derivatization, MilliporeSigma Supelco 10 x 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
Improving the yield of (+)-FLEC derivatization reaction
An authoritative guide to navigating and optimizing the chiral derivatization of primary and secondary amines, alcohols, and thiols using (+)-1-(9-Fluorenyl)ethyl Chloroformate [(+)-FLEC]. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols to enhance reaction yield and ensure reproducible results.
Introduction to (+)-FLEC Derivatization
This compound, commonly known as (+)-FLEC, is a versatile chiral derivatizing agent widely employed in analytical chemistry.[1] Its primary function is to react with nucleophilic groups such as primary and secondary amines to form stable, fluorescent diastereomers.[2][3] This conversion is crucial for the enantioseparation of chiral molecules using standard reversed-phase high-performance liquid chromatography (HPLC), as the resulting diastereomers possess distinct physicochemical properties allowing for their separation on an achiral stationary phase.[4][5]
The reaction proceeds rapidly at room temperature under basic pH conditions.[3][6] The fluorenyl moiety provides a strong chromophore and fluorophore, enabling highly sensitive detection by UV (approx. 265 nm) or fluorescence (approx. 310 nm) detectors.[3] Achieving a high, quantitative yield is paramount for accurate enantiomeric excess (e.e.) determination and overall analytical sensitivity. This guide addresses the common challenges researchers face in maximizing the efficiency of this critical derivatization step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the (+)-FLEC derivatization reaction? A basic pH is required to ensure the analyte's amine group is deprotonated and sufficiently nucleophilic to attack the chloroformate. A pH between 8.5 and 9.5 is generally optimal. This is typically achieved using a borate buffer (e.g., sodium tetraborate) or a saturated sodium borate solution.[6]
Q2: What is the recommended molar ratio of (+)-FLEC to the analyte? To drive the reaction to completion, a significant molar excess of the (+)-FLEC reagent is necessary. A molar ratio of analyte to FLEC between 1:10 and 1:100 is commonly recommended to ensure a quantitative reaction.[6] For complex biological matrices or low concentration analytes, a higher excess may be beneficial.
Q3: How should I store the (+)-FLEC reagent? The (+)-FLEC reagent, typically supplied as a solution in acetone, is sensitive to moisture and temperature. It should be stored refrigerated at 2°C to 8°C.[7] Before use, the vial should be allowed to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the reactive chloroformate group.
Q4: How long does the derivatization reaction take? The reaction is generally very fast, often reaching completion in as little as 2-10 minutes at room temperature.[3][6] Some protocols may suggest longer incubation times (e.g., 20 minutes) to ensure robustness, particularly for complex samples.[6]
Q5: The derivatives appear unstable over time. What can I do? While FLEC derivatives are generally stable, their stability can be influenced by the sample matrix and storage conditions.[3] It is best practice to analyze the derivatives as soon as possible after the reaction is complete. If storage is necessary, keep the samples refrigerated and protected from light. One study noted that derivatives were stable for at least 40 minutes, suggesting immediate analysis is prudent.[6]
Troubleshooting Guide
This section addresses specific experimental problems, their probable causes, and systematic solutions.
Problem 1: Low or No Derivatization Yield
Low product yield is the most common issue, leading to poor sensitivity and inaccurate quantification.
-
Incorrect pH: The amine group on the analyte must be in its free base form. If the pH is too low (acidic), the amine will be protonated (R-NH3+) and will not react.
-
Solution: Verify the pH of the reaction mixture using a calibrated pH meter. Ensure your buffer has adequate capacity to maintain a basic pH after the addition of all components. A recommended starting point is a 5 mM sodium tetraborate solution.[6]
-
-
Inactive Reagent: (+)-FLEC is a chloroformate, which is highly susceptible to hydrolysis. Moisture contamination will deactivate the reagent, converting it to an unreactive alcohol.
-
Solution: Always use a fresh vial of reagent or one that has been stored properly. Allow the reagent vial to reach ambient temperature before opening. Use anhydrous solvents for sample and reagent preparation if possible.
-
-
Insufficient Reagent: The reaction stoichiometry requires an excess of FLEC to drive the reaction to completion, especially for competitive side reactions or low analyte concentrations.
-
Solution: Increase the molar excess of (+)-FLEC. A 1:50 molar ratio of analyte to FLEC is a robust starting point for many applications.[6]
-
-
Low Reaction Temperature: While the reaction is efficient at room temperature, significantly lower temperatures can slow the reaction kinetics.
-
Solution: Ensure all reagents and the reaction vessel are at a controlled room temperature (e.g., 25°C).[6]
-
Problem 2: Extraneous Peaks in the Chromatogram
The presence of unexpected peaks can interfere with the quantitation of the target diastereomers.
-
FLEC Hydrolysis Product: The most common extra peak is the hydrolysis byproduct of FLEC, 1-(9-fluorenyl)ethanol. This peak is often large due to the excess reagent used.
-
Solution: While difficult to eliminate completely, its chromatographic retention can be shifted by modifying the mobile phase gradient. Alternatively, a post-derivatization solid-phase extraction (SPE) cleanup step can be implemented to remove excess reagent and its byproduct. Some methods derivatize the excess reagent with an amino acid like hydroxyproline to create a product that elutes early in the run, away from the analytes of interest.[4]
-
-
Side Reactions: If the sample matrix contains other nucleophilic compounds (e.g., other primary/secondary amines, thiols), they will also be derivatized, leading to multiple product peaks.
-
Solution: Implement a sample cleanup procedure (e.g., SPE, liquid-liquid extraction) prior to derivatization to isolate the analyte of interest.
-
-
Di-derivatization of Analyte: Molecules with more than one reactive site (e.g., lysine, which has two amine groups) can be derivatized twice.[3]
-
Solution: This is expected behavior. The analytical method must be developed to separate and identify the di-derivatized product. Ensure sufficient FLEC is added to account for all reactive sites on the analyte.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low derivatization yield.
Caption: Troubleshooting workflow for low (+)-FLEC derivatization yield.
Experimental Protocols
Protocol 1: Standard Derivatization of Amino Acids
This protocol is a robust starting point for the derivatization of amino acid standards.
Reagents & Materials:
-
(+)-FLEC solution (18 mM in acetone)
-
Amino Acid standard solution (1 mM in water or dilute HCl)
-
Sodium tetraborate buffer (5 mM, pH 9.2)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, add 50 µL of the 1 mM amino acid standard solution.
-
Add 50 µL of the 5 mM sodium tetraborate buffer to adjust the pH. Vortex briefly.
-
Add 50 µL of the 18 mM (+)-FLEC solution. This provides a ~9-fold molar excess.
-
Vortex the mixture vigorously for 2 minutes at room temperature (25°C).
-
To stop the reaction and prepare for injection, dilute the sample. A 10-fold dilution with water or the initial mobile phase is often required to prevent peak distortion from the high acetone concentration.[3]
-
The sample is now ready for HPLC analysis. The derivatization yield can be estimated at 93-97% under these conditions.[3]
Optimized Reaction Parameters Table
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 8.5 - 9.5 | Ensures the amine is deprotonated and nucleophilic. Borate buffer is a common choice.[6] |
| Analyte:FLEC Molar Ratio | 1:10 to 1:100 | A large excess of FLEC drives the reaction equilibrium towards the product, ensuring a quantitative yield.[6] |
| Reaction Temperature | 20°C - 25°C | The reaction is rapid at ambient temperature.[3][6] |
| Reaction Time | 2 - 20 minutes | A short reaction time is usually sufficient. Longer times may be needed for complex matrices.[6] |
| Solvent | Acetone (for FLEC) | FLEC is typically supplied in acetone. The final reaction mixture is often aqueous/organic. |
Protocol 2: HPLC Separation of FLEC-Derivatized Amino Acids
This is a general-purpose HPLC method for separating diastereomers. Optimization will be required for specific analytes.
Instrumentation & Columns:
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 25 mM Sodium Phosphate, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, increase linearly to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
Fluorescence: Excitation at 265 nm, Emission at 315 nm.[2]
-
UV: 265 nm.
-
-
Injection Volume: 10 µL
Note: For many amino acids, the L-enantiomer derivative elutes before the D-enantiomer derivative when using (+)-FLEC.[5]
General Workflow Diagram
Caption: Standard workflow for (+)-FLEC derivatization and analysis.
References
-
(2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. [Link]
-
Moldovan, R. C., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A. [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry. [Link]
-
Chan, K. C., et al. (1995). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. Journal of Chromatography A. [Link]
-
Prior, L. J., et al. (2018). Enantioselective micellar electrokinetic chromatography of dl-amino acids using (+)-1-(9-fluorenyl)-ethyl chloroformate derivatization and UV-induced fluorescence detection. Electrophoresis. [Link]
-
Zurita, J., et al. (2019). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods. [Link]
-
ResearchGate. Chromatogram of (+)-FLEC and (-)-FLEC derivatives of L- and D-Pro. [Link]
Sources
- 1. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of FLEC Derivatives
Welcome to the technical support center for troubleshooting HPLC analyses. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 1-(9-fluorenyl)ethyl chloroformate (FLEC) for the derivatization of amino acids and other primary and secondary amines, and are encountering the common issue of peak tailing.
Peak tailing is a frequent challenge in liquid chromatography that can significantly compromise resolution, quantification accuracy, and the overall reliability of your analytical method.[1] An ideal chromatographic peak exhibits a symmetrical Gaussian shape, but deviations such as tailing, where the latter half of the peak is broader than the first, are common.[1] This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing in your FLEC derivative analyses, moving from general HPLC issues to challenges specific to the FLEC chemistry.
Frequently Asked Questions (FAQs)
General HPLC Issues Causing Peak Tailing
Q1: My FLEC derivative peaks are tailing. Where should I start my troubleshooting?
A1: Start by systematically evaluating the most common causes of peak tailing that are not specific to FLEC derivatives. These often relate to secondary interactions with the stationary phase, mobile phase properties, or issues with the HPLC system itself. A logical diagnostic workflow is crucial.
Here is a general troubleshooting workflow to begin with:
Caption: Initial troubleshooting workflow for peak tailing.
Q2: How can my HPLC column cause peak tailing for FLEC derivatives?
A2: The column is a primary suspect in peak tailing. The main culprits are typically secondary interactions with the silica stationary phase and physical degradation of the column bed.
-
Secondary Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[1][2] These silanols can be deprotonated and negatively charged, especially at mid-range pH, leading to strong ionic interactions with basic analytes. This secondary retention mechanism, in addition to the primary hydrophobic retention, can cause significant peak tailing.[1][3][4] FLEC derivatives of amino acids, while derivatized at the amine, may still possess other functional groups or an overall molecular charge that can interact with these active sites.
-
Column Bed Deformation: Over time and with pressure fluctuations, the packed bed of the column can settle, creating a void at the inlet.[4][5] This leads to a disturbed flow path for the sample, causing band broadening and peak tailing or splitting.[5][6] A partially blocked inlet frit can also cause similar issues.[6]
Troubleshooting Steps:
-
Evaluate Column Chemistry:
-
Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.[2][3][7] If you are not already, switch to a fully end-capped C18 or similar column.
-
Consider Alternative Stationary Phases: For particularly problematic separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-organic particles, which are designed to shield silanol activity.[1][3]
-
-
Check for Column Degradation:
-
Flush the Column: If you suspect a blocked frit, try reversing the column (if the manufacturer allows) and flushing it to waste with a strong solvent.[4]
-
Replace the Column: The most straightforward way to rule out a bad column is to replace it with a new one of the same type. If the peak shape improves, the old column was the issue.[4]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from contaminants and particulates that can cause blockages and degradation.[8]
-
Q3: My column is new, but I still see tailing. Could my mobile phase be the problem?
A3: Absolutely. The mobile phase composition, particularly its pH and buffer capacity, plays a critical role in controlling peak shape.
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the FLEC-derivatized analyte and the residual silanols on the column.[9][10] If the mobile phase pH is near the pKa of an analyte, a mixed population of ionized and non-ionized species will exist, leading to peak broadening or splitting.[3][9] For silanol groups, a pH above 3 allows for their deprotonation and increased interaction with basic compounds.[4]
-
Insufficient Buffering: An inadequately buffered mobile phase can lead to local pH shifts on the column, especially if the sample has a different pH. This can cause inconsistent ionization and poor peak shape.
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Lower the pH: Operating at a lower pH (e.g., pH 2.5-3.0) will suppress the ionization of the acidic silanol groups, minimizing secondary interactions.[1][2][4] This is often the most effective way to improve the peak shape of basic or polar compounds on silica-based columns.
-
Avoid Analyte pKa: Ensure your mobile phase pH is at least 1.5 to 2 pH units away from the pKa of your FLEC derivatives to ensure they are in a single ionic form.[11]
-
-
Ensure Adequate Buffering:
-
Use a buffer concentration of at least 10-20 mM to provide sufficient capacity.[2]
-
Make sure the buffer's pKa is close to the desired mobile phase pH for effective buffering.
-
-
Consider Mobile Phase Additives:
-
In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, this is a more "traditional" approach and may not be necessary with modern, high-quality columns.[2]
-
| Parameter | Recommendation for FLEC Derivatives | Rationale |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes available silanol groups for secondary interactions.[2][3] |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of residual silanols, reducing their interaction with analytes.[1][4] |
| Buffer Concentration | 10-25 mM | Provides sufficient buffering capacity to maintain a stable pH across the column.[2] |
| Guard Column | Recommended | Protects the analytical column from contamination and physical blockage.[8] |
Q4: I've optimized my column and mobile phase, but some tailing persists. What else could be wrong?
A4: If you've addressed column and mobile phase issues, it's time to look at the HPLC system itself. Extra-column volume can contribute significantly to peak broadening and tailing.
-
Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself, including injector loops, tubing, and detector flow cells.[12] Excessive volume allows the sample band to spread before and after the column, leading to broader, tailing peaks. This is especially problematic for early-eluting peaks.[8]
Troubleshooting Steps:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.[3]
-
Ensure Proper Fittings: Check all fittings to ensure they are correctly seated and there are no gaps that could introduce dead volume.
-
Use an Appropriate Flow Cell: The detector flow cell volume should be appropriate for the scale of your chromatography. For UHPLC and narrow-bore columns, a micro-flow cell is necessary.
Caption: Extra-column volume contributes to peak broadening.
Issues Specific to FLEC Derivatization
Q5: Could the FLEC derivatization process itself be the source of my peak tailing?
A5: Yes, the derivatization step can introduce issues that manifest as peak tailing. It's important to ensure the reaction is complete and that the sample matrix is compatible with your HPLC method.
-
Incomplete Derivatization: FLEC reacts with primary and secondary amines to form stable, fluorescent diastereomers.[13][14] If the reaction is incomplete, you may have unreacted amino acids co-eluting with your derivatized peaks. Since native amino acids are highly polar, they will have very poor retention and potentially poor peak shape on a reversed-phase column, possibly appearing as a tail on the main derivative peak.[15]
-
Excess Reagent and Byproducts: The derivatization is typically performed with an excess of FLEC reagent to drive the reaction to completion.[16] Hydrolysis of FLEC can also occur. The unreacted reagent and its byproducts will be present in your sample and may interfere with your chromatogram, potentially co-eluting with and distorting the peaks of interest.
-
Sample Solvent Mismatch: Injecting your derivatized sample in a solvent that is significantly stronger (i.e., has a higher organic content) than your initial mobile phase can cause peak distortion, including tailing and splitting.[17]
Troubleshooting Steps & Protocols:
-
Ensure Complete Derivatization:
-
Protocol: FLEC Derivatization of Amino Acids
-
Prepare your amino acid standards or sample in a borate buffer (e.g., 5 mM, pH 9.2).
-
Add a solution of FLEC in a water-miscible organic solvent (e.g., acetone or acetonitrile). A molar excess of FLEC is recommended.[16]
-
Vortex the mixture for 1-2 minutes at room temperature.[13]
-
Quench the reaction if necessary (e.g., with an excess of a primary amine like glycine, if compatible with your analysis).
-
Dilute the sample with the initial mobile phase before injection.[13]
-
-
-
Manage Excess Reagent:
-
Develop a gradient elution method that effectively separates the FLEC derivatives from the large excess reagent peak. Often, a steep initial gradient can be used to quickly elute the reagent byproduct, followed by a shallower gradient to resolve the amino acid derivatives.
-
-
Optimize Injection Solvent:
-
Ideally, the sample should be dissolved in the initial mobile phase.[12] If the derivatization is performed in a high percentage of organic solvent, dilute the sample with the aqueous component of your mobile phase before injection to reduce the solvent strength.
-
Q6: I've optimized my derivatization and my general HPLC conditions, but I'm still seeing tailing for specific FLEC-amino acid peaks. What could be the cause?
A6: If tailing is specific to certain peaks, it points to a specific chemical interaction between those derivatives and the stationary phase.
-
Residual Basicity: Even after derivatization of the primary or secondary amine, some amino acids have basic side chains (e.g., lysine, arginine, histidine). These basic functional groups can still participate in secondary interactions with silanol groups, leading to tailing for these specific peaks.
-
Chelation with Metal Contaminants: Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing or can leach from the HPLC hardware.[2][12] Certain FLEC derivatives may have structures that can chelate with these metals, causing an additional retention mechanism and peak tailing.[2]
Advanced Troubleshooting:
-
Address Basic Side Chains:
-
The strategies for minimizing silanol interactions (low pH mobile phase, end-capped columns) are particularly important for these derivatives.
-
Increasing the buffer concentration can sometimes help to mask these secondary interactions.[2]
-
-
Test for Metal Chelation:
-
If you suspect metal contamination, you can try adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1-0.5 mM). If the peak shape of the tailing peaks improves, metal chelation was likely the issue.
-
By systematically working through these general and FLEC-specific troubleshooting steps, you can effectively diagnose and resolve issues with peak tailing, leading to more accurate and reliable results in your amino acid analyses.
References
- Current time information in Monroe County, US. (n.d.). Google.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Element Lab Solutions.
- FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks? (n.d.). SiliCycle.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022, July 4). PMC - NIH.
- Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. (n.d.). PMC - PubMed Central.
- Automated Determination of Amino Acid Enantiomers Using Derivatization. (1991). Taylor & Francis eBooks.
- Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. (n.d.). Shodex HPLC Columns and Standards.
- performance comparison of different HPLC columns for amino acid separation. (n.d.). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). YMC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy.
-
Derivatization reaction of d/l-amino acids with FLEC. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- HPLC Columns for Amino Acid & Cell Structure Analysis. (n.d.). Element Lab Solutions.
- Gradient Optimization in Liquid Chromatography. (2025, March 24). Welch Materials.
-
(+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. (2017, September 1). PubMed. Retrieved January 14, 2026, from [Link]
-
Amino Acid HPLC Column. (n.d.). Hawach Scientific. Retrieved January 14, 2026, from [Link]
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio.
- How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Element Lab Solutions.
- Optimizing HPLC Solvent Gradient for Specific Analytes. (2025, September 19). Patsnap Eureka.
- Optimizing Multilinear Gradients in HPLC. (2014, August 22). LCGC International.
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Effect of mobile phase pH and organic content on retention times and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Element Lab Solutions.
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- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
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- 17. agilent.com [agilent.com]
Technical Support Center: Chiral Derivatization with (+)-FLEC
Welcome to the technical support resource for (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of chiral derivatization, enabling robust and reproducible results. Here, we move beyond standard protocols to address the common, yet often undocumented, challenges encountered in the laboratory. Our focus is to empower you with the scientific rationale behind each step, helping you to proactively minimize side reactions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of (+)-FLEC labeling?
(+)-FLEC is a chiral derivatizing agent primarily used for the enantiomeric separation of compounds containing primary and secondary amine functional groups. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate group on (+)-FLEC. This results in the formation of a stable carbamate linkage and the release of hydrochloric acid. The key feature of this reaction is the formation of diastereomers from a racemic mixture of analytes, which can then be separated using standard achiral chromatography (e.g., reversed-phase HPLC).[1][2][3][4]
Q2: What are the primary applications of (+)-FLEC?
The most common application is the chiral analysis of amino acids.[1][2] By derivatizing a racemic mixture of amino acids with enantiomerically pure (+)-FLEC, two diastereomers are formed for each amino acid. These diastereomeric pairs have different physicochemical properties and can be resolved on a standard C18 column, allowing for the quantification of D- and L-amino acids. This technique is widely used in biomedical research, food science, and pharmaceutical development.[2]
Q3: What are the ideal storage and handling conditions for the (+)-FLEC reagent?
(+)-FLEC is sensitive to moisture and should be stored in a tightly sealed container at 2-8°C. The reagent is typically supplied as a solution in an anhydrous solvent like acetone. It is crucial to prevent the introduction of water into the reagent vial, as this will lead to hydrolysis of the chloroformate group, rendering the reagent inactive. Always use dry syringes and needles when handling the reagent, and it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q4: Can (+)-FLEC react with other functional groups besides amines?
Yes. While the primary targets are primary and secondary amines, the electrophilic nature of the chloroformate group means it can also react with other nucleophiles. Of particular note are thiol (-SH) groups found in cysteine residues.[2][5] This can be a significant side reaction when analyzing peptides or proteins. Phenolic hydroxyl groups can also potentially react, though generally to a lesser extent than amines under typical reaction conditions.
Troubleshooting Guide: Minimizing Side Reactions
This section provides in-depth guidance on identifying, understanding, and mitigating common side reactions and pitfalls during (+)-FLEC labeling experiments.
Issue 1: Low or No Derivatization Yield
Low derivatization yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential for identifying the root cause.
-
Low peak areas for derivatized analytes.
-
High peak area for the underivatized analyte.
-
Inconsistent results between samples.
| Potential Cause | Scientific Rationale & Explanation | Corrective Actions |
| Reagent Hydrolysis | (+)-FLEC is a chloroformate, which is highly susceptible to hydrolysis by water. The presence of even trace amounts of moisture in the reaction mixture can lead to the formation of the corresponding alcohol and HCl, thus inactivating the reagent.[6] | Ensure all glassware is thoroughly dried.Use anhydrous solvents for sample and reagent preparation.Store the (+)-FLEC reagent under inert gas and at the recommended temperature (2-8°C).Prepare fresh working solutions of the reagent. |
| Incorrect Reaction pH | The derivatization reaction requires the amine to be in its nucleophilic, unprotonated state. If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive. Conversely, a very high pH can accelerate the hydrolysis of the FLEC reagent.[7] | The optimal pH for FLEC derivatization is typically between 8.5 and 9.5.[7]Use a borate buffer (e.g., 50 mM sodium borate) to maintain the desired pH.[8]Verify the pH of your sample and adjust as necessary before adding the FLEC reagent. |
| Insufficient Reagent | The derivatization is a bimolecular reaction. If the molar ratio of (+)-FLEC to the analyte is too low, the reaction will be incomplete. This is particularly important in complex matrices where other nucleophilic species may consume the reagent. | A molar excess of (+)-FLEC is recommended. A starting point is a 5-10 fold molar excess over the total expected amine concentration.[2]For complex samples, a higher excess may be necessary. |
| Matrix Effects | Components in the sample matrix (e.g., salts, proteins, lipids in plasma) can interfere with the derivatization reaction or suppress the signal during LC-MS analysis.[9][10][11] | Perform sample cleanup prior to derivatization. For plasma or serum, protein precipitation followed by solid-phase extraction (SPE) is effective.[8][12][13]Dilute the sample to reduce the concentration of interfering substances.[9] |
dot graph TD { A[Low Derivatization Yield] --> B{Check Reagent}; B --> C[Is reagent old or improperly stored?]; C -- Yes --> D[Use fresh reagent, ensure anhydrous conditions]; C -- No --> E{Check Reaction Conditions}; E --> F[Is pH optimal (8.5-9.5)?]; F -- No --> G[Adjust pH with borate buffer]; F -- Yes --> H[Is reagent in sufficient molar excess?]; H -- No --> I[Increase FLEC:analyte ratio]; H -- Yes --> J{Check Sample Matrix}; J --> K[Is the sample complex (e.g., plasma)?]; K -- Yes --> L[Implement sample cleanup (Protein precipitation, SPE)]; K -- No --> M[Re-evaluate entire workflow for sources of error]; } Figure 1. Troubleshooting workflow for low derivatization yield.
Issue 2: Multiple or Broad Peaks for a Single Analyte
The appearance of unexpected peaks can complicate data analysis and indicates the presence of side products or incomplete reactions.
-
More than two peaks for a single D/L amino acid pair.
-
Broad, tailing, or split peaks for the derivatized analyte.
| Potential Cause | Scientific Rationale & Explanation | Corrective Actions |
| Over-derivatization of Poly-functional Analytes | Analytes with multiple amine groups (e.g., lysine, ornithine) or other nucleophilic sites (e.g., cysteine, histidine, tyrosine) can be derivatized at more than one position. This results in the formation of multiple products with different chromatographic properties.[2] | Optimize the FLEC:analyte molar ratio. A lower excess may favor derivatization at the more reactive site (e.g., the alpha-amino group over the epsilon-amino group of lysine).Adjust the reaction time and temperature to control the extent of the reaction.If analyzing a specific derivative, adjust the chromatography to resolve the different species. |
| Reaction with Thiols | The thiol group of cysteine is a potent nucleophile and can react with (+)-FLEC.[2][5] This can lead to the formation of S-derivatized products in addition to or instead of N-derivatized products. | If N-derivatization is the goal, consider protecting the thiol group prior to FLEC labeling.Alternatively, use a two-step derivatization approach if analyzing both primary/secondary amines and thiols.[1] |
| Incomplete Reaction or Reagent Hydrolysis Byproducts | A large, broad peak is often observed for the hydrolyzed FLEC reagent. If the derivatization is incomplete, you will see peaks for both the derivatized and underivatized analyte. | Ensure complete reaction by optimizing reaction time and temperature.Quench the reaction to prevent further side reactions (see Issue 3).Adjust the chromatographic method to separate the analyte peaks from the reagent-related peaks. |
dot graph TD { A[Multiple/Broad Peaks] --> B{Is the analyte poly-functional?}; B -- Yes --> C[Optimize FLEC:analyte ratio and reaction time to control derivatization]; B -- No --> D{Is a thiol-containing analyte present?}; D -- Yes --> E[Consider thiol protection or a two-step derivatization]; D -- No --> F{Is there a large reagent peak?}; F -- Yes --> G[Optimize reaction and quenching, adjust chromatography to separate from reagent byproducts]; G -- No --> H[Investigate chromatographic issues (e.g., column overload, mobile phase mismatch)]; } Figure 2. Troubleshooting workflow for multiple or broad peaks.
Issue 3: Interference from Excess Reagent
A large excess of (+)-FLEC is often necessary, but the unreacted reagent and its byproducts can interfere with the chromatographic analysis.
-
A large, late-eluting peak that can obscure peaks of interest.
-
Baseline instability.
-
Ion suppression in LC-MS.
| Potential Cause | Scientific Rationale & Explanation | Corrective Actions |
| Unreacted (+)-FLEC and Hydrolysis Products | The unreacted (+)-FLEC and its hydrolysis product (1-(9-fluorenyl)ethanol) are hydrophobic and can be retained on a reversed-phase column, leading to broad peaks and baseline issues. | Quenching: After the desired reaction time, add a small, highly reactive primary amine like glycine or taurine to consume the excess (+)-FLEC. This converts the excess reagent into a single, well-defined product that is easier to separate chromatographically.Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to remove the excess reagent and its byproducts after derivatization. The derivatized analytes can be selectively eluted.[14][15][16][17] |
Experimental Protocols
Protocol 1: General Derivatization of Amino Acid Standards
This protocol is a starting point for the derivatization of amino acid standards in a clean matrix.
-
Sample Preparation: Prepare a 1 mM stock solution of the amino acid standard in 20 mM HCl.
-
Buffering: In a microcentrifuge tube, combine 50 µL of the amino acid standard with 50 µL of 100 mM sodium borate buffer, pH 9.2.
-
Derivatization: Add 100 µL of 10 mM (+)-FLEC in anhydrous acetone. This provides a 10-fold molar excess of the reagent.
-
Reaction: Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.
-
Quenching (Optional but Recommended): Add 20 µL of 100 mM glycine solution and vortex for 1 minute.
-
Acidification: Add 20 µL of 1 M HCl to stop the reaction and stabilize the derivatives.
-
Analysis: The sample is now ready for dilution in the mobile phase and injection into the HPLC or LC-MS system.
Protocol 2: Derivatization of Amino Acids in Human Plasma
This protocol includes essential sample preparation steps to mitigate matrix effects.[8][12]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 100 mM sodium borate buffer, pH 9.2.
-
Derivatization: Add 100 µL of 15 mM (+)-FLEC in anhydrous acetone. Vortex and react for 20 minutes at room temperature.
-
Quenching: Add 20 µL of 100 mM glycine solution and vortex for 1 minute.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the derivatized amino acids with 1 mL of acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC analysis.
References
- A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. (2025). Benchchem.
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). PMC - NIH.
- Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatiz
- THE EFFECT OF ORGANIC SOLVENT POLARITY ON EFFICIENCY OF FLUORESCENCE RESONANCE ENERGY TRANSFER FROM AGGREGATION-INDUCED EMISSION OF THE BIOAIEGEN RIBOFLAVIN TO RHODAMINE B. (2023).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Troubleshooting Made Simple: 5 Common Labelling Issues and Quick Fixes. (n.d.).
- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (n.d.). PMC - PubMed Central.
- Routine Quantitation of 17 Underivatized Amino Acids by LCMS. (n.d.). Agilent.
- Improved solid-phase extraction technique for plasma flecainide analysis by high-performance liquid chrom
- Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. (n.d.).
- Stability of human blood serum aminoacids after storage at different pH and temper
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC - NIH.
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.).
- Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. (n.d.). J-Stage.
- Advanced Topics in Solid-Phase Extraction: Chemistries. (n.d.).
- Issue with amino acid analysis. (2009).
- What is an organic solvent?
- A tutorial on solid-phase analytical derivatization in sample preparation applic
- Maintaining And Troubleshooting Tips for Labeling Machines. (2024). Accutek Packaging Equipment Company, Inc.
- (PDF) Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. (2021).
- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2021). PubMed.
- Solvent effects. (n.d.). Wikipedia.
- Derivatization reaction of d/l-amino acids with FLEC. (n.d.).
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.).
- (+) or (-)-1-(9-fluorenyl)
- The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC - NIH.
- (+)-1-(9-Fluorenyl)
- Comparing the Effects of Solvents on Organic Thermochemical Reactions. (n.d.).
- Solid-Phase Extraction. (2023). Chemistry LibreTexts.
- Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers.
- Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12. (n.d.). NIH.
- 5 Common Problems When Applying Labels and How to Fix Them. (2022). YouTube.
- Labeling Machine Troubleshooting Guide. (2025). Foshan Popper Machinery Co., Ltd.
- Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatiz
- Label Sensor Troubleshooting Guide. (n.d.). Amphenol CIT - Lion Precision.
- Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocycliz
- HYDROLYSIS. (n.d.).
- Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - US.
- Rapid preparation of human blood plasma for bottom-up proteomics analysis. (2021). PMC - NIH.
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021).
- Thiol-Disulfide Exchange in Peptides Derived
- Ion Exchange SPE Optimized for Amino Acid Enrichment. (n.d.). Thermo Fisher Scientific.
- Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. (2024). PMC - NIH.
- "Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters". (2023). RJPN.
- Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lact
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Stability of (+)-FLEC reagent and its solutions
Technical Support Center: (+)-FLEC Reagent
A Guide from the Desk of a Senior Application Scientist
Welcome to the technical support resource for (+)-1-(9-Fluorenyl)ethyl chloroformate [(+)-FLEC]. As a widely-used chiral derivatizing agent for the enantioselective analysis of primary and secondary amines, such as amino acids, its proper handling is paramount to achieving reproducible and accurate results.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights into the stability of (+)-FLEC and its solutions, alongside practical troubleshooting advice to ensure the success of your derivatization workflows.
Frequently Asked Questions (FAQs): Reagent Stability & Handling
This section addresses the most common questions regarding the storage, handling, and fundamental properties of the (+)-FLEC reagent.
Q1: What are the recommended storage conditions for the (+)-FLEC reagent?
The stability of (+)-FLEC is critically dependent on its storage conditions, which differ for the solid reagent versus its prepared solutions.
-
Solid (+)-FLEC: If you have purchased (+)-FLEC as a solid, it is highly susceptible to hydrolysis from atmospheric moisture. The chloroformate group is reactive and will degrade upon contact with water. Therefore, it should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. One study also recommends storage under vacuum and away from light to minimize degradation.[4]
-
(+)-FLEC in Acetone Solution: Commercially available solutions, typically 18 mM in acetone, are more convenient but still require careful storage.[1][3][5] The recommended storage temperature is 2-8°C .[1][3][5] The vial should be tightly sealed to prevent the ingress of moist air and the evaporation of the acetone solvent, which would alter the reagent's concentration.
Q2: What is the typical shelf life of a (+)-FLEC acetone solution?
While manufacturers provide an expiration date on the certificate of analysis, the practical shelf life is highly dependent on handling. An unopened, properly stored commercial solution should remain stable until its expiration date. Once opened, the risk of degradation increases. We recommend using an opened vial within 3-6 months, provided it is consistently stored at 2-8°C and tightly sealed immediately after each use. For applications requiring the highest precision, using a fresh vial is always the best practice.
Q3: How can I tell if my (+)-FLEC reagent has degraded?
Degradation of (+)-FLEC primarily occurs through hydrolysis, yielding 1-(9-fluorenyl)ethanol and hydrochloric acid. This degradation can manifest in several ways:
-
Visual Inspection: While not definitive, crystallization or cloudiness in a solution that was previously clear can indicate degradation or contamination.
-
Performance-Based Indicators: The most reliable method is to assess its performance. Signs of degradation include:
-
A significant decrease in the peak area of your derivatized analytes compared to previous runs with a fresh reagent.
-
Inconsistent and non-reproducible derivatization yields.
-
The appearance of new, unexpected peaks in your chromatogram, potentially from reagent-related impurities.
-
Q4: My lab prepares its own FLEC solutions. What are the best practices for this?
Preparing solutions from solid (+)-FLEC can be cost-effective but requires stringent protocols.
-
Solvent Choice: Anhydrous (dry) acetone is the recommended solvent. The use of a brand new, sealed bottle of anhydrous, HPLC-grade acetone is critical to minimize moisture content.
-
Procedure: All glassware must be oven-dried and cooled in a desiccator before use. Weigh the solid reagent and dissolve it in the anhydrous acetone under a dry, inert atmosphere if possible (e.g., in a glove box).
-
Storage: Store the freshly prepared solution in an amber vial with a PTFE-lined cap at 2-8°C. Prepare small, working aliquots to avoid repeatedly opening the main stock solution, which introduces moisture with each use.
Q5: How stable are the FLEC-derivatized amino acids?
A key advantage of FLEC is that it forms highly stable diastereomeric derivatives with amines.[6] Once the derivatization reaction is complete, the resulting products are generally stable for at least 24 hours when stored at 2-8°C in the autosampler. This stability provides a significant advantage over other derivatizing agents like OPA/IBLC, whose derivatives can be stable for as little as 40 minutes.[7]
| Compound | Form | Recommended Storage Temperature | Key Stability Considerations |
| (+)-FLEC Reagent | Solid | 2-8°C (in desiccator, under inert gas) | Highly sensitive to moisture and potentially light.[4] |
| (+)-FLEC Solution | 18 mM in Acetone | 2-8°C[1][3][5] | Protect from atmospheric moisture. Seal vial tightly. |
| FLEC-Derivatives | In reaction mixture | 2-8°C | Generally stable for at least 24 hours. |
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you might encounter during the derivatization and analysis workflow.
Problem: Low or No Derivatization Yield You are observing very small or no product peaks, while your analyte standard peak is present in underivatized runs.
This is one of the most common issues and can almost always be traced back to the reagent or the reaction conditions. Follow this logical troubleshooting workflow.
Sources
- 1. This compound solution Manufacturer in Mumbai, Maharashtra- Best Price [nacchemical.com]
- 2. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 氯甲酸(+)-1-(9-芴)乙酯 溶液 ≥18 mM in acetone, derivatization grade (chiral), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. (+)-1-(9-フルオレニル)エチル クロロホルマート 溶液 18 mM in acetone, derivatization grade (chiral) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Navigating FLEC Derivatization: A Technical Support Guide to Optimizing pH and Temperature
Welcome to the technical support center for FLEC ((-)-1-(9-Fluorenyl)ethyl Chloroformate) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this powerful analytical technique. Here, we move beyond simple protocols to explain the fundamental principles governing the efficiency of your derivatization, focusing on the critical parameters of pH and temperature. Our goal is to empower you with the scientific understanding to not only follow a method but to intelligently troubleshoot and optimize it for your specific analytical needs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of FLEC derivatization?
FLEC is a chiral derivatizing agent primarily used for the analysis of primary and secondary amines, as well as phenols, by introducing a fluorescent fluorenyl group. This enhances detection sensitivity and allows for the separation of enantiomers. The core reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate group on FLEC. This results in the formation of a stable carbamate derivative and the elimination of a chloride ion.
Q2: Why is pH a critical parameter in FLEC derivatization?
The pH of the reaction medium is arguably the most influential factor in achieving high derivatization efficiency. The reaction requires the amine to be in its nucleophilic, unprotonated form to effectively attack the FLEC reagent.
-
In acidic conditions (low pH): The amine's lone pair of electrons will be protonated (R-NH3+), rendering it non-nucleophilic and thus unable to react with FLEC. This will lead to significantly reduced or no derivatization.
-
In alkaline conditions (high pH): The amine is deprotonated (R-NH2), making it a potent nucleophile ready to react with FLEC. Most published protocols recommend a basic pH, typically around 9.2, often achieved using a borate buffer.[1][2] This pH provides a favorable balance where most primary and secondary amines are sufficiently deprotonated for reaction without promoting significant degradation of the FLEC reagent itself.
-
In strongly alkaline conditions (very high pH): While a basic pH is necessary, excessively high pH can accelerate the hydrolysis of the FLEC reagent, where it reacts with hydroxide ions instead of the target analyte. This competing reaction reduces the amount of FLEC available for derivatization, leading to lower yields.
Q3: What is the optimal temperature for FLEC derivatization?
FLEC derivatization is known for its rapid reaction kinetics at ambient temperatures.[1] Most standard protocols specify "room temperature" for the reaction.
-
Room Temperature (20-25°C): This is the generally recommended temperature and is sufficient for the reaction to proceed to completion quickly, often within minutes.[1]
-
Elevated Temperatures: While a moderate increase in temperature can sometimes enhance reaction rates, it is generally not necessary for FLEC derivatization and can be detrimental. Higher temperatures can increase the rate of FLEC hydrolysis, leading to lower derivatization yields. For some specific applications, gentle heating (e.g., 40°C) has been shown to improve the yield, but this should be carefully optimized for each analyte.
-
Low Temperatures: Lowering the temperature will slow down the reaction rate. While this might be done to control a particularly exothermic reaction, for FLEC derivatization it is generally unnecessary and will simply prolong the required reaction time.
Troubleshooting Guide
This section addresses common issues encountered during FLEC derivatization, with a focus on problems arising from suboptimal pH and temperature conditions.
Problem 1: Low or No Derivatization Yield
Symptoms:
-
Small or absent product peaks in your chromatogram.
-
A large peak corresponding to the unreacted analyte.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect pH (Too Acidic) | The amine analyte is protonated and non-nucleophilic, preventing the reaction with FLEC. | Ensure your reaction buffer is at the optimal pH, typically around 9.2. Verify the pH of your final reaction mixture. Borate buffers are commonly used to maintain a stable alkaline environment.[1][2] |
| Incorrect pH (Too Alkaline) | The FLEC reagent is rapidly hydrolyzing due to an excess of hydroxide ions, reducing its availability to react with the analyte. | While a basic pH is required, avoid excessively alkaline conditions. If you suspect your pH is too high, adjust it downwards towards the optimal range. |
| Presence of Water in Reagents | FLEC is highly susceptible to hydrolysis. Any moisture in your sample, solvents, or the FLEC reagent itself will lead to its degradation. | Use anhydrous solvents and ensure your sample is as dry as possible. Store the FLEC reagent under anhydrous conditions and handle it in a dry environment. |
| Insufficient FLEC Reagent | The molar ratio of FLEC to the analyte is too low, resulting in incomplete derivatization. | Use a significant molar excess of the FLEC reagent to ensure the reaction goes to completion. |
| Low Reaction Temperature | The reaction kinetics are slowed, leading to an incomplete reaction within the allotted time. | While typically performed at room temperature, if you are working in a particularly cold environment, consider allowing the reaction to proceed for a longer duration or gently warming the reaction mixture to room temperature. |
Problem 2: Inconsistent or Irreproducible Results
Symptoms:
-
Significant variation in peak areas for the derivatized product across replicate injections or different experimental runs.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Unstable pH | Fluctuations in the reaction pH between samples will lead to variable derivatization efficiency. | Use a buffer with sufficient capacity to maintain a stable pH, especially when dealing with acidic or basic samples. Re-measure the pH of your buffer solution regularly. |
| Temperature Fluctuations | Inconsistent ambient temperatures can affect the reaction rate and the rate of FLEC hydrolysis, leading to variability. | Perform the derivatization in a temperature-controlled environment if possible. Ensure all samples and reagents are equilibrated to the same temperature before starting the reaction. |
| Degradation of FLEC Reagent | The FLEC reagent has degraded due to improper storage or repeated exposure to moisture. | Purchase fresh FLEC reagent and store it according to the manufacturer's instructions (typically at 2-8°C in a desiccated environment). Aliquot the reagent to minimize repeated warming and exposure to atmospheric moisture. |
| Variability in Reaction Time | Inconsistent timing of the derivatization reaction across samples can lead to different levels of completion. | Use a timer to ensure a consistent reaction time for all samples. For automated systems, ensure the timing in the method is accurate and reproducible. |
Experimental Protocols
Standard FLEC Derivatization Protocol for Amino Acids
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Amino acid standard or sample solution
-
FLEC reagent solution (e.g., 1 mg/mL in anhydrous acetone or acetonitrile)
-
Borate buffer (1 M, pH 9.2)
-
Anhydrous solvents (e.g., acetone, acetonitrile)
Procedure:
-
To 100 µL of your amino acid standard or sample in a microcentrifuge tube, add 100 µL of the 1 M borate buffer (pH 9.2).
-
Vortex the mixture briefly.
-
Add 200 µL of the FLEC reagent solution.
-
Vortex the mixture immediately and vigorously for 1-2 minutes.
-
Allow the reaction to proceed at room temperature for 5-15 minutes.
-
The reaction can be quenched by the addition of an acidic solution if necessary, or the sample can be directly diluted for analysis.
-
Dilute the sample with the mobile phase to an appropriate concentration for your analytical instrument.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Self-Validating System for Protocol Success
To ensure your derivatization is working correctly, perform the following checks:
-
Positive Control: Derivatize a known concentration of a standard amino acid. The presence of a strong product peak at the expected retention time confirms the reagent and conditions are suitable.
-
Negative Control (Blank): Perform the entire derivatization procedure without the analyte. This will help identify any interfering peaks from the reagents or solvent.
-
Spike Recovery: Spike a known amount of your analyte into your sample matrix and perform the derivatization. A good recovery (typically 80-120%) indicates that the matrix is not significantly interfering with the reaction.
Visualizing the FLEC Derivatization Workflow
Influence of pH and Temperature on Reaction Efficiency
// Nodes Optimal_Yield [label="Optimal Derivatization\nYield", fillcolor="#34A853"]; Low_Yield_Acidic [label="Low/No Yield\n(Amine Protonated)", fillcolor="#EA4335"]; Low_Yield_Alkaline [label="Low Yield\n(FLEC Hydrolysis)", fillcolor="#FBBC05"]; Low_Yield_Cold [label="Low Yield\n(Slow Kinetics)", fillcolor="#FBBC05"]; Low_Yield_Hot [label="Low Yield\n(FLEC Hydrolysis)", fillcolor="#EA4335"];
// Edges for pH Optimal_Yield -> Low_Yield_Acidic [label="Decreasing pH\n(Too Acidic)"]; Optimal_Yield -> Low_Yield_Alkaline [label="Increasing pH\n(Too Alkaline)"];
// Edges for Temperature Optimal_Yield -> Low_Yield_Cold [label="Decreasing Temp\n(Too Cold)"]; Optimal_Yield -> Low_Yield_Hot [label="Increasing Temp\n(Too Hot)"];
// Invisible nodes for layout {rank=same; Low_Yield_Acidic; Low_Yield_Cold;} {rank=same; Low_Yield_Alkaline; Low_Yield_Hot;} } .dot Caption: Impact of pH and Temperature Deviations
References
-
Chan, K. C., Muschik, G. M., & Issaq, H. J. (1995). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. Electrophoresis, 16(4), 504-9. [Link]
-
Prior, R. S., et al. (2018). Enantioselective micellar electrokinetic chromatography of dl-amino acids using (+)-1-(9-fluorenyl)-ethyl chloroformate derivatization and UV-induced fluorescence detection. Electrophoresis, 39(22), 2854-2862. [Link]
- Yokoyama, Y., et al. (2017). Simultaneous determination of primary and secondary D- and L-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Bioscience, Biotechnology, and Biochemistry, 81(9), 1681-1686.
-
Derivatization reaction of d/l-amino acids with FLEC. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Moldovan, R. C., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1-17. [Link]
-
Zurita, J., et al. (2019). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 11(3), 432-440. [Link]
-
Pérez-Miguéns, R., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate. Analytical Chemistry, 91(5), 3339-3346. [Link]
-
Tai, H. C., & Lin, C. Y. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Molecules, 25(1), 154. [Link]
Sources
- 1. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity in Amino Acid Analysis with (+)-FLEC
Welcome to the technical support center for (+)-FLEC (FLEC-ADO) derivatization. This guide is designed for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of amino acids during sample preparation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization and obtain accurate enantiomeric excess (e.e.) values in your analyses.
Introduction to (+)-FLEC and the Challenge of Racemization
(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as (+)-FLEC, is a chiral derivatizing agent widely used for the separation of enantiomers, particularly amino acids, by creating diastereomeric derivatives that can be resolved on standard reversed-phase HPLC columns.[1][2] The reaction of (+)-FLEC with the primary or secondary amine group of an amino acid is rapid and efficient.[2]
However, the very conditions that facilitate this derivatization can also pose a significant risk to the chiral integrity of the analyte. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical issue that can lead to inaccurate quantification of enantiomeric purity.[3][4] Understanding and controlling the factors that promote racemization during sample preparation with (+)-FLEC is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during (+)-FLEC derivatization?
A1: The primary cause of racemization during (+)-FLEC derivatization is the basic pH of the reaction buffer.[3][4] The derivatization reaction is typically carried out in a borate buffer at a pH of around 9.2.[2] These alkaline conditions can facilitate the abstraction of the acidic α-proton of the amino acid, leading to the formation of a planar, achiral carbanion intermediate. Reprotonation of this intermediate can occur from either side, resulting in the formation of both the original and the opposite enantiomer, thus leading to racemization.[4][5]
Q2: How does temperature affect racemization during sample preparation?
A2: Elevated temperatures significantly accelerate the rate of racemization.[6] While heating can increase the rate of the derivatization reaction, it also provides the energy needed to overcome the activation barrier for proton abstraction and carbanion formation. Therefore, it is crucial to carefully control the temperature throughout the sample preparation process to minimize the risk of racemization.
Q3: Can the (+)-FLEC reagent itself cause racemization?
A3: While the (+)-FLEC reagent itself is not the direct cause of racemization, the reaction conditions it requires can be. The key is to ensure the derivatization proceeds quickly and efficiently under the mildest possible conditions that do not compromise the stereochemical integrity of the amino acid.
Q4: Are some amino acids more susceptible to racemization than others?
A4: Yes, the susceptibility to racemization can vary among different amino acids. Factors such as the electronic properties of the side chain can influence the acidity of the α-proton. For instance, amino acids with electron-withdrawing groups in their side chains may be more prone to racemization under basic conditions.[7]
Troubleshooting Guide: Preventing Racemization
This section provides a systematic approach to troubleshooting and preventing racemization during your (+)-FLEC derivatization experiments.
Issue 1: Inaccurate or Inconsistent Enantiomeric Excess (e.e.) Values
If you are observing lower than expected e.e. values or poor reproducibility, it is highly likely that racemization is occurring during your sample preparation.
Potential Causes and Solutions:
| Parameter | Potential Cause of Racemization | Recommended Action | Scientific Rationale |
| pH of Reaction Buffer | High pH increases the rate of α-proton abstraction. | Optimize the pH of the borate buffer. Start at pH 9.2 and test slightly lower pH values (e.g., 8.8-9.0) to find the optimal balance between derivatization efficiency and minimal racemization. | Lowering the hydroxide ion concentration reduces the rate of base-catalyzed proton abstraction, thereby minimizing the formation of the planar carbanion intermediate.[4][8] |
| Reaction Temperature | Elevated temperatures accelerate racemization. | Perform the derivatization at room temperature or below. If the reaction is sluggish, consider a slight increase in temperature but validate for racemization. Avoid prolonged heating. | Lowering the temperature reduces the kinetic energy of the molecules, making it more difficult to overcome the activation energy for racemization.[6] |
| Reaction Time | Prolonged exposure to basic conditions increases the likelihood of racemization. | Keep the reaction time as short as possible while ensuring complete derivatization. Typical reaction times range from 2 to 60 minutes; aim for the shorter end of this range.[9][10] Quench the reaction promptly. | Minimizing the time the amino acid is in a basic environment directly reduces the opportunity for the racemization process to occur. |
| Sample Hydrolysis | Harsh acidic conditions during protein hydrolysis can cause racemization before derivatization. | For protein samples, use enzymatic hydrolysis (e.g., with pronase) instead of strong acid hydrolysis (e.g., 6M HCl at high temperatures).[11] | Enzymatic hydrolysis occurs under much milder pH and temperature conditions, preserving the stereochemical integrity of the amino acids released from the protein.[11] |
| Reagent Purity | Impurities in the (+)-FLEC reagent or solvents can potentially catalyze racemization. | Use high-purity (+)-FLEC and HPLC-grade solvents. Ensure the (+)-FLEC reagent is stored properly to prevent degradation. | Impurities could act as unintended bases or catalysts, promoting the racemization of the amino acid. |
Experimental Workflow and Diagrams
To visually guide you through the process, the following workflow and diagrams illustrate the key steps and potential pitfalls.
Optimized (+)-FLEC Derivatization Workflow
Caption: Optimized workflow for (+)-FLEC derivatization.
Mechanism of (+)-FLEC Derivatization and Potential for Racemization
Caption: (+)-FLEC reaction and racemization mechanism.
Validated Protocol for Minimal Racemization
This protocol provides a starting point for developing a validated method in your laboratory. Optimization may be necessary for specific amino acids or sample matrices.
Materials:
-
(+)-FLEC solution: 18 mM in acetone.
-
Amino acid standard or sample.
-
Borate buffer: 5 mM sodium tetraborate, pH adjusted to 9.2 (or optimized pH).[2]
-
Quenching solution: e.g., 2M HCl.
-
HPLC-grade solvents (acetonitrile, water).
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in the borate buffer to a known concentration.
-
Derivatization:
-
To 50 µL of the amino acid solution, add 50 µL of the 18 mM (+)-FLEC solution.[2]
-
Vortex the mixture briefly.
-
Allow the reaction to proceed at room temperature for a predetermined optimal time (e.g., 5-15 minutes).
-
-
Quenching: Stop the reaction by adding a small volume of the quenching solution to acidify the mixture.
-
Analysis:
-
If necessary, dilute the sample with the initial mobile phase.
-
Inject an appropriate volume onto a reversed-phase HPLC column.
-
Use a suitable gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) for separation.
-
Monitor the elution of the diastereomers using a fluorescence detector (Excitation: ~260 nm, Emission: ~315 nm).
-
-
Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two diastereomers:
-
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
By carefully controlling the experimental parameters and understanding the underlying chemical principles, you can confidently use (+)-FLEC for accurate and reliable chiral amino acid analysis while preserving the stereochemical integrity of your samples.
References
- Brooks, W. H., et al. (2011). The role of stereochemistry in drug design and development. Drug Discovery Today, 16(11-12), 525-533.
- Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
-
ResearchGate. (n.d.). L, D- racemization reaction of amino acids (A- Acid-catalyzed racemization. B – Base-catalyzed racemization). Retrieved from [Link]
- Smith, G. G., & Williams, K. M. (1979). Systematic pH study on the acid- and base-catalyzed racemization of free amino acids to determine the six constants, one for each of the three ionic species. Journal of the American Chemical Society, 101(8), 1870-1875.
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
- Liu, J., & Wu, J. T. (1995). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate.
- Jiang, L., et al. (2019). Chiral analysis of β-Methylamino-L-alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods, 11(3), 432-438.
- Le, T. B., et al. (2019). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical chemistry, 91(13), 8560-8567.
- Somsen, G. W., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13495-13503.
- Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
- Prior, E., et al. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 39(22), 2841-2848.
-
ResearchGate. (n.d.). Derivatization reaction of d/l-amino acids with FLEC. Retrieved from [Link]
- Guo, X., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13495-13503.
- Hashimoto, T., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 24(21), 3908.
-
ResearchGate. (n.d.). Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. Retrieved from [Link]
- Somsen, G. W., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with this compound. Analytical Chemistry, 91(5), 3345-3352.
- Kim, B., et al. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Bulletin of the Korean Chemical Society, 35(10), 2975-2978.
- Moldovan, R. C., et al. (2019). Selectivity evaluation of phenyl based stationary phases for the analysis of amino acid diastereomers by liquid chromatography coupled with mass spectrometry.
-
ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]
- Gubitz, G., & Schmid, M. G. (2000). Chiral Separation Principles in Capillary Electrophoresis.
- Pal, R., et al. (2012). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 18(11), 689-695.
- Mazzotti, M., et al. (2015). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection.
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
- Moldovan, R. C., et al. (2016). A micellar electrokinetic chromatography-mass spectrometry approach using in-capillary diastereomeric derivatization for fully automatized chiral analysis of amino acids.
- Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143-148.
- Boland, N. A., et al. (2013). (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. Tetrahedron, Asymmetry, 24(8), 475-481.
- Moldovan, R. C., & David, V. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review.
- Aturki, Z., & Fanali, S. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2769.
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
Sources
- 1. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. creation.com [creation.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming matrix interference in biological samples for FLEC analysis
Welcome to the technical support center for FLEC analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) for the chiral derivatization of amines and amino acids in complex biological matrices. Our goal is to equip you with the knowledge to overcome common challenges, particularly matrix interference, and to ensure the development of robust and reliable analytical methods.
Understanding FLEC and Matrix Interference
(-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a versatile chiral derivatizing agent widely used for the separation of enantiomers of primary and secondary amines, including amino acids.[1][2][3] The derivatization reaction introduces a fluorescent fluorenyl group, enabling sensitive detection by fluorescence (FLR) or mass spectrometry (MS).
However, when analyzing biological samples such as plasma, serum, or urine, the accuracy and sensitivity of the analysis can be compromised by matrix effects .[4][5] The "matrix" refers to all components in the sample other than the analyte of interest, including proteins, lipids, salts, and endogenous metabolites.[4][6] These components can interfere with the analytical process, leading to inaccurate quantification and poor reproducibility.
The Mechanism of FLEC Derivatization
FLEC reacts with the nucleophilic amine group of the target analyte in a basic environment to form a stable diastereomeric derivative. This reaction is crucial for the subsequent chiral separation on a standard reversed-phase column.
Caption: FLEC derivatization of a primary or secondary amine.
Troubleshooting Guide: Common Issues in FLEC Analysis
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing significant signal suppression (ion suppression in LC-MS) for my FLEC-derivatized analyte in plasma samples compared to the standard in a pure solvent. What is the likely cause and how can I fix it?
Answer:
This is a classic example of a matrix effect, where co-eluting endogenous components from the plasma interfere with the ionization of your target analyte in the mass spectrometer source.[4] Phospholipids are common culprits in plasma samples.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4][6]
-
Protein Precipitation (PPT): This is a simple first step, but often insufficient as it may not remove all phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be more selective in removing interferences. You can optimize the solvent system to selectively extract your FLEC derivative while leaving behind interfering matrix components.[6] A double LLE approach can further enhance cleanup.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[4] A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange mechanisms) can provide the cleanest extracts.[7]
-
-
Optimize Chromatography: Adjusting your chromatographic conditions can help separate your analyte from the interfering matrix components.[4]
-
Gradient Modification: A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.
-
Mobile Phase pH: Altering the pH of the mobile phase can change the retention of your analyte relative to interfering compounds.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with your analyte and experiences the same degree of ion suppression.[4][5] By monitoring the ratio of the analyte to the SIL-IS, you can achieve more accurate quantification.
Question 2: My chromatograms show significant peak tailing for the FLEC derivatives. What could be causing this and how do I improve the peak shape?
Answer:
Peak tailing can be caused by several factors, ranging from issues with the column to interactions within your analytical system.[8][9]
Troubleshooting Steps:
-
Column Health:
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to peak tailing.[10][11] Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Column Deterioration: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases.[10] If a new column resolves the issue, consider using a guard column to extend the life of your analytical column.[10]
-
-
Chemical Interactions:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the FLEC derivatives, causing tailing. Using a base-deactivated column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can mitigate this.
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve your derivatized sample in the initial mobile phase.
-
-
System Issues:
-
Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume into the system, leading to peak broadening and tailing.[11] Ensure all connections are secure and tubing is kept as short as possible.
-
Question 3: I am seeing extraneous peaks in my chromatogram that are not present in my standards. What is the source of these peaks?
Answer:
These extraneous peaks can originate from several sources, including byproducts of the derivatization reaction, contaminants from your sample preparation, or carryover from previous injections.
Troubleshooting Steps:
-
Derivatization Byproducts: FLEC can react with other nucleophiles in your sample or hydrolyze.
-
Excess Reagent: Ensure that the excess FLEC reagent and its hydrolysis products are chromatographically resolved from your analyte of interest.
-
Side Reactions: The biological matrix can contain other primary and secondary amines that will also be derivatized by FLEC. If these interfere with your analysis, a more selective sample preparation method is needed.
-
-
Sample Preparation Contaminants:
-
Solvent Purity: Use high-purity, HPLC-grade solvents for all sample preparation steps.
-
Leachables: Plasticware used during sample preparation can be a source of contaminants. Use polypropylene tubes and minimize the exposure of your samples to plastics.
-
-
Carryover:
-
Injector Cleaning: Implement a robust injector wash program using a strong solvent to clean the needle and injection port between samples.
-
Blank Injections: Run a blank solvent injection after a high-concentration sample to check for carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the FLEC derivatization reaction?
-
A basic pH is required for the reaction to proceed efficiently.[1] A sodium borate buffer with a pH of around 9.2 is commonly used.[12]
Q2: How can I ensure the stability of the FLEC reagent?
-
FLEC is sensitive to moisture and should be stored in a desiccator at 2-8°C. Prepare fresh solutions of the reagent in a dry solvent like acetone.
Q3: Can I automate the FLEC derivatization process?
-
Yes, in-capillary derivatization methods have been developed for capillary electrophoresis (CE) that allow for the automation of the labeling process.[1]
Q4: What are the typical excitation and emission wavelengths for FLEC derivatives?
-
FLEC derivatives are typically excited around 260 nm and show maximum fluorescence emission around 315 nm. However, it is always best to optimize these wavelengths for your specific instrument and derivative.
Q5: Are there alternatives to FLEC for chiral amine analysis?
-
Yes, other chiral derivatizing agents like Marfey's reagent (FDAA) and o-phthaldialdehyde (OPA) with a chiral thiol are also used.[1] The choice of reagent will depend on the specific application and analytical platform.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
This protocol provides a basic method for removing the majority of proteins from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for the derivatization step.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol offers a more rigorous cleanup to minimize matrix effects.
Caption: A typical solid-phase extraction workflow for FLEC analysis.
Step-by-Step SPE Protocol:
-
Condition the SPE Cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Equilibrate the Cartridge: Pass 1 mL of the equilibration buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load the Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash the Cartridge: Pass 1 mL of a wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the Analyte: Elute the FLEC-derivatized analyte with 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 85-110 | 40-60 (Suppression) | <15 |
| Liquid-Liquid Extraction (LLE) | 70-95 | 15-30 (Suppression) | <10 |
| Solid-Phase Extraction (SPE) | 90-105 | <15 | <5 |
This table presents typical data and will vary depending on the specific analyte and matrix.
References
- Current time information in Monroe County, US. Google.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health.
- Abnormal Peak Shapes. Shimadzu.
- (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. PubMed.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. PubMed.
- Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. National Institutes of Health.
- This compound 18mM acetone, for chiral derivatization 107474-79-3. Sigma-Aldrich.
- (-)-1-(9-Fluorenyl)ethyl chloroformate solution - 18 mM in acetone, for chiral derivatization. Sigma-Aldrich.
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- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing fluorescence signal of FLEC-derivatized analytes
Technical Support Center: FLEC Derivatization
Welcome to the technical support resource for enhancing the fluorescence signal of your FLEC-derivatized analytes. This guide is designed for researchers, scientists, and drug development professionals who utilize (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) for the sensitive detection of primary and secondary amines. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding FLEC derivatization.
Q1: What is FLEC and why is it used?
A1: FLEC, or (-)-1-(9-fluorenyl)ethyl chloroformate, is a chiral derivatizing agent. It is used in analytical chemistry to "tag" molecules of interest, primarily those containing primary and secondary amine groups (like amino acids or pharmaceuticals), with a fluorescent fluorenyl moiety.[1] This process, called derivatization, is essential for two main reasons:
-
Enables Sensitive Detection: Many target analytes lack a natural chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV or fluorescence detectors. FLEC imparts its own strong fluorescence to the analyte, dramatically lowering detection limits, often into the nanomolar range.[2][3]
-
Allows Chiral Separation: FLEC itself is a single enantiomer ((+) or (-)). When it reacts with a chiral analyte (containing both D- and L-forms), it forms diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard, non-chiral reversed-phase HPLC column, allowing for the quantification of individual enantiomers.[4][5]
Q2: My fluorescence signal is very low or absent. What's the most common cause?
A2: The most frequent cause of low or no signal is an incomplete derivatization reaction. This almost always traces back to incorrect pH. The derivatization reaction is a nucleophilic acyl substitution where the non-protonated amine of your analyte attacks the FLEC molecule. For this to happen, the amine must be in its free base form (R-NH₂), not its protonated ammonium form (R-NH₃⁺). A basic pH is required to ensure a sufficient population of the reactive R-NH₂. However, excessively high pH can rapidly degrade the FLEC reagent itself through hydrolysis.
Q3: What are the typical excitation and emission wavelengths for FLEC derivatives?
A3: FLEC-derivatized analytes are typically excited at a wavelength (λex ) of approximately 260 nm and show maximum fluorescence emission (λem ) around 315 nm .[6] It is critical to set your fluorescence detector (FLD) to these wavelengths. Always confirm the optimal settings for your specific instrument and solvent system by scanning the excitation and emission spectra of a derivatized standard.
Q4: Is it necessary to remove excess FLEC reagent after the reaction?
A4: Yes, in most cases. Unreacted FLEC and its hydrolysis byproduct, fluorenylethanol, are themselves fluorescent and can create significant background noise or interfering peaks in your chromatogram.[2] Strategies to manage this include:
-
Chromatographic Separation: Develop a gradient elution method that effectively separates the analyte peaks from the reagent-related peaks.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove the excess hydrophobic FLEC reagent before injection.
-
Reaction Quenching: Add a primary amine scavenger (e.g., a small amount of glycine or tris buffer) after the intended reaction time to consume any remaining FLEC, though the fluorescent byproducts will still need to be separated.
Part 2: Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem: Low or No Fluorescence Signal
Q: I've confirmed my detector settings are correct (λex ~260 nm, λem ~315 nm), but my signal remains weak. What should I investigate next?
A: A weak signal despite correct detector settings points to issues with the derivatization chemistry or analyte stability. Let's break down the potential causes systematically.
dot
Sources
- 1. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Rapid enantioselective fluorescence recognition and chiral separation of free amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC-FLEC Methods for Quantitative Amino Acid Analysis
Introduction: The Critical Role of Amino Acid Quantification
Amino acids are the fundamental building blocks of proteins and play indispensable roles in countless physiological processes, from cellular metabolism to neurotransmission.[1] Accurate quantification of amino acid profiles is therefore a critical need in diverse research fields, including clinical diagnostics for metabolic disorders, nutritional analysis of food products, and quality control in pharmaceutical and biopharmaceutical development.[1][2]
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLEC) stands as a robust and widely adopted technique for this purpose.[1][3] Most amino acids lack a native chromophore or fluorophore, making direct detection difficult.[4][5] HPLC-FLEC methods overcome this by employing a derivatization step, where amino acids are tagged with a fluorescent molecule, enabling highly sensitive and selective detection.[2][5] Pre-column derivatization with reagents like o-phthalaldehyde (OPA), which reacts with primary amines, is a common and effective strategy.[2][6][7] The resulting fluorescent adducts can be separated using reverse-phase HPLC and quantified with exceptional sensitivity.[8]
However, the generation of reliable, reproducible, and accurate quantitative data hinges on a rigorously validated analytical method. This guide provides an in-depth comparison and procedural overview for validating an HPLC-FLEC method for amino acid analysis, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11] We will explore the causality behind experimental choices, provide self-validating protocols, and present data to guide researchers and drug development professionals in establishing trustworthy analytical methods.
The Foundation: Method Development & System Suitability
Before validation can begin, a robust HPLC method must be developed. This involves optimizing critical parameters such as the derivatization reaction (reagent concentration, reaction time), the stationary phase (typically a C18 column), mobile phase composition and gradient, flow rate, and detector settings (excitation/emission wavelengths). For OPA derivatives, excitation is commonly set around 340 nm and emission at 455 nm.[1][4]
Once the method is established, System Suitability Testing (SST) is performed before each validation run. SST is not a validation parameter itself, but a system check to ensure the chromatographic system is performing adequately on the day of analysis.
Typical System Suitability Parameters:
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency; a higher number indicates better separation power. |
| Resolution (Rs) | Rs > 2.0 between critical pairs | Ensures baseline separation of the two most closely eluting analyte peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5-6 replicate injections | Demonstrates the precision of the injector and detector system. |
Core Validation Parameters: An In-Depth Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following sections detail the experimental design and acceptance criteria for the key validation parameters as per ICH Q2(R1) guidelines.[9][11][12]
Specificity / Selectivity
Expert Insight: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13] For amino acid analysis, this means proving that the peaks you are quantifying are indeed the target amino acids and are not co-eluting with other compounds from the sample matrix (e.g., other primary amines in a plasma sample).
Experimental Protocol:
-
Prepare a Blank Solution: Analyze a sample matrix (e.g., protein-free plasma, hydrolyzed formulation buffer) without any added amino acids.
-
Prepare a Standard Solution: Analyze a standard mixture containing all amino acids of interest.
-
Prepare a Spiked Sample: Spike the blank matrix with the amino acid standard mixture.
-
Inject and Analyze: Run all three samples through the HPLC-FLEC system.
-
Evaluation: Compare the chromatograms. The blank should show no significant peaks at the retention times of the target amino acids. The chromatogram of the spiked sample should show well-resolved peaks corresponding to each amino acid, matching the retention times of the standard solution.
Linearity and Range
Expert Insight: Linearity demonstrates the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][16] This is arguably the most critical parameter for a quantitative assay.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a high-concentration stock solution of the amino acid mixture. The concentration range should bracket the expected concentrations in test samples (e.g., 80% to 120% of the target concentration).[15]
-
Analysis: Inject each standard concentration in triplicate.
-
Data Analysis: Plot the mean peak area against the known concentration for each amino acid. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Example Data & Acceptance Criteria:
| Amino Acid | Correlation Coefficient (r²) | Range (µM) | Linearity Plot |
| Aspartic Acid | ≥ 0.995 | 1 - 200 | Linear |
| Glutamic Acid | ≥ 0.995 | 1 - 200 | Linear |
| Serine | ≥ 0.995 | 5 - 500 | Linear |
| Glycine | ≥ 0.995 | 5 - 500 | Linear |
| Arginine | ≥ 0.995 | 2 - 300 | Linear |
| ...etc. | ...etc. | ...etc. | ...etc. |
| Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.995. The plot should be visually inspected for linearity. |
Accuracy
Expert Insight: Accuracy measures the closeness of agreement between the value which is accepted as a conventional true value and the value found.[14] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percent recovery. This directly tests for biases in the method.
Experimental Protocol:
-
Prepare Spiked Samples: Spike the blank matrix at a minimum of three concentration levels (e.g., low, medium, high) covering the specified range. Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and quantify the concentration of each amino acid using the calibration curve from the linearity experiment.
-
Calculation: Calculate the percent recovery for each replicate using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Example Data & Acceptance Criteria:
| Spike Level | Amino Acid | Theoretical Conc. (µM) | Measured Conc. (µM) (n=3, mean) | % Recovery |
| Low (25%) | Serine | 50.0 | 49.1 | 98.2% |
| Medium (100%) | Serine | 200.0 | 203.4 | 101.7% |
| High (150%) | Serine | 300.0 | 296.7 | 98.9% |
| Acceptance Criterion: The mean percent recovery should be within 85-115% over the analytical range. |
Precision
Expert Insight: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[8]
-
Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).[13]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Alternatively, analyze a single sample of a homogeneous QC material six times.
-
The analysis should be performed by one analyst on one instrument on the same day.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and if possible, on a different HPLC system.
-
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results from both experiments.
Example Data & Acceptance Criteria:
| Precision Level | Parameter | Acceptance Criterion |
| Repeatability | %RSD of 6 determinations | ≤ 5.0% |
| Intermediate Precision | %RSD of 12 determinations (6 from each condition) | ≤ 10.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expert Insight:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][14]
These parameters are crucial for analyzing low-level impurities or trace components.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N): Analyze a series of increasingly dilute standard solutions.
-
LOD Estimation: The concentration that yields a signal-to-noise ratio of approximately 3:1 is typically accepted as the LOD.[14]
-
LOQ Estimation: The concentration that yields a signal-to-noise ratio of approximately 10:1 is typically accepted as the LOQ.[14]
-
Confirm LOQ: To confirm the LOQ, analyze a minimum of six samples prepared at the estimated LOQ concentration. The accuracy (% recovery) and precision (%RSD) at this concentration must meet predefined acceptance criteria (e.g., recovery within 80-120%, precision ≤ 20% RSD).
Example Data & Acceptance Criteria:
| Parameter | S/N Ratio | Precision (%RSD) at this level | Accuracy (% Recovery) at this level |
| LOD | ~ 3:1 | Not required | Not required |
| LOQ | ~ 10:1 | ≤ 20% | 80 - 120% |
Robustness
Expert Insight: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15] This provides an indication of its reliability during normal usage. It is typically evaluated during the late stages of method development.
Experimental Protocol:
-
Identify Key Parameters: Select critical method parameters to vary, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase organic composition (e.g., ± 2%)
-
-
Analysis: Analyze a standard sample under each of the modified conditions.
-
Evaluation: Evaluate the effect on system suitability parameters (retention time, resolution, tailing factor) and quantitative results. The results should remain within the acceptance criteria established for the method.
Visualizing the Validation Workflow
A structured approach is key to efficient method validation. The following diagrams illustrate the overall process and a specific experimental design.
Caption: Overall HPLC Method Validation Workflow.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bevital.no [bevital.no]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. jasco-global.com [jasco-global.com]
- 6. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Chiral Derivatizing Agents: (+)-FLEC vs. The Field
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical analytical challenge. Chiral derivatization, the conversion of enantiomers into diastereomers with distinct physicochemical properties, followed by separation using achiral chromatography, remains a robust and widely adopted strategy. This guide provides an in-depth, objective comparison of (+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as (+)-FLEC, with other prominent chiral derivatizing agents (CDAs). We will delve into the mechanistic nuances, comparative performance data, and field-proven protocols to empower you in selecting the optimal reagent for your analytical needs.
The Principle of Chiral Derivatization: A Foundation of Enantioseparation
Enantiomers, being non-superimposable mirror images, exhibit identical properties in an achiral environment, making their direct separation on conventional chromatographic columns impossible. The indirect approach circumvents this by reacting the enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent. This reaction creates a pair of diastereomers which, unlike enantiomers, possess different physical and chemical properties, allowing for their separation and quantification using standard achiral techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[1]
The choice of a CDA is paramount and significantly influences the sensitivity, selectivity, and overall robustness of the analytical method.[2] An ideal CDA should exhibit the following characteristics:
-
Quantitative and Rapid Reaction: The derivatization reaction should proceed to completion under mild conditions to prevent racemization of the analyte.
-
Stable Derivatives: The resulting diastereomers must be stable throughout the analytical process.
-
High Molar Absorptivity or Fluorescence Quantum Yield: This ensures sensitive detection of the derivatives.
-
Significant Chromatographic/Electrophoretic Separation: The formed diastereomers should be well-resolved on an achiral stationary phase.
A Spotlight on (+)-FLEC: Structure and Mechanism
This compound [(+)-FLEC] is a well-established chiral derivatizing reagent valued for its reactivity with primary and secondary amines, as well as alcohols, to form highly fluorescent and UV-active derivatives.[3][4] Its chemical structure features a reactive chloroformate group attached to a chiral ethylfluorenyl moiety, which imparts the necessary stereochemical information for differentiation.
The derivatization reaction with (+)-FLEC is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate derivative. The reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity.
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A Head-to-Head Technical Guide: (+)-FLEC versus FMOC-Cl for the Analysis of Amino Acids
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Optimizing Amino Acid Analysis
The accurate quantification and chiral determination of amino acids are fundamental to numerous scientific disciplines, from proteomics and drug discovery to clinical diagnostics and food science. The inherent lack of strong chromophores or fluorophores in most amino acids necessitates a derivatization step to enhance their detectability by common analytical techniques like High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, objective comparison of two prominent pre-column derivatization reagents: (+)-1-(9-fluorenyl)ethyl chloroformate, known as (+)-FLEC, and 9-fluorenylmethyloxycarbonyl chloride, or FMOC-Cl.
This technical guide moves beyond a simple cataloging of features to offer a nuanced, field-tested perspective on the practical application of these reagents. We will delve into the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system, grounded in authoritative scientific literature.
The Foundational Choice: Understanding the Reagents
At the heart of any robust analytical method is a thorough understanding of the tools at hand. Both (+)-FLEC and FMOC-Cl are based on the fluorenyl moiety, which imparts the desirable characteristic of strong UV absorbance and fluorescence to the derivatized amino acids. However, their applications diverge based on a key structural difference.
FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) is an achiral reagent. Its primary role is to react with both primary and secondary amino groups to form stable, highly fluorescent derivatives, enabling sensitive quantification of total amino acid content.[1][2]
(+)-FLEC (this compound) , in contrast, is a chiral derivatizing agent. It possesses a chiral center, allowing it to react with the enantiomers of chiral amino acids to form diastereomeric pairs. These diastereomers have distinct physicochemical properties and can, therefore, be separated by conventional reversed-phase HPLC.[3][4]
The Chemistry of Derivatization: A Tale of Two Reactions
The derivatization reactions for both reagents proceed under alkaline conditions, typically in a borate buffer, where the amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable carbamate linkage and the release of hydrochloric acid.
Diagram: Derivatization Reaction of FMOC-Cl with an Amino Acid
Caption: Reaction of FMOC-Cl with an amino acid.
Diagram: Chiral Derivatization with (+)-FLEC
Caption: (+)-FLEC reacts with amino acid enantiomers to form diastereomers.
Head-to-Head Comparison: (+)-FLEC vs. FMOC-Cl
The selection of a derivatization reagent is a critical decision that influences the entire analytical workflow. This section provides a direct comparison of key performance parameters to guide your choice.
| Feature | (+)-FLEC | FMOC-Cl |
| Primary Application | Chiral separation (enantiomeric analysis) of amino acids.[3][4] | Total quantification of primary and secondary amino acids.[1][2] |
| Reactivity | Reacts with primary and secondary amines.[1] | Reacts with primary and secondary amines.[1] |
| Reaction Kinetics | Fast, with reaction times often reported in minutes.[1] | Very fast, with reactions often complete in as little as 30 seconds to a few minutes.[1] |
| Derivative Stability | Diastereomeric derivatives are generally stable enough for chromatographic analysis. | Derivatives are highly stable, often for more than 48 hours, which is advantageous for automated analysis of multiple samples.[5] |
| Detection | Fluorescence (Ex: ~260 nm, Em: ~315 nm) and UV absorbance.[6] | Fluorescence (Ex: ~265 nm, Em: ~310 nm) and UV absorbance.[2] |
| Sensitivity (LOD/LOQ) | Nanomolar (nM) range with CE-LIF. A 50 pmol on-column amount has been reported in HPLC-FLD.[6][7] | Femtomole (fmol) to picomole (pmol) range with HPLC-FLD.[5][8] |
| Interferences | The unreacted reagent and its hydrolysis by-products can cause chromatographic interference. | The primary by-product, FMOC-OH, is fluorescent and can interfere with the chromatogram if not properly resolved.[2] |
| Key Advantage | Enables the separation and quantification of amino acid enantiomers using standard reversed-phase HPLC columns.[3] | High sensitivity, excellent derivative stability, and well-established, robust protocols for a wide range of amino acids.[3][5] |
| Primary Limitation | Primarily for chiral analysis; for total amino acid quantification without chiral separation, FMOC-Cl is often preferred. | Does not provide chiral information. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for your specific application and instrumentation.
Protocol 1: Amino Acid Quantification using FMOC-Cl
This protocol is designed for the sensitive quantification of total amino acids in a sample.
Materials:
-
Amino Acid Standard Solution or Sample
-
0.4 M Borate Buffer (pH 10.2)
-
FMOC-Cl Reagent: 2.5 mg/mL in anhydrous acetonitrile
-
Quenching Reagent: 1-Adamantanamine solution (5 mg/mL in acetonitrile)
-
HPLC-grade Acetonitrile and Water
Derivatization Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of the amino acid standard solution or sample with 100 µL of borate buffer.
-
Derivatization: Add 200 µL of the FMOC-Cl reagent to the mixture. Vortex immediately for 30 seconds and allow the reaction to proceed at room temperature for 10 minutes.
-
Quenching: To consume the excess FMOC-Cl, add 100 µL of the 1-Adamantanamine solution. Vortex and let it react for 2 minutes.
-
Extraction (Optional but Recommended): To remove the hydrophobic by-products, add 500 µL of n-hexane, vortex for 1 minute, and centrifuge. Collect the aqueous (lower) layer for injection.
-
Analysis: Inject an appropriate volume of the final solution into the HPLC system.
Diagram: FMOC-Cl Derivatization Workflow
Caption: Automated workflow for FMOC-Cl derivatization.
Protocol 2: Chiral Separation of Amino Acids using (+)-FLEC
This protocol is tailored for the enantiomeric separation of amino acids.
Materials:
-
DL-Amino Acid Standard Solution or Sample
-
5 mM Sodium Tetraborate Buffer (pH 9.2)
-
(+)-FLEC Reagent: 18 mM in anhydrous acetonitrile
-
HPLC-grade Acetonitrile and Water
Derivatization Procedure:
-
Sample Preparation: In a microvial, mix 50 µL of the DL-amino acid solution with 50 µL of the (+)-FLEC reagent.[7]
-
Reaction: Shake the mixture vigorously for 2 minutes at room temperature.[7]
-
Solvent Removal: Dry the reaction mixture, for instance, under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 µL of acetonitrile/water (1:1, v/v).[7]
-
Dilution: Dilute the reconstituted sample as needed with water before injection.
-
Analysis: Inject the prepared diastereomeric mixture onto a reversed-phase HPLC column for separation and detection.
Diagram: (+)-FLEC Derivatization Workflow for Chiral Analysis
Caption: Workflow for chiral amino acid analysis using (+)-FLEC.
Expert Insights and Causality in Method Development
Choosing the Right pH: The alkaline pH for both reactions is crucial as it deprotonates the amino group, enhancing its nucleophilicity to attack the chloroformate. However, excessively high pH can accelerate the hydrolysis of the reagent, leading to interfering by-products. A pH range of 9-10.5 is generally a good starting point for optimization.
The Role of the Quenching Step (FMOC-Cl): The addition of a primary amine like 1-adamantanamine is a critical step to consume excess FMOC-Cl. This prevents the continuous derivatization of other sample components and the formation of late-eluting FMOC adducts that can interfere with subsequent analyses.
Solvent Selection: Acetonitrile is a common solvent for both reagents due to its ability to dissolve the chloroformates and its miscibility with the aqueous buffer. Anhydrous conditions for the reagent stock solutions are important to minimize premature hydrolysis.
For (+)-FLEC, Why Dry and Reconstitute? This step serves to concentrate the sample and allows for a change in solvent composition that might be more compatible with the initial mobile phase conditions of the HPLC method, leading to better peak shape and resolution.
Conclusion: Selecting the Optimal Reagent for Your Needs
The choice between (+)-FLEC and FMOC-Cl is not a matter of one being universally superior to the other, but rather a strategic decision based on the analytical question at hand.
-
For high-sensitivity, total quantification of primary and secondary amino acids, FMOC-Cl is the industry-standard and a highly reliable choice. Its derivatives are exceptionally stable, making it well-suited for automated, high-throughput applications.
-
When the objective is to determine the enantiomeric composition of amino acids, (+)-FLEC is the designated tool. It provides a robust and accessible method for chiral separations on standard achiral HPLC systems, which is invaluable in fields such as pharmaceutical development, where enantiomeric purity is a critical quality attribute.
Ultimately, the protocols and data presented in this guide should serve as a foundation for your method development. Rigorous validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is paramount to ensure the integrity of your results.
References
- Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191–1195.
- Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study.
- Prior, P. L., et al. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 39(22), 2826-2834.
- van der Horst, A., et al. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 240(2), 167-176.
- Wan, H., & Blomberg, L. G. (1995). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)
- BenchChem. (2025). A Comparative Guide to Amino Acid Analysis: OPA vs.
- Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
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- Moldovan, C. E., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review.
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- Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology, 2030, 365-379.
- Agilent Technologies. (n.d.). Improved OPA /FMOC Derivatized Amino Acid Methods using Many Improv.
- JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195.
- Creative Proteomics. (n.d.).
- Thermo Fisher Scientific. (n.d.).
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- Patel, S., et al. (2011). HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization.
- Gilar, M., et al. (2005). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 16(3), 233–240.
- ResearchGate. (2025).
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A Guide to Inter-laboratory Validation of a FLEC-Based Analytical Method for Amino Acid Quantification
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method based on Fluorescent Labeling with Edman Degradation (FLEC) for the quantification of amino acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and trustworthy validation process. We will compare the FLEC-based method's performance against established alternatives, supported by experimental data and protocols grounded in authoritative regulatory standards.
Introduction: The Imperative for Validated Analytical Methods
In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. The quantification of amino acids, the fundamental building blocks of proteins, is critical in areas ranging from bioprocess monitoring and formulation development to clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a powerful technique for this purpose.
One such derivatization agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with the primary or secondary amine group of amino acids. This process is a variant of the Edman degradation reaction, where the N-terminal residue is labeled and cleaved.[1] The attachment of the fluorescent fluorenyl group allows for highly sensitive detection of the resulting derivatives.[]
However, the development of a sensitive and specific method is only the first step. To ensure that a method produces consistent and reliable results regardless of the laboratory, operator, or equipment, a rigorous validation is required. An inter-laboratory study (ILS), or round-robin test, is the gold standard for establishing the reproducibility and robustness of an analytical procedure.[3][4] This process is a core expectation of regulatory bodies like the U.S. Food and Drug Administration (FDA) and is outlined in guidelines from the International Council for Harmonisation (ICH).[5][6][7] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[8][9]
This guide will detail the design and execution of an inter-laboratory study to validate a FLEC-based HPLC method, compare its performance attributes to other common derivatization techniques, and provide the detailed protocols necessary for implementation.
The FLEC Method vs. Alternatives: A Comparative Overview
The choice of derivatization reagent is a critical decision in developing an amino acid analysis method. The ideal reagent should react with all amino acids of interest, produce stable derivatives, and yield a strong signal for sensitive detection. FLEC offers distinct advantages but must be compared against other widely used methods to justify its selection.
| Parameter | FLEC (Pre-Column) | OPA (Pre-Column) | Ninhydrin (Post-Column) | AQC (Pre-Column) |
| Analyte Compatibility | Primary & Secondary Amines | Primary Amines Only | Primary & Secondary Amines | Primary & Secondary Amines |
| Derivative Stability | Moderate to High | Low (requires immediate analysis) | Not applicable (on-line deriv.) | High |
| Sensitivity | High (Fluorescence) | High (Fluorescence) | Moderate (Absorbance) | High (Fluorescence) |
| Reaction Conditions | Mildly alkaline | Mildly alkaline, requires thiol | High temperature | Mildly alkaline |
| Interferences | Potential for reagent-related peaks | Ammonia, unstable baseline | Ammonia, high background | Reagent hydrolysis can interfere |
| Robustness | Good | Poor due to derivative instability | Excellent, "gold standard" method[10] | Very Good |
Causality Behind Method Choice: While the post-column Ninhydrin method is exceptionally robust, it often lacks the sensitivity required for low-concentration samples.[10] O-phthalaldehyde (OPA) is highly sensitive but its poor derivative stability and inability to react with secondary amines (like proline) are significant drawbacks. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) provides stable derivatives and is a strong competitor.[11] FLEC is chosen here for its ability to react with both primary and secondary amines, offering high sensitivity and forming derivatives that are sufficiently stable for automated analysis, representing a balanced profile of performance characteristics.
Designing the Inter-laboratory Validation Study
An inter-laboratory study is a planned series of analyses of a common test material performed by multiple laboratories to evaluate the performance of a method and the laboratories themselves.[12] The primary goal is to determine the method's precision, specifically its repeatability and reproducibility.[13]
Key Validation Parameters
The study must be designed to evaluate the key performance characteristics as defined by the ICH Q2(R1) guideline.[6][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).[13]
-
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Study Workflow
The workflow involves a coordinating laboratory that prepares and distributes homogeneous and stable samples to all participating laboratories.[12] The participants analyze the samples according to a strict, harmonized protocol and report their results back to the coordinator for statistical analysis.
Experimental Protocol: FLEC Derivatization and HPLC-FLD Analysis
This protocol must be followed identically by all participating laboratories to ensure that observed variations are attributable to inter-laboratory differences and not procedural deviations.[13]
4.1. Reagents and Materials
-
Amino Acid Standard (Certified Reference Material)
-
This compound (FLEC)
-
Acetone (HPLC Grade)
-
Boric Acid Buffer (0.5 M, pH 8.5)
-
Mobile Phase A: 20 mM Sodium Acetate, pH 4.2 with 0.02% Sodium Azide
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Sample Matrix (e.g., cell culture media, protein hydrolysate)
4.2. Sample Preparation & Derivatization
-
Standard Preparation: Prepare a stock solution of the amino acid standard. Create a calibration curve by serially diluting the stock to at least 5 concentration levels spanning the expected range of the samples.
-
Sample Hydrolysis (if applicable): For total amino acid analysis, hydrolyze the protein sample using 6N HCl at 110°C for 24 hours. Neutralize and dilute the hydrolysate.
-
Derivatization Reaction:
-
To 100 µL of standard or sample, add 100 µL of Boric Acid Buffer.
-
Add 200 µL of a 15 mM FLEC solution in acetone.
-
Vortex immediately for 30 seconds.
-
Incubate at room temperature for 15 minutes in the dark.
-
Add 100 µL of 30 mM 1-adamantanamine in acetone to quench the excess FLEC.
-
Vortex for 10 seconds. The sample is now ready for injection.
-
4.3. HPLC Conditions
-
System: HPLC with Fluorescence Detector (FLD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Column Temperature: 40°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
FLD Settings: Excitation: 260 nm, Emission: 315 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 25 40 30 70 31 10 | 40 | 10 |
Data Analysis and Interpretation of Results
The core of the inter-laboratory validation is the statistical analysis of the collected data. This process quantifies the method's performance across different laboratories.
Chemical Principle of FLEC Derivatization
The FLEC reagent reacts with the nucleophilic amino group of an amino acid under mildly alkaline conditions. The fluorenyl group provides the fluorescence necessary for detection, while the chiral center of FLEC allows for the potential separation of amino acid enantiomers, although that is beyond the scope of this validation.
Hypothetical Validation Results
The following tables summarize hypothetical results from a 4-laboratory study analyzing a Certified Reference Material (CRM) with a known concentration of Alanine (50 µM).
Table 1: Accuracy and Precision Results
| Laboratory | Mean Measured Conc. (µM) (n=6) | Accuracy (% Recovery) | Repeatability (%RSDr) |
| Lab 1 | 49.5 | 99.0% | 1.8% |
| Lab 2 | 51.2 | 102.4% | 2.1% |
| Lab 3 | 48.9 | 97.8% | 1.5% |
| Lab 4 | 50.8 | 101.6% | 2.5% |
| Overall | 50.1 | 100.2% | - |
| Reproducibility (%RSDR) | - | - | 2.6% |
-
Analysis: The method demonstrates excellent accuracy, with all labs recovering between 97.8% and 102.4% of the true value. The intra-laboratory precision (Repeatability, %RSDr) is consistently low (<3%). The inter-laboratory precision (Reproducibility, %RSDR) of 2.6% is strong, indicating the method yields consistent results across different sites. These results would be formally assessed using an Analysis of Variance (ANOVA) test.[16]
Table 2: Linearity and Sensitivity
| Laboratory | Correlation Coefficient (r²) | Range (µM) | LOQ (µM) |
| Lab 1 | 0.9995 | 5 - 200 | 5.0 |
| Lab 2 | 0.9991 | 5 - 200 | 5.2 |
| Lab 3 | 0.9998 | 5 - 200 | 4.8 |
| Lab 4 | 0.9993 | 5 - 200 | 5.5 |
-
Analysis: All laboratories achieved an r² value >0.999, demonstrating excellent linearity across the specified range. The Limit of Quantification (LOQ) is consistent across all participants, confirming the method's sensitivity.
Conclusion: A Validated Method Fit for Purpose
The successful completion of an inter-laboratory study is a definitive demonstration that an analytical method is not just functional but also robust, reliable, and transferable.[17] The hypothetical data presented for the FLEC-based amino acid analysis method shows it to be specific, accurate, precise, and sensitive, meeting the stringent requirements for use in regulated environments. By grounding the validation process in the principles of authoritative guidelines and employing rigorous statistical analysis, laboratories can ensure the integrity of their data and make decisions with confidence. This guide provides the framework and rationale necessary to conduct such a study, ultimately establishing a FLEC-based method as fit for its intended purpose.[9]
References
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Grokipedia. Round-robin test. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Oxford Academic. Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory. [Link]
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YouTube. Round Robin Test. [Link]
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Contract Laboratory. (2024). Understanding Round-Robin Laboratory Testing: A Comprehensive Guide. [Link]
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Analytical Chemistry. Design and Interpretation of Interlaboratory Studies of Test Methods. [Link]
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National Institute of Standards and Technology. Recommended Protocol for Round Robin Studies in Additive Manufacturing. [Link]
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AAFCO. Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. [Link]
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MDPI. Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat. [Link]
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IUPAC. HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. [Link]
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The NELAC Institute. Lessons Learned from Interlaboratory Method Validation Studies. [Link]
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ResearchGate. Recent Developments in the Field of Method Validation. [Link]
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A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for FLEC Derivatives
Introduction
In the realm of chiral analysis, particularly for amino acids, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) stands out as a premier pre-column derivatizing agent. Its ability to form highly fluorescent diastereomeric derivatives enables their sensitive and specific analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][2] This high sensitivity is crucial in fields like drug development and metabolomics, where trace-level detection is often required.
However, simply stating that a method is "sensitive" is insufficient for regulatory and scientific rigor. We must define the boundaries of that sensitivity through two critical validation parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The objective of this guide is to move beyond mere definitions and provide a comprehensive, field-tested comparison of the principal methodologies for determining LOD and LOQ for FLEC derivatives. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your results.
Part 1: The Theoretical Foundation of LOD & LOQ
Before embarking on experimental work, a solid theoretical understanding is paramount. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from the analytical noise, but not necessarily quantified with acceptable accuracy and precision.[3][4][5] Think of it as confidently saying, "the analyte is present."
The Limit of Quantification (LOQ), conversely, is the lowest analyte concentration that can be measured with a defined level of precision and accuracy.[4][6] This is the concentration at which you can confidently report a quantitative value.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides the regulatory framework for these determinations and outlines several acceptable approaches.[7][8][9] This guide will focus on the two most robust and commonly employed methods in HPLC-FLD:
-
The Signal-to-Noise (S/N) Ratio Approach
-
The Calibration Curve (Regression Statistics) Approach
Part 2: Experimental Workflow for Data Generation
A robust determination of LOD and LOQ begins with meticulously generated data. The following workflow is designed to produce high-quality chromatographic data suitable for either calculation method.
Caption: Decision tree for selecting an LOD/LOQ determination method.
Method A: The Signal-to-Noise (S/N) Ratio Approach
This method is based on a direct comparison of the magnitude of the analyte's signal to the magnitude of the baseline noise.
Principle: The S/N ratio is calculated by the chromatography data system (CDS) or can be estimated manually. The LOD is the concentration that yields a signal that is typically three times the noise (S/N ≈ 3:1), while the LOQ corresponds to a signal ten times the noise (S/N ≈ 10:1). [6][10][11] Step-by-Step Protocol:
-
Inject Low-Concentration Standards: Analyze the series of low-concentration FLEC-derivatized standards prepared in Protocol 1.
-
Measure Signal and Noise: For each chromatogram, determine the peak height (Signal) of the FLEC derivative and the noise of the baseline in a representative region near the peak. Most modern CDS platforms automate this calculation.
-
Determine LOD and LOQ Concentrations: Identify the concentrations that consistently produce S/N ratios of approximately 3 and 10, respectively. This may require preparing and injecting additional concentrations to pinpoint the exact values.
| Pros | Cons |
| Conceptually simple and intuitive. | The value can vary significantly depending on how the software or user defines and measures noise. [12] |
| Widely accepted by regulatory bodies like the ICH. [13] | Less statistically robust compared to the calibration curve method. |
| Does not require a full calibration curve. | Can be subjective and prone to operator bias. [12] |
Method B: The Calibration Curve (Regression Statistics) Approach
This approach leverages the statistical properties of a linear regression model to provide a more objective and robust estimation of LOD and LOQ. [14] Principle: The method relies on the slope of the calibration curve and the variability of the response. The formulas, as per ICH guidelines, are:
-
LOD = 3.3 x (σ / S) [13][14][15]* LOQ = 10 x (σ / S) [11][14][15] Where:
-
S = The slope of the calibration curve.
-
σ = The standard deviation of the response.
The value for σ can be estimated in several ways, with the most common and reliable being the residual standard deviation of the regression line (often called the standard error of the regression, Sy/x). This value quantifies the average deviation of the actual data points from the fitted regression line and is a direct output of most statistical software.
Step-by-Step Protocol:
-
Prepare Calibration Standards: Prepare and derivatize a series of at least 5-6 standards with concentrations spanning the expected LOQ. For example, if you expect the LOQ to be 50 nM, a curve from 10 nM to 150 nM would be appropriate.
-
Generate Calibration Curve: Analyze each standard in triplicate and plot the average peak area against the concentration.
-
Perform Linear Regression: Fit a linear regression line to the data. Record the slope (S) and the residual standard deviation (σ or Sy/x) from the regression output.
-
Calculate LOD and LOQ: Substitute the values of S and σ into the formulas above to calculate the estimated LOD and LOQ.
| Pros | Cons |
| Statistically robust and objective. [14] | Requires more experimental work to generate a full calibration curve. |
| Less susceptible to operator bias. | The validity of the result depends heavily on the quality (linearity, homoscedasticity) of the calibration curve at the low end. |
| Provides a more defensible value for regulatory submissions. | May be less intuitive to those unfamiliar with regression statistics. |
Part 4: Verification and Best Practices
The Mandate for Experimental Verification: It is critical to understand that values calculated by either method are estimates. Regulatory guidelines require that these estimated limits be experimentally confirmed. [14][16] Verification Protocol:
-
Prepare a set of new samples (e.g., n=6) of the FLEC-derivatized amino acid at your calculated LOQ concentration.
-
Analyze these samples and evaluate the precision and accuracy of the measurements. The precision (as %RSD) should typically be ≤ 10-20%. [6]3. Prepare samples at the calculated LOD concentration to confirm that the analyte peak is reliably detectable and distinguishable from noise in every injection.
Data Presentation: The final, verified LOD and LOQ values should be presented clearly.
| FLEC Derivative | Verified LOD (nM) | Verified LOQ (nM) | Precision at LOQ (%RSD, n=6) |
| D-Alanine | e.g., 5.2 | e.g., 15.8 | e.g., 8.5% |
| L-Alanine | e.g., 5.1 | e.g., 15.5 | e.g., 9.1% |
| D-Valine | e.g., 3.8 | e.g., 11.5 | e.g., 7.9% |
| L-Valine | e.g., 3.9 | e.g., 11.8 | e.g., 8.2% |
Factors Influencing Sensitivity for FLEC Derivatives:
-
Instrumental Factors: The age and intensity of the fluorescence detector's lamp can directly impact signal strength. High electronic noise will elevate the detection limits. [6]* Chromatographic Factors: High-purity solvents (HPLC or LC-MS grade) are essential to minimize baseline noise. A highly efficient column will produce sharper, taller peaks, improving the S/N ratio.
-
Derivatization Efficiency: The derivatization reaction must be consistent and complete. Incomplete reactions or degradation of the FLEC reagent can lead to lower signal response and inaccurate results. [2]
Conclusion
Determining the LOD and LOQ for FLEC derivatives is a foundational step in validating any sensitive analytical method. While the Signal-to-Noise ratio method offers a straightforward and widely accepted approach, the Calibration Curve method provides superior statistical robustness and objectivity.
As a Senior Application Scientist, my recommendation leans towards the Calibration Curve method for formal validation packages due to its defensibility. However, the S/N method remains an invaluable tool for preliminary assessments and routine system suitability checks. The ultimate key to success lies not in the chosen calculation, but in the mandatory experimental verification of the resulting limits. A calculated value is an estimate; an experimentally confirmed value is a validated performance characteristic, ensuring your method is truly fit for its intended purpose.
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]
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Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods? Altabrisa Group. [Link]
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Einarsson, S., & Hansson, G. (1991). Automated Determination of Amino Acid Enantiomers Using Derivatization With 1-(9-Fluorenyl)Ethyl Chloroformate and Reversed-Phase Liquid Chromatography. CRC Press. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]
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Theodorsson, E. (n.d.). Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). [Link]
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Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound. Analytical Chemistry. [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. [Link]
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Chan, K. C., Janini, G. M., Muschik, G. M., & Issaq, H. J. (1995). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. Journal of Chromatography A. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Gstoettenmayr, D., et al. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis. [Link]
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Belouafa, S., et al. (2017). The Limit of Detection. LCGC International. [Link]
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Soni, A. (2014). ICH Q2 Analytical Method Validation. Slideshare. [Link]
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IUPAC. (n.d.). 18.4.3.7 Detection and quantification capabilities. IUPAC Gold Book. [Link]
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Altabrisa Group. (2025). What Is LOD and LOQ Determination in Analytical Chemistry? Altabrisa Group. [Link]
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Yokoyama, Y., et al. (2017). Chromatogram of (+)-FLEC and (−)-FLEC derivatives of L- and D-Pro. ResearchGate. [Link]
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Dolan, J. (2020). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
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ResearchGate. (n.d.). LOD and LOQ values of the HPLC-FLD methods applied. ResearchGate. [Link]
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Anumolu, P. D. (2014). How to calculate limit of detection, limit of quantification and signal to noise ratio? ResearchGate. [Link]
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Taleb, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]
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ResearchGate. (n.d.). Signal to noise ratio method for the determination of LOD and LOQ. ResearchGate. [Link]
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Patsnap. (2025). How to Achieve Low LOD in HPLC—Key Methods. Patsnap Eureka. [Link]
-
Dolan, J. (2020). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. [Link]
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Prof Dan. (2024). What do Limit of Detection and Limit of Quantitation mean? YouTube. [Link]
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Assessing the Linearity and Dynamic Range of the FLEC Derivatization Method: A Comparative Guide
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of chiral molecules is paramount. Chiral derivatization remains a cornerstone technique, converting enantiomers into diastereomers that are readily separable by standard achiral chromatography. Among the arsenal of chiral derivatizing agents, (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) has carved a significant niche, especially for the analysis of primary and secondary amines, such as amino acids.[1][2] This guide provides an in-depth assessment of the linearity and dynamic range of the FLEC derivatization method, benchmarked against other widely used derivatizing agents. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and comparative data necessary to make informed decisions for their analytical workflows.
The Principle of FLEC Derivatization: A Mechanistic Overview
FLEC is a chiral derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent diastereomers.[3] The reaction proceeds via a nucleophilic substitution at the chloroformate group of FLEC by the amine. This process is typically carried out in an alkaline environment, which ensures the amine is in its more nucleophilic, unprotonated state. The resulting diastereomers can then be separated and quantified using reversed-phase high-performance liquid chromatography (HPLC) coupled with fluorescence or UV detection. The inherent chirality of the FLEC reagent allows for the differentiation of the analyte's enantiomers.
A critical aspect of any quantitative analytical method is its linearity and dynamic range. Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span over which the method is linear, accurate, and precise. A wide dynamic range is advantageous as it minimizes the need for sample dilution or concentration, thereby streamlining sample preparation and reducing potential sources of error.
Experimental Protocol for FLEC Derivatization
A robust and reproducible experimental protocol is the bedrock of any reliable analytical method. Below is a detailed, step-by-step methodology for the derivatization of amino acids using FLEC, designed to ensure a high degree of derivatization efficiency and the stability of the resulting derivatives.
Materials:
-
(+)- or (-)-FLEC solution (e.g., 18 mM in acetone or acetonitrile)
-
Analyte solution (e.g., amino acid standards or sample extracts)
-
Borate buffer (e.g., 5 mM sodium tetraborate, pH 9.2)
-
Acetonitrile
-
Water, HPLC grade
-
Quenching solution (optional, e.g., a primary amine solution like glycine)
Procedure:
-
Sample Preparation: Prepare the amino acid standards or samples in the borate buffer.
-
Derivatization Reaction: To 50 µL of the analyte solution, add 50 µL of the FLEC solution.
-
Incubation: Vortex the mixture for approximately 2 minutes at room temperature. The reaction is rapid and generally complete within this timeframe.[3]
-
Drying (Optional): For some applications, the reaction mixture can be dried under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent, such as 50 µL of acetonitrile/water (1:1, v/v).[3]
-
Dilution: Dilute the sample as necessary with water or the initial mobile phase to bring the analyte concentration within the linear range of the instrument.
-
Analysis: Inject the prepared sample into the HPLC system for analysis.
Assessing Linearity and Range: A Comparative Analysis
To provide a comprehensive assessment of the FLEC method's performance, we have compiled and compared its linearity and range with several other widely used derivatization reagents. The following table summarizes key performance metrics, offering a side-by-side comparison to aid in reagent selection.
| Derivatization Reagent | Analyte Class | Typical Linear Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Key Advantages & Disadvantages |
| FLEC | Primary & Secondary Amines | 40 - 3600 nM[4] | > 0.985[4] | 13 - 60 nM[4] | Advantages: Reacts with both primary and secondary amines, forms stable derivatives, highly fluorescent. Disadvantages: Reagent can be expensive. |
| OPA/Thiol | Primary Amines | 0.05 - 50 µM[5] | > 0.999[5] | 4 - 9 nM[5] | Advantages: Rapid reaction, highly sensitive with fluorescence detection. Disadvantages: Derivatives can be unstable, does not react with secondary amines like proline. |
| Dansyl Chloride | Primary & Secondary Amines | 0.5 - 10 mg/L[3] | > 0.99[3] | 0.015 - 1.77 mg/L[3] | Advantages: Versatile, reacts with a broad range of amines, stable derivatives. Disadvantages: Slower reaction times, may require elevated temperatures. |
| AccQ-Tag (AQC) | Primary & Secondary Amines | 1 - 500 µM[6] | > 0.995[6] | 0.5 µM[6] | Advantages: Forms stable derivatives, part of a complete kit with optimized reagents and columns. Disadvantages: Proprietary reagent, may be less flexible than other methods. |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines | Not explicitly stated, but low picomolar detection limits suggest a wide range.[7] | Not explicitly stated | Low picomolar range[7] | Advantages: "Gold standard" for chiral amino acid analysis, excellent resolution of diastereomers. Disadvantages: Longer reaction times, requires elevated temperatures. |
Discussion and Field-Proven Insights
The choice of a derivatization reagent is a critical decision in method development and should be guided by the specific requirements of the analysis.
-
FLEC stands out for its versatility in reacting with both primary and secondary amines, a crucial feature for comprehensive amino acid analysis that includes proline and hydroxyproline. The high fluorescence of its derivatives contributes to excellent sensitivity. The linearity data, with correlation coefficients consistently above 0.985, demonstrates its robustness for quantitative applications.[4]
-
OPA/Thiol reagents are an excellent choice when high sensitivity for primary amines is the primary concern. The reaction is rapid and amenable to automation. However, the instability of the derivatives necessitates a well-controlled and often automated workflow to ensure reproducibility.[5] The inability to derivatize secondary amines is a significant limitation for broad-spectrum amino acid analysis.
-
Dansyl Chloride offers a reliable and well-established method for a wide range of amines. Its derivatives are stable, and the reagent is relatively inexpensive. The main drawback is the longer reaction time and the potential need for heating, which may not be ideal for high-throughput applications.
-
AccQ-Tag (AQC) , offered as part of a comprehensive kit, provides a highly reproducible and validated workflow. This is particularly advantageous for regulated environments where standardized methods are required. The linearity over a wide concentration range is a key feature of this system.[6]
-
Marfey's Reagent (FDAA) is renowned for its exceptional ability to resolve complex mixtures of amino acid enantiomers and is often considered the benchmark for chiral amino acid analysis.[7] While specific linearity data is less commonly reported in a comparative format, its widespread use in quantitative studies attests to its reliability. The longer reaction times and higher temperatures are trade-offs for its superior resolving power.
Conclusion: Selecting the Optimal Derivatization Strategy
The assessment of linearity and dynamic range is a critical component of method validation for any quantitative analysis. The FLEC derivatization method demonstrates excellent performance in this regard, with a wide linear range and high correlation coefficients, making it a robust and reliable choice for the quantification of both primary and secondary amines.
The selection of the most appropriate derivatization reagent will ultimately depend on the specific analytical challenge at hand. For broad-spectrum amino acid analysis requiring the quantification of both primary and secondary amines with high sensitivity, FLEC presents a compelling option. For targeted analysis of primary amines where speed and sensitivity are paramount, OPA/thiol reagents are a strong contender. In regulated environments, the convenience and reproducibility of a complete kit like AccQ-Tag may be preferable. Finally, for complex chiral separations where the highest degree of resolution is required, Marfey's reagent remains an invaluable tool.
By understanding the performance characteristics of each of these derivatizing agents, researchers can confidently select and validate the optimal method to achieve their analytical goals, ensuring the generation of high-quality, reproducible data in their drug development and research endeavors.
References
- Monroe County, US. (n.d.). Time in Monroe County, US. Google.
-
Servais, A.-C., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1523, 1-17. [Link]
-
Bogos, L.-G., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 624. [Link]
-
de la Torre, R., et al. (2020). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 41(1-2), 107-115. [Link]
-
Sato, Y., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 10(11), 458. [Link]
-
Waters Corporation. (n.d.). What is the linear range for the AccQ•Tag HPLC method? - WKB66854. Waters. Retrieved January 14, 2026, from [Link]
-
Waters Corporation. (2021). Instrument Considerations for Reliable Amino Acid Analysis Using AccQ•Tag™ Ultra C18 2.5 µm Column. Waters Corporation. [Link]
-
de la Torre, R., et al. (2020). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 41(1-2), 107-115. [Link]
- Not found
- Not found
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-
Vijayasarathy, M., et al. (2017). C3 and 2D C3 Marfey’s Methods for Amino Acid Analysis in Natural Products. Organic Letters, 19(17), 4684-4687. [Link]
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- Not found
- Not found
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- Not found
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- Not found
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- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Robustness of the (+)-FLEC Analytical Procedure for Chiral Separations
This guide provides an in-depth technical analysis of the robustness of the (+)-1-(9-fluorenyl)ethyl chloroformate, or (+)-FLEC, analytical procedure. It is intended for researchers, scientists, and drug development professionals who utilize this method for chiral separations. The content herein is structured to offer not only procedural steps but also the scientific rationale behind the experimental design, ensuring a comprehensive understanding of the method's reliability under various conditions.
Introduction: The Imperative of Robustness in Analytical Method Validation
In the pharmaceutical industry, the validation of analytical procedures is a critical requirement for ensuring the quality and safety of drug products.[1][2] Robustness, a key parameter in method validation, is defined by the International Council for Harmonisation (ICH) as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[3][4][5] This provides an indication of the method's reliability during normal usage.[3][4] The evaluation of robustness is a regulatory expectation and should be considered during the development phase of the analytical method.[3]
(+)-FLEC is a widely used chiral derivatizing agent for the separation of enantiomers, particularly amino acids and other primary and secondary amines, via high-performance liquid chromatography (HPLC).[6][7][8] The derivatization reaction with (+)-FLEC introduces a chiral center, converting the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase.[6] This guide will explore the critical parameters that can affect the robustness of this analytical procedure and provide a framework for its systematic evaluation.
The (+)-FLEC Derivatization and HPLC Separation: A Mechanistic Overview
The derivatization of a racemic analyte with (+)-FLEC proceeds through the reaction of the chloroformate group with the primary or secondary amine of the analyte. This reaction forms a stable carbamate linkage and creates a pair of diastereomers. The inherent chirality of the (+)-FLEC reagent, combined with the chirality of the analyte, results in two new molecules with different physicochemical properties, allowing for their separation by conventional reversed-phase HPLC.
Experimental Design for Robustness Testing
A systematic approach to robustness testing involves identifying potential sources of variability and then designing experiments to quantify their impact on the analytical results.[9] A Design of Experiments (DoE) approach, such as a fractional factorial design, is a highly efficient method for simultaneously evaluating multiple factors.[10][11]
Identification of Critical Parameters
For the (+)-FLEC analytical procedure, the following parameters are considered critical and should be investigated in a robustness study:
Derivatization Reaction Parameters:
-
Reaction Time: Variations in the time allowed for the derivatization to reach completion.
-
Reaction Temperature: The effect of slight temperature fluctuations on the reaction kinetics and potential side reactions.
-
Reagent Concentration: The impact of minor variations in the concentration of the (+)-FLEC reagent.
HPLC/UPLC Parameters:
-
Mobile Phase Composition: Small changes in the percentage of the organic modifier (e.g., acetonitrile or methanol).[3][9][12]
-
Mobile Phase pH: The influence of slight variations in the pH of the aqueous component of the mobile phase.[3][9]
-
Column Temperature: The effect of temperature on retention times and peak shapes.[3][9]
-
Wavelength: The impact of small deviations in the detection wavelength.[9]
The following diagram illustrates the workflow for a typical robustness study of the (+)-FLEC procedure.
Caption: Workflow for the robustness testing of the (+)-FLEC analytical procedure.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting a robustness study on the (+)-FLEC procedure for the chiral separation of a model primary amine analyte.
Materials and Reagents
-
Racemic primary amine analyte
-
This compound ((+)-FLEC)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., sodium phosphate, sodium acetate)
-
Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
Instrumentation
-
HPLC or UPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Thermostatted water bath or heating block
-
Vortex mixer
Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the racemic analyte in a suitable diluent.
-
Prepare a solution of (+)-FLEC in acetonitrile.
-
Prepare the mobile phase components and the nominal mobile phase composition.
-
-
Derivatization Procedure (Nominal Conditions):
-
To a specific volume of the analyte solution, add a defined volume of buffer.
-
Add the (+)-FLEC solution and vortex the mixture.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction by adding a suitable reagent (e.g., an amino acid like glycine).
-
-
Robustness Study Design:
-
Based on the chosen experimental design (e.g., a 2^(k-p) fractional factorial design), create a table of experimental runs with the high (+1) and low (-1) levels for each selected parameter. An example is provided in the data presentation section.
-
-
Execution of Robustness Experiments:
-
For each experimental run, perform the derivatization and HPLC analysis according to the conditions specified in the design table.
-
Inject each prepared sample in triplicate.
-
-
Data Collection:
-
For each chromatogram, record the retention times of the two diastereomers, the peak areas, the resolution between the diastereomeric peaks, and the tailing factor for each peak.
-
Data Presentation and Analysis
The results of the robustness study should be summarized in a clear and concise table to facilitate comparison and analysis.
Table 1: Example of a Fractional Factorial Design and Results for Robustness Testing
| Run | Mobile Phase (%ACN) | pH | Column Temp (°C) | Flow Rate (mL/min) | Resolution (Rs) | Tailing Factor (Tf) - Peak 1 | Tailing Factor (Tf) - Peak 2 |
| 1 | 48 | 6.8 | 28 | 0.9 | 2.6 | 1.1 | 1.2 |
| 2 | 52 | 6.8 | 28 | 0.9 | 2.3 | 1.2 | 1.3 |
| 3 | 48 | 7.2 | 28 | 0.9 | 2.7 | 1.1 | 1.1 |
| 4 | 52 | 7.2 | 28 | 0.9 | 2.4 | 1.2 | 1.2 |
| 5 | 48 | 6.8 | 32 | 0.9 | 2.5 | 1.0 | 1.1 |
| 6 | 52 | 6.8 | 32 | 0.9 | 2.2 | 1.1 | 1.2 |
| 7 | 48 | 7.2 | 32 | 0.9 | 2.6 | 1.0 | 1.1 |
| 8 | 52 | 7.2 | 32 | 0.9 | 2.3 | 1.1 | 1.2 |
| 9 | 48 | 6.8 | 28 | 1.1 | 2.4 | 1.2 | 1.3 |
| 10 | 52 | 6.8 | 28 | 1.1 | 2.1 | 1.3 | 1.4 |
| 11 | 48 | 7.2 | 28 | 1.1 | 2.5 | 1.2 | 1.2 |
| 12 | 52 | 7.2 | 28 | 1.1 | 2.2 | 1.3 | 1.3 |
| 13 | 48 | 6.8 | 32 | 1.1 | 2.3 | 1.1 | 1.2 |
| 14 | 52 | 6.8 | 32 | 1.1 | 2.0 | 1.2 | 1.3 |
| 15 | 48 | 7.2 | 32 | 1.1 | 2.4 | 1.1 | 1.2 |
| 16 | 52 | 7.2 | 32 | 1.1 | 2.1 | 1.2 | 1.3 |
| N | 50 | 7.0 | 30 | 1.0 | 2.5 | 1.1 | 1.2 |
N = Nominal Condition
Statistical Analysis and Interpretation
The collected data should be analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine which factors have a statistically significant effect on the responses (e.g., resolution, tailing factor).[1] A Pareto chart of effects is a useful graphical tool for visualizing the relative importance of the factors.
The following diagram illustrates the logical relationship between the investigated parameters and the key performance indicators of the method.
Caption: Impact of parameter variations on method performance indicators.
-
Mobile Phase Composition: This is often the most critical parameter affecting resolution and retention time. In our example, an increase in acetonitrile percentage leads to a decrease in resolution.
-
Flow Rate: Higher flow rates can decrease retention times and may also reduce resolution.
-
pH and Column Temperature: These parameters may have a less pronounced but still significant effect on the separation.
The results of the robustness study will define the operational ranges for the critical parameters within which the method is reliable. This information is crucial for setting appropriate system suitability criteria to ensure the validity of the analytical procedure during routine use.[4]
Comparison with Alternatives
The robustness of the (+)-FLEC derivatization method can be compared to other chiral separation techniques, such as direct separation on a chiral stationary phase (CSP). While CSPs eliminate the need for derivatization, their performance can be highly sensitive to mobile phase composition and temperature. The derivatization with (+)-FLEC, followed by separation on a robust reversed-phase column, can offer a more rugged and transferable method, provided the derivatization step itself is well-controlled.
Conclusion
A thorough robustness study is essential for validating the (+)-FLEC analytical procedure and ensuring its suitability for its intended purpose.[13][14] By systematically investigating the effects of small, deliberate variations in method parameters, a design space can be established where the method is known to be reliable. The experimental data and statistical analysis presented in this guide provide a framework for researchers to design and execute their own robustness studies, ultimately leading to more reliable and transferable analytical methods for chiral separations. The ICH Q2(R1) guidelines provide a comprehensive framework for conducting such validation studies.[13][15] Recent updates to these guidelines, such as ICH Q2(R2) and Q14, further emphasize the importance of a lifecycle approach to analytical procedure development and validation, including a thorough understanding of robustness.[16][17]
References
- Pharma Validation. (2025, December 7). Statistical Analysis in Robustness Study: A Practical Guide.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- Slideshare.
- ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Chromatography Today. Why a robust method is essential in pharmaceutical analysis.
- Pharmaguideline. (2024, December 11).
- BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2)
- ICH. Quality Guidelines.
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- Sartorius. (2022, January 27). Creating a Design of Experiments Study to Predict Formula Robustness.
- Separation Science. Implementing Robustness Testing for HPLC Methods.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- American Pharmaceutical Review. (2018, March 25). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments.
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- Indian Journal of Pharmaceutical Sciences. Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine.
- PubMed. (1987, April 15). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)
- PMC - NIH. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
- ResearchGate. (2018, December 5). Chiral analysis of β-Methylamino-L-alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC)
- ResearchGate. (2025, August 10). Robustness, Data Analysis, and Statistical Modeling: The First 50 Years and Beyond.
- Statistics By Jim.
- Taylor & Francis Online.
- YouTube. (2025, May 21). What Are Robust Tests?
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination: Accuracy and Precision with (+)-FLEC
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and a critical quality attribute for chiral pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers demand analytical methodologies that are not only accurate and precise but also robust and reliable. This guide provides an in-depth, objective comparison of (+)-1-(9-fluorenyl)ethyl chloroformate, commonly known as (+)-FLEC, for the determination of enantiomeric excess, benchmarked against other established analytical techniques. The insights presented herein are grounded in experimental data and aim to equip you with the knowledge to make informed decisions for your chiral analysis challenges.
The Imperative of Enantiomeric Purity
Chiral molecules, particularly in the pharmaceutical industry, often exhibit enantiomer-specific biological activity. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable side effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. The accurate measurement of enantiomeric excess is therefore fundamental to ensuring the safety, efficacy, and quality of these products.
Unveiling (+)-FLEC: A Chiral Derivatizing Agent of Choice
(+)-FLEC is a chiral derivatizing agent that reacts with primary and secondary amines, as well as alcohols, to form stable diastereomeric derivatives. These diastereomers, possessing distinct physicochemical properties, can then be separated and quantified using standard achiral chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). The fluorenyl moiety within the FLEC molecule imparts high fluorescence, enabling sensitive detection of the derivatized analytes.
The Mechanism of Action: A Causal Explanation
The derivatization reaction with (+)-FLEC proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen or oxygen atom of the chiral analyte attacks the electrophilic carbonyl carbon of the chloroformate group in (+)-FLEC. This results in the displacement of the chloride leaving group and the formation of a stable carbamate (from amines) or carbonate (from alcohols) linkage. As (+)-FLEC is enantiomerically pure, the reaction with a racemic analyte generates a pair of diastereomers with different spatial arrangements, leading to differential interactions with the stationary phase in a chromatographic system.
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one. The following protocol for the determination of enantiomeric excess using (+)-FLEC is designed with this principle in mind, incorporating steps for system suitability and control.
Diagram: Experimental Workflow for ee Determination using (+)-FLEC
Caption: A typical experimental workflow for determining enantiomeric excess using (+)-FLEC.
Detailed Protocol: Derivatization of Chiral Amines with (+)-FLEC
-
Sample Preparation: Dissolve the chiral amine sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Reagent Preparation: Prepare a solution of (+)-FLEC in acetonitrile at a concentration of 1 mg/mL. Prepare a 1 M borate buffer and adjust the pH to 8.5.
-
Derivatization Reaction:
-
In a microvial, add 100 µL of the sample solution.
-
Add 100 µL of the 1 M borate buffer (pH 8.5).
-
Add 200 µL of the (+)-FLEC solution.
-
Vortex the mixture for 30 seconds.
-
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes.
-
Quenching: To consume the excess (+)-FLEC, add 100 µL of a 2 mg/mL glycine solution and vortex for 30 seconds.
-
Sample Dilution: Dilute the final reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC-FLD Analysis: Inject the diluted sample onto an achiral reversed-phase column (e.g., C18). Use a mobile phase appropriate for the separation of the diastereomers (e.g., a gradient of acetonitrile and water with a suitable buffer). Detect the derivatives using a fluorescence detector with excitation and emission wavelengths of approximately 260 nm and 315 nm, respectively.
Performance Comparison: (+)-FLEC vs. Alternative Methods
The choice of an analytical method for enantiomeric excess determination should be based on a thorough evaluation of its performance characteristics. Below is a comparative guide to the accuracy and precision of (+)-FLEC alongside other commonly used techniques.
Quantitative Performance Data
| Parameter | (+)-FLEC with HPLC-FLD | Marfey's Reagent (FDAA) with HPLC-UV | Chiral HPLC (Direct Method) | Chiral SFC (Direct Method) |
| Accuracy (% Recovery) | 98-108% for β-Methylamino-L-alanine (BMAA)[1] | Typically 95-105% | Typically 98-102% | Typically 98-102% |
| Precision (RSD%) | < 3% (intraday and interday for BMAA)[1] | Typically < 5% | Typically < 2% | Typically < 2% |
| Limit of Detection (LOD) | nM to µM range[2][3] | µM range | Analyte dependent (ng/mL to µg/mL) | Analyte dependent (ng/mL to µg/mL) |
| Limit of Quantitation (LOQ) | 0.3 µg/g for BMAA[1] | 0.40 mg/L for amphetamine[4] | Analyte dependent (ng/mL to µg/mL) | Analyte dependent (ng/mL to µg/mL) |
| Reaction Time | ~30 minutes | 60-90 minutes | Not applicable | Not applicable |
| Reaction Temperature | Room Temperature | 40-50°C | Not applicable | Not applicable |
| Detection Method | Fluorescence (high sensitivity) | UV (moderate sensitivity) | UV, MS | UV, MS |
| Applicability | Primary & secondary amines, alcohols | Primary & secondary amines | Broad applicability | Broad applicability |
Qualitative Comparison of Chiral Derivatizing Agents
| Feature | (+)-FLEC | Marfey's Reagent (FDAA) | Mosher's Acid (MTPA-Cl) |
| Key Advantage | High fluorescence sensitivity, mild reaction conditions. | "Gold standard" with extensive literature, good resolution. | Used for NMR analysis, provides structural information. |
| Key Disadvantage | Can be expensive, potential for kinetic resolution. | Longer reaction times, requires elevated temperatures. | Can be prone to racemization, primarily for NMR. |
| Separation Principle | HPLC of diastereomers | HPLC of diastereomers | NMR of diastereomers |
In-Depth Analysis: Causality and Trustworthiness
Why Choose (+)-FLEC? The Rationale Behind the Method
The high fluorescence quantum yield of the fluorenyl group in (+)-FLEC is a primary driver for its selection, especially when dealing with low-concentration analytes or complex biological matrices. This inherent sensitivity often translates to lower limits of detection and quantification compared to UV-active derivatizing agents like Marfey's reagent.[2][3][4] The mild, room-temperature reaction conditions are another significant advantage, minimizing the risk of analyte degradation or racemization during the derivatization process.
Ensuring Trustworthiness: A Self-Validating Approach
The validity of any enantiomeric excess determination hinges on the robustness of the analytical method. A comprehensive validation according to ICH guidelines should be performed, encompassing the following parameters:
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of the two diastereomeric peaks from each other and from any other peaks in the chromatogram.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments. The accuracy of the (+)-FLEC method for BMAA was found to be between 98-108%.[1]
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory over different days, with different analysts and equipment. For BMAA analysis with (+)-FLEC, the intraday and interday precision was within 3% RSD.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
A study directly comparing FLEC and Marfey's reagent for the determination of amphetamine and methamphetamine found that the results from both methods were comparable, lending further credence to the reliability of the FLEC-based method.[4]
Logical Relationships in Method Selection
The choice between direct and indirect methods for enantiomeric excess determination is a critical decision point.
Caption: Decision tree for selecting an enantiomeric excess determination method.
Direct methods using chiral stationary phases (CSPs) are often preferred for their simplicity, as they do not require a derivatization step. However, the development of a suitable chiral separation can be time-consuming and may not be successful for all analytes. Indirect methods, such as derivatization with (+)-FLEC, offer a valuable alternative. By converting enantiomers into diastereomers, separation can be achieved on a conventional and robust achiral stationary phase. This approach also provides an opportunity to introduce a fluorescent tag, significantly enhancing the sensitivity of the analysis.
Conclusion
The determination of enantiomeric excess is a critical analytical task that demands methods of high accuracy and precision. (+)-FLEC has established itself as a valuable tool in the analytical chemist's arsenal, offering a reliable and highly sensitive indirect method for the chiral analysis of amines and alcohols. Its mild reaction conditions and the high fluorescence of its derivatives provide distinct advantages, particularly for trace-level analysis.
References
-
Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent. Journal of Analytical Toxicology. [Link]
-
Chiral analysis of β-Methylamino-L-alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. Analytical Methods. [Link]
-
Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Journal of Separation Science. [Link]
-
A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables. Journal of Food and Drug Analysis. [Link]
-
Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. Biomedical Chromatography. [Link]
-
Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
(+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A. [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B. [Link]
-
Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS One. [Link]
-
Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. American Journal of Analytical Chemistry. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry. [Link]
-
Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. [Link]
-
Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society. [Link]
-
HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Journal of Chromatographic Science. [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025. [Link]
-
Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating ? ResearchGate. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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- 3. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Cross-Validation of Enantioselective HPLC Methods: A Comparative Analysis of Pre-Column Derivatization (FLEC) and Direct Chiral Column Separation
Introduction: The Imperative of Enantiomeric Purity
In the landscape of pharmaceutical development and quality control, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological activities.[1][2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), therefore mandate stringent control over the enantiomeric purity of chiral drug substances.[3] This necessitates the use of robust and reliable analytical methods capable of accurately quantifying enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for chiral separations.[2][4] Two primary strategies are employed: the indirect approach , which involves pre-column derivatization with a chiral agent to form diastereomers separable on a conventional achiral column, and the direct approach , which utilizes a chiral stationary phase (CSP) to resolve the enantiomers without derivatization.[5][6]
This guide provides an in-depth comparison and cross-validation of these two approaches, specifically focusing on:
-
Indirect Method: Pre-column derivatization using (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC), a widely used chiral derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent diastereomers.[7][8]
-
Direct Method: Enantioselective separation on a polysaccharide-based Chiral Stationary Phase (CSP) column, a workhorse in the pharmaceutical industry for its broad applicability and high resolving power.[1][9]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding, implementing, and cross-validating these powerful techniques, thereby ensuring data integrity and regulatory compliance. The principles and protocols described herein will be illustrated using a model chiral amine, such as the amino acid Proline, but are broadly applicable to a wide range of chiral molecules.
Pillar 1: Causality Behind Experimental Choices - Why Two Methods?
In analytical sciences, relying on a single method, no matter how well validated, can introduce unforeseen biases. Cross-validation, the process of comparing results from two distinct analytical techniques, is a cornerstone of robust data generation.[10][11] It is particularly crucial when:
-
Transferring a method between laboratories.
-
Introducing a new analytical technology to replace a legacy method.
-
Requiring an orthogonal (different principle) method for confirmation of out-of-specification (OOS) results.
The FLEC-HPLC and Chiral Column HPLC methods are fundamentally orthogonal. The former relies on the creation of new chemical entities (diastereomers) with different physicochemical properties, while the latter exploits transient, three-dimensional interactions between the native enantiomers and a chiral surface.[5][11] By demonstrating concordance between these two methods, we build a powerful case for the accuracy and reliability of our enantiomeric purity measurements.
Pillar 2: Experimental Design & Self-Validating Protocols
A successful cross-validation study hinges on meticulously planned and executed protocols for each method. The following sections detail the step-by-step methodologies for both the FLEC-HPLC and Chiral Column HPLC analysis of a model chiral amine.
Diagram: Overall Cross-Validation Workflow
Caption: Workflow for the cross-validation of indirect and direct HPLC methods.
Experimental Protocol 1: FLEC-HPLC Method (Indirect)
This protocol is designed to form stable diastereomeric derivatives of primary/secondary amines for separation on a standard reversed-phase column.
1. Reagent Preparation:
- Borate Buffer (0.1 M, pH 9.2): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of HPLC-grade water. Adjust pH if necessary.
- (+)-FLEC Reagent (15 mM): Dissolve 4.4 mg of this compound in 1.0 mL of acetone-free acetonitrile. This solution should be prepared fresh daily.
2. Standard & Sample Preparation:
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of the racemic analyte and each pure enantiomer in a suitable solvent (e.g., 0.01 M HCl).
- Working Solutions: Dilute the stock solutions with the solvent to create a series of calibration standards and quality control (QC) samples. For a typical amino acid, a range of 1-100 µg/mL is appropriate.
3. Derivatization Procedure:
- To 50 µL of your standard or sample solution in a microvial, add 50 µL of the 0.1 M Borate Buffer (pH 9.2).
- Add 100 µL of the 15 mM (+)-FLEC reagent.
- Vortex the mixture for 2 minutes at room temperature.[12] The reaction is rapid.
- To quench the reaction and hydrolyze excess FLEC, add 50 µL of a 1 M glycine solution and vortex for 1 minute.
- The sample is now ready for injection.
4. HPLC Conditions (Achiral Separation):
- Column: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Gradient: 50% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).[13]
- Injection Volume: 10 µL.
Experimental Protocol 2: Chiral Column HPLC Method (Direct)
This protocol is designed for the direct separation of enantiomers without derivatization.
1. Reagent Preparation:
- Mobile Phase: Prepare a mixture of n-Hexane and 2-Propanol (IPA) with a basic additive to improve peak shape for amines. A common starting point is Hexane:IPA:Diethylamine (DEA) (90:10:0.1, v/v/v) . The mobile phase must be thoroughly mixed.
2. Standard & Sample Preparation:
- Stock Solutions (1 mg/mL): Prepare as described in the FLEC method.
- Working Solutions: Dilute the stock solutions directly with the mobile phase to create calibration and QC samples. Ensure complete dissolution. Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Chiral Separation):
- Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic, Hexane:IPA:DEA (90:10:0.1, v/v/v). Note: The optimal ratio may require method development.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 240 nm (or a wavelength appropriate for the analyte's chromophore).
- Injection Volume: 10 µL.
Pillar 3: Data Presentation & Authoritative Grounding
The performance of each method must be rigorously evaluated against established validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14]
Comparative Performance Data
The table below summarizes typical performance characteristics expected from the two methods. These values are representative and serve as a benchmark for a successful validation.
| Validation Parameter | FLEC-HPLC (Indirect Method) | Chiral Column HPLC (Direct Method) | Typical ICH Acceptance Criteria |
| Specificity | Baseline resolution of diastereomers (Rₛ > 2.0). No interference from reagent by-products. | Baseline resolution of enantiomers (Rₛ > 1.7).[1] Peak purity analysis demonstrates no co-elution. | Method must be selective for the analytes of interest. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Correlation coefficient (r²) ≥ 0.995 |
| Range (% of Target) | 1% - 150% (for impurity) | 1% - 150% (for impurity) | Appropriate for the intended application. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.5% | ≤ 3.0% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | ~0.5 pmol on-column | ~5 pmol on-column | Sufficiently low to quantify the undesired enantiomer at its specification limit. |
| Robustness | Unaffected by small changes in pH, mobile phase composition, flow rate. | Unaffected by small changes in mobile phase composition, temperature, flow rate. | No significant impact on results from minor variations. |
Cross-Validation Protocol & Acceptance Criteria
Once both methods are individually validated, the cross-validation is performed by analyzing the same set of samples with both techniques.
1. Sample Selection:
- Prepare at least three batches of samples.
- Include samples at the target specification for the minor enantiomer (e.g., 0.5%).
- Include samples with varying levels of the minor enantiomer (e.g., 0.2%, 1.0%, 5.0%) to assess agreement across a range.
2. Analysis:
- Analyze each sample in triplicate using both the validated FLEC-HPLC and Chiral Column HPLC methods.
3. Data Comparison & Acceptance Criteria:
- Calculate the enantiomeric purity (or % of the minor enantiomer) for each sample from both methods.
- Primary Criterion: The mean result from the "Test" method (e.g., the new Chiral Column method) should be within ±15.0% of the mean result from the "Reference" method (e.g., the established FLEC method).[10]
- Secondary Criterion: The precision (%CV or RSD) of the results for any given sample across both methods should not exceed 20.0% .[10]
Diagram: Decision Logic for Method Selection
Caption: Decision tree for selecting and validating a chiral HPLC method.
Discussion: Synthesizing Expertise with Data
As a Senior Application Scientist, my experience dictates that the choice between an indirect and a direct chiral method is rarely a matter of one being universally "better." It is a function of the specific analytical challenge.
-
The Case for FLEC-HPLC (Indirect): The primary advantage of the FLEC method is its exceptional sensitivity. The fluorenyl moiety is a powerful fluorophore, often yielding limits of quantitation (LOQ) an order of magnitude lower than UV-based methods. This is critical for trace-level analysis, such as in pharmacokinetic studies or when quantifying highly potent enantiomeric impurities. The trade-off is the additional sample preparation step (derivatization), which introduces potential for variability if not meticulously controlled.
-
The Case for Chiral Column HPLC (Direct): The direct approach is lauded for its simplicity and speed. Eliminating the derivatization step reduces sample handling, minimizes potential sources of error, and can significantly decrease analysis time per sample, making it highly suitable for routine QC environments.[6] However, achieving adequate resolution can be challenging, often requiring empirical screening of multiple columns and mobile phases. Furthermore, sensitivity can be a limiting factor if the analyte lacks a strong chromophore.
Cross-Validation Insights: When the results of the FLEC-HPLC and Chiral Column HPLC methods meet the acceptance criteria, it provides a high degree of confidence in the reported enantiomeric purity. Discrepancies outside the acceptance limits trigger an investigation. Potential root causes could include incomplete derivatization in the FLEC method, co-eluting impurities in one of the methods, or unforeseen matrix effects. This is the self-validating power of the cross-validation process: it doesn't just confirm agreement; it effectively flags potential inaccuracies.
Conclusion
Both pre-column derivatization with FLEC and direct separation on a chiral stationary phase are powerful, reliable HPLC techniques for determining enantiomeric purity. The indirect FLEC method offers superior sensitivity, making it ideal for trace analysis, while the direct chiral column method provides simplicity and higher throughput for routine applications.
A rigorous cross-validation is not merely a regulatory formality but a scientific necessity. It establishes the interchangeability and reliability of data between two orthogonal methods, providing an unparalleled level of confidence in the analytical results. By following the detailed protocols and validation frameworks presented in this guide, researchers and drug development professionals can build a robust, defensible, and scientifically sound approach to chiral analysis, ensuring the quality and safety of pharmaceutical products.
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D'Souza, A. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmtech. Retrieved from [Link]
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Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Cross and Partial Validation. Bioanalysis Zone. Retrieved from [Link]
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Berridge, J. C. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Retrieved from [Link]
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Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Retrieved from [Link]
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Prior, R., et al. (2012). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. ResearchGate. Retrieved from [Link]
-
Pata, S., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Rahman, M. M., et al. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in chiral derivatization and other advanced applications, (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a valuable reagent. However, its inherent reactivity and hazardous properties demand a robust and well-understood disposal protocol to ensure the safety of laboratory personnel and environmental compliance. This guide provides a detailed, step-by-step methodology for the proper disposal of FLEC, grounded in established safety principles and chemical knowledge. We will delve into not just the "how," but the critical "why" behind each procedural step, empowering you to manage this chemical with confidence and precision.
Understanding the Inherent Risks: A Profile of FLEC
Before any handling or disposal, a thorough understanding of the hazards associated with FLEC is paramount. FLEC is typically supplied as a solution in acetone, which introduces significant flammability.[1] The chloroformate functional group itself is highly reactive, particularly with nucleophiles like water, which has direct implications for its disposal.
Key Hazards Associated with FLEC:
-
Flammability: Solutions in acetone are highly flammable with a low flash point. Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Corrosivity: FLEC is corrosive and can cause severe skin burns and serious eye damage.[1][2][3]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[1]
-
Reactivity: As a chloroformate, FLEC reacts with water and moisture, potentially liberating toxic gases.[3][5][6] This reactivity is the cornerstone of its controlled degradation for disposal. It is also incompatible with strong oxidizing agents, bases, alcohols, and amines.[2][5]
| Hazard Classification | Description | Source |
| Flammable Liquid | Highly flammable liquid and vapor, especially when in acetone solution. | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1][3] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation, drowsiness, or dizziness. | [1] |
Immediate Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable when handling FLEC.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield if there is a splash risk.[7]
-
Hand Protection: Use chemical-resistant gloves. Given the presence of acetone and the reactivity of the chloroformate, butyl rubber or Viton® gloves are recommended over standard nitrile gloves, which may have a short breakthrough time.[7][8] Always check the manufacturer's glove compatibility data.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron and sleeves should be worn.[9]
-
Respiratory Protection: All handling of FLEC and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][10]
Step-by-Step Disposal Procedure: From Active Reagent to Benign Waste
The primary strategy for the safe disposal of FLEC is through controlled chemical neutralization. This process intentionally exploits its reactivity with water (hydrolysis) to convert it into less hazardous compounds before it enters the official waste stream.
Part 1: Chemical Neutralization via Hydrolysis
Chloroformates react with water to produce the corresponding alcohol, carbon dioxide, and hydrochloric acid.[6] In the case of FLEC, this reaction yields the relatively benign 1-(9-fluorenyl)ethanol, carbon dioxide, and corrosive hydrochloric acid. The acid is then neutralized in a subsequent step.
Required Materials:
-
A suitably sized beaker or flask (at least 4 times the volume of the FLEC waste).
-
A magnetic stir plate and stir bar.
-
A solution of sodium bicarbonate or sodium hydroxide (5-10%) for neutralization.
-
pH paper or a calibrated pH meter.
-
Appropriate waste container for aqueous hazardous waste.
Protocol:
-
Preparation: In a certified chemical fume hood, place the reaction vessel on a magnetic stir plate. Ensure all necessary PPE is worn.
-
Initial Dilution: For every 1 volume of FLEC waste, slowly add 3 volumes of cold water to the reaction vessel with gentle stirring. This initiates the hydrolysis. Be aware that the reaction may generate some heat and gas (carbon dioxide).
-
Controlled Hydrolysis: Allow the mixture to stir for at least one hour to ensure the complete hydrolysis of the chloroformate.
-
Neutralization: After hydrolysis, the solution will be acidic due to the formation of hydrochloric acid. Slowly add the sodium bicarbonate or sodium hydroxide solution portion-wise while monitoring the pH. Continue addition until the pH of the solution is between 6 and 8. Be cautious as the addition of a carbonate base to the acidic solution will cause vigorous gas evolution (carbon dioxide).
-
Final Disposal: Once neutralized, the aqueous solution can be transferred to a properly labeled hazardous waste container for aqueous waste. Consult your institution's specific guidelines for the final disposal of this neutralized solution.
Part 2: Disposal of Contaminated Materials
All materials that have come into contact with FLEC, including pipette tips, gloves, and absorbent pads from spill clean-up, are considered hazardous waste.
-
Solid Waste: Place all contaminated solid materials into a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Empty Containers: "Empty" containers of FLEC should be managed as hazardous waste. Triple-rinse the container with a suitable solvent (such as acetone), and collect the rinsate as hazardous waste. Deface the label on the empty container before disposal according to your institution's guidelines for chemically contaminated glassware or plastic.
Emergency Procedures: Managing Spills and Exposures
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.[11]
-
Contain (for minor spills): For small spills within the fume hood, use a chemical spill kit with absorbent materials like vermiculite or sand to contain the liquid.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-up: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[8]
-
Decontaminate: Wipe the spill area with a detergent solution, followed by water.[9][12]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[13][14] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the safe disposal of FLEC.
Caption: Workflow for the safe disposal of this compound (FLEC).
By adhering to this comprehensive guide, laboratory professionals can confidently manage the disposal of FLEC, ensuring a safe working environment and responsible chemical waste management.
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- Synthesis of Highly Fluorinated Chloroformates and Their Use as Derivatizing Agents.
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A Senior Application Scientist's Guide to the Safe Handling of (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)
Introduction: Understanding the Criticality of FLEC
(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as FLEC, is a highly effective chiral derivatizing agent used extensively in analytical chemistry for the separation of enantiomers, particularly amino acids and amines, via HPLC.[1] Its utility in achieving sensitive and reliable chiral separations is well-documented.[2] However, the very reactivity that makes FLEC an excellent derivatizing agent also classifies it as a hazardous material requiring stringent safety protocols. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this reagent not just safely, but with the scientific understanding that underpins each procedural step, ensuring a self-validating system of laboratory safety.
Comprehensive Hazard Assessment
FLEC is typically supplied as a solution in acetone, a highly flammable solvent.[3][4] This combination presents a multi-faceted risk profile encompassing reactivity, corrosivity, flammability, and toxicity. Chloroformates as a class are severe irritants and can cause significant damage upon exposure.[5]
The core hazards are:
-
Corrosivity: Chloroformates are corrosive and can cause severe skin burns and serious eye damage.[6][7] Contact with moisture (e.g., in the air or on tissues) leads to hydrolysis, liberating toxic and corrosive hydrogen chloride (HCl) gas.[6]
-
Toxicity: The compound is harmful if inhaled, swallowed, or absorbed through the skin.[6][8] Inhalation can lead to respiratory irritation, and higher exposures may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency where symptoms can be delayed for up to 24 hours.[5][9][10]
-
Flammability: The acetone solvent has a very low flash point (-17°C / 1.4°F) and is highly flammable.[3][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[11][12]
-
Specific Target Organ Toxicity: May cause drowsiness or dizziness.[3][12]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[3][12] |
| Skin Corrosion/Irritation | 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[4][6] |
| Serious Eye Damage/Irritation | 1 / 2 | H318/H319: Causes serious eye damage or causes serious eye irritation.[3][4][12] |
| Specific Target Organ Toxicity | 3 | H336: May cause drowsiness or dizziness.[3][12] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[6] |
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is your first and most critical line of defense. It must be chosen based on a thorough risk assessment of the specific procedure being performed. Do not merely wear PPE; understand its function and limitations.
-
Hand Protection: Wear chemical-resistant gloves. Given that FLEC is in an acetone solution, a single pair of nitrile gloves may not be sufficient for prolonged contact. Consider double-gloving with nitrile gloves or using a more robust glove material like butyl rubber.[13] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[13][14] Due to the severe corrosivity and potential for splashes, a full-face shield must be worn over the safety goggles whenever handling the reagent outside of a glovebox.[15]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure it is a different lab coat from the one worn for general laboratory work to prevent cross-contamination.
-
Respiratory Protection: All work must be performed inside a certified chemical fume hood to control vapor exposure.[6][14] If a risk assessment determines that engineering controls are insufficient to maintain exposure below acceptable limits (e.g., during a large spill), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used by trained personnel.[4][12]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with FLEC.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
